molecular formula C20H21NO5 B577887 Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid CAS No. 1217603-41-2

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid

Cat. No.: B577887
CAS No.: 1217603-41-2
M. Wt: 355.39
InChI Key: KIOMNBRJPAICIT-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is a useful research compound. Its molecular formula is C20H21NO5 and its molecular weight is 355.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-20(2,25)17(18(22)23)21-19(24)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,25H,11H2,1-2H3,(H,21,24)(H,22,23)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOMNBRJPAICIT-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217603-41-2
Record name (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the chemical properties of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid

Introduction: The Strategic Value of Steric Hindrance in Peptide Therapeutics

In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and low toxicity. The ability to fine-tune their pharmacological profiles—enhancing metabolic stability, modulating receptor affinity, and controlling conformation—is paramount. This is often achieved through the incorporation of non-canonical or structurally unique amino acids. This compound, a sterically hindered building block, is a prime example of such a strategic component. Its unique architecture, featuring a quaternary α-carbon, a tertiary hydroxyl group, and the base-labile Fmoc protecting group, provides peptide chemists with a powerful tool to enforce specific secondary structures and improve the drug-like properties of synthetic peptides. This guide offers a comprehensive examination of its chemical properties, reactivity, and best practices for its application in peptide synthesis.

Core Chemical and Physical Properties

This compound is typically supplied as a white to off-white solid. Its distinct structure governs its solubility, reactivity, and the conformational constraints it imposes on a peptide chain.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₁NO₅[1][2][3]
Molecular Weight 355.39 g/mol [1][2][3]
CAS Number 1217603-41-2[3][4][5][6]
Appearance White to off-white powder/solid
Solubility Soluble in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[7]
Chirality (S)-configuration at the α-carbon

The most defining feature is the steric bulk around the α-carbon. This inherent hindrance is not a liability but a strategic asset; it restricts the rotational freedom of the peptide backbone, promoting the formation of well-defined secondary structures like β-turns and helices. The tertiary hydroxyl group adds a polar, hydrogen-bond-capable moiety that can participate in intramolecular interactions or engage with biological targets.

The Fmoc Group: An Orthogonal Pillar of Modern Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard α-amino protecting group for solid-phase peptide synthesis (SPPS) due to its clever chemical design.[8][9] Its utility is rooted in its unique deprotection mechanism, which provides orthogonality with acid-labile side-chain protecting groups.

Mechanism of Deprotection

The Fmoc group is stable to acidic conditions but is readily cleaved by a secondary amine base, most commonly a 20% solution of piperidine in DMF.[10][11] The mechanism is a two-step E1cB elimination:

  • A base (e.g., piperidine) abstracts the acidic proton from the C9 position of the fluorenyl ring.[12][13] This step is favorable because the resulting carbanion is stabilized by the aromatic system.

  • This intermediate undergoes β-elimination, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[13][14] The piperidine then acts as a nucleophilic scavenger, forming a stable adduct with the reactive DBF, which drives the reaction to completion and prevents side reactions.[10][14]

This base-lability is the cornerstone of the Fmoc/tBu strategy. It allows for the selective deprotection of the N-terminus while acid-labile side-chain protecting groups (like t-butyl, trityl) remain intact, preventing unwanted side reactions during the synthesis cycles.[9][15]

Fmoc_Deprotection_Workflow Fmoc Deprotection and Scavenging Fmoc_Peptide Fmoc-NH-Peptide-Resin Free_Amine H₂N-Peptide-Resin (Free Amine) Fmoc_Peptide->Free_Amine β-Elimination DBF Dibenzofulvene (DBF) Fmoc_Peptide->DBF Byproduct Piperidine Piperidine Piperidine->Free_Amine Base Adduct DBF-Piperidine Adduct Piperidine->Adduct DBF->Adduct Scavenging

Caption: The base-mediated Fmoc deprotection mechanism in SPPS.

Synthetic Application: Overcoming the Challenge of Steric Hindrance

The primary application of this compound is as a building block in SPPS to create conformationally constrained peptides.[16][17] However, its very nature presents the principal challenge in its use: the difficulty of forming the peptide bond due to severe steric hindrance.

Causality Behind Experimental Choices

Standard coupling reagents, such as carbodiimides like DIC, are often insufficient to overcome the high activation energy required for this coupling, leading to low yields and incomplete reactions.[7] The causality is clear: the bulky substituents on both the incoming amino acid and the N-terminus of the resin-bound peptide physically obstruct the formation of the tetrahedral intermediate required for amide bond formation.

To ensure a successful and complete reaction, a more potent activation strategy is required. This is a self-validating system: if the coupling is incomplete (as determined by a colorimetric test like the Kaiser test), the protocol must be intensified.

  • High-Potency Reagents: Aminium/uronium (HATU, HBTU) or phosphonium (PyBOP) salts are the reagents of choice.[7][18] They react with the carboxylic acid to form highly reactive activated esters that can overcome the steric barrier more effectively than the intermediates formed by carbodiimides alone.[7][19]

  • Extended Reaction Times: Due to slower reaction kinetics, coupling times must often be extended from the standard 1-2 hours to 4 hours or even overnight to drive the reaction to completion.[7]

  • Double Coupling: A common and effective strategy is "double coupling," where the coupling procedure is repeated with a fresh batch of activated amino acid to ensure all free amines have reacted.[7]

Validated Experimental Protocol: SPPS Coupling

This protocol outlines a robust method for incorporating this compound into a peptide sequence on a solid support.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh solution for 10 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.

  • Activation Cocktail Preparation (Pre-activation): In a separate vessel, dissolve this compound (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow this pre-activation to proceed for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for at least 4 hours.

  • Monitoring: Perform a qualitative Kaiser test on a small sample of beads. A negative result (yellow/colorless beads) indicates a complete reaction. A positive result (blue/purple beads) signifies incomplete coupling.

  • Second Coupling (if necessary): If the Kaiser test is positive, wash the resin with DMF and repeat steps 4 and 5.

  • Final Washing: Once coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle.

Notably, the tertiary hydroxyl group on the side chain is sufficiently sterically hindered and possesses low nucleophilicity, meaning it does not typically require protection during Fmoc-based SPPS, simplifying the overall synthetic strategy.

Analytical Characterization of the Final Peptide

Post-synthesis, a rigorous analytical workflow is essential to confirm the identity, purity, and structural integrity of the peptide containing the modified residue.[20][21]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing peptide purity.[22][23] It separates the target peptide from deletion sequences, incompletely deprotected species, and other impurities. The increased hydrophobicity from the bulky side chain will typically lead to a longer retention time on a C18 column.

  • Mass Spectrometry (MS): This is a critical tool for identity confirmation.[22][23][24] Techniques like Electrospray Ionization (ESI-MS) or MALDI-TOF are used to determine the molecular weight of the final peptide, confirming the successful incorporation of the this compound residue.[21]

Analytical_Workflow_Diagram Post-Synthesis Peptide Validation Cleavage Cleavage from Resin & Global Deprotection Crude_Peptide Crude Peptide Product Cleavage->Crude_Peptide Purification Preparative RP-HPLC Crude_Peptide->Purification Fractions Purified Fractions Purification->Fractions Analysis Purity & Identity Check Fractions->Analysis Analytical RP-HPLC Mass Spectrometry Final_Product Lyophilized Pure Peptide (>95% Purity) Analysis->Final_Product

Caption: A standard workflow for the purification and analysis of synthetic peptides.

References

  • Title: Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Source: totalsynthesis.com URL: [Link]

  • Title: Deprotecting Fmoc Group Mechanism | Organic Chemistry Source: YouTube URL: [Link]

  • Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Fluorenylmethyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Royal Society of Chemistry URL: [Link]

  • Title: (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... Source: ResearchGate URL: [Link]

  • Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ACS Publications URL: [Link]

  • Title: Efficient peptide coupling involving sterically hindered amino acids Source: PubMed URL: [Link]

  • Title: Peptide Characterisation Methods and Impurity Detection Source: Oxford Global URL: [Link]

  • Title: Analytical techniques for peptide-based drug development: Characterization, stability and quality control Source: ResearchGate URL: [Link]

  • Title: CAS#:1217603-41-2 | this compound Source: Chemsrc URL: [Link]

  • Title: Peptide Characterization Techniques and Applications Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Analytical techniques for peptide-based drug development: Characterization, stability and quality control Source: International Journal of Science and Research Archive URL: [Link]

  • Title: Peptide Characterisation Supporting Peptide Drug Development Source: Intertek URL: [Link]

  • Title: Safety Data Sheet Source: AAPPTec URL: [Link]

  • Title: this compound Source: ChemUniverse URL: [Link]

  • Title: Advances in Fmoc solid-phase peptide synthesis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid Source: J&K Scientific URL: [Link]

  • Title: Advances in Fmoc solid-phase peptide synthesis Source: Semantic Scholar URL: [Link]

  • Title: Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol Source: Acadechem URL: [Link]

Sources

Structure and stereochemistry of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid

Introduction: A Unique Building Block for Advanced Peptide Chemistry

In the landscape of peptide synthesis and drug development, the repertoire of proteinogenic amino acids often falls short of the structural diversity required to create novel therapeutics with enhanced stability, conformational rigidity, and biological activity. This has led to the exploration and widespread adoption of non-proteinogenic amino acids. Among these, this compound stands out as a particularly valuable building block.

This technical guide provides a comprehensive examination of the structure, stereochemistry, synthesis, characterization, and application of this unique α-amino acid derivative. As a sterically hindered, β-hydroxy-α-amino acid, it offers peptide chemists a powerful tool to introduce conformational constraints and modify the backbone of synthetic peptides. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it directly compatible with modern solid-phase peptide synthesis (SPPS), the dominant methodology for peptide construction.[][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound to advance their research and development objectives.

Part 1: Molecular Structure and Stereochemistry

A thorough understanding of the molecule's three-dimensional architecture is fundamental to its effective application. Its structure presents subtleties that are critical for predicting its impact on peptide conformation.

Chemical Identity
  • Systematic Name: (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-hydroxy-3-methylbutanoic acid

  • Common Abbreviation: Fmoc-Ahmb-OH

  • CAS Number: 1217603-41-2[4][5]

  • Molecular Formula: C₂₀H₂₁NO₅[4][6]

  • Molecular Weight: 355.39 g/mol [4][6]

Core Structure Visualization

The molecule is composed of three key moieties: the core (S)-2-amino-3-hydroxy-3-methylbutanoic acid, the N-terminal Fmoc protecting group, and the C-terminal carboxylic acid.

Caption: 2D representation of this compound.

Stereochemical Complexity

The core amino acid possesses two stereogenic centers at the α-carbon (C2) and the β-carbon (C3). This gives rise to four possible stereoisomers.

  • C2 (α-carbon): The designation (S) in the compound name explicitly defines the stereochemistry at this center, which is consistent with L-amino acids.

  • C3 (β-carbon): The tertiary alcohol at the β-carbon introduces a second chiral center. The commercial product does not always specify the configuration at C3, leading to the possibility of it being a mixture of diastereomers, (2S, 3S) and (2S, 3R). For stereochemically pure applications, it is crucial to verify the diastereomeric purity.

The relationship between the substituents on C2 and C3 defines the syn or anti configuration, which significantly influences the conformational preferences of the resulting peptide.

Caption: Fischer projections illustrating the (2S, 3R) and (2S, 3S) diastereomers.

Part 2: Physicochemical Properties

The physical and chemical properties of this compound are critical for its storage, handling, and successful application in synthesis protocols.

PropertyValue / DescriptionSignificance in Application
Appearance White to off-white crystalline powder.Visual indicator of purity. Deviations in color may suggest degradation or impurities.
Molecular Weight 355.39 g/mol [4][6]Essential for calculating molar quantities for reaction stoichiometry in peptide synthesis.
Purity Typically ≥98% (by HPLC).High purity is essential to avoid the introduction of deletion or modified sequences in the final peptide.
Solubility Soluble in common SPPS solvents such as DMF and NMP; moderately soluble in DCM.Good solubility is crucial for efficient coupling reactions in solid-phase peptide synthesis.
Melting Point Not consistently reported; varies by supplier and diastereomeric purity.Can be used as a preliminary indicator of purity.
Storage Conditions 2–8 °C, desiccated.Protects the compound from thermal degradation and hydrolysis of the Fmoc group.

Part 3: Synthesis and Manufacturing Insights

The synthesis of β-hydroxy-α-amino acids is a well-established but challenging area of organic chemistry. The primary difficulty lies in the stereocontrolled formation of the two adjacent chiral centers.[7][8][9][10][11]

General Synthetic Strategy

The manufacturing process typically involves a multi-step sequence:

  • Stereoselective Synthesis of the Core Amino Acid: This is the most critical phase. Modern methods often employ asymmetric aldol reactions. For instance, a chiral glycine enolate equivalent can be reacted with acetone to form the carbon skeleton with high stereocontrol. The use of chiral auxiliaries, such as pseudoephenamine, has proven effective for this transformation.[7][8]

  • N-Terminal Protection: Once the core amino acid is synthesized and purified, the α-amino group is protected with the Fmoc group. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent like N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.[2]

  • Purification: The final product is purified, often by crystallization or chromatography, to achieve the high chemical and chiral purity required for peptide synthesis.

Caption: Conceptual workflow for the synthesis of the title compound.

Part 4: Analytical Characterization

Rigorous analytical testing is non-negotiable to validate the identity, structure, and purity of this compound before its use in GMP or research-grade peptide synthesis.

Key Analytical Techniques
TechniquePurpose & Expected Results
¹H NMR Structural Confirmation: Confirms the presence of all key protons. Expect characteristic signals for the Fmoc group (~7.2-7.8 ppm), the CH₂O linker (~4.2-4.5 ppm), the α-proton, and the two methyl groups on the β-carbon.
Mass Spectrometry Identity Confirmation: Verifies the molecular weight. In ESI-MS, the expected ion would be [M+H]⁺ at m/z ≈ 356.4.
Chiral HPLC Enantiomeric & Diastereomeric Purity: This is the gold standard for determining chiral purity. Analysis on a polysaccharide-based chiral stationary phase can resolve the (2S, 3R) and (2S, 3S) diastereomers, as well as any enantiomeric contamination.[12][13]
FT-IR Functional Group Analysis: Confirms the presence of key functional groups such as O-H (hydroxyl), N-H (amide), C=O (carbonyls of the acid and carbamate), and aromatic C-H (Fmoc).
Protocol: Chiral HPLC for Purity Assessment

This protocol outlines a general method for assessing the diastereomeric purity of the title compound.

  • System Preparation:

    • HPLC System: Standard HPLC with UV detector.

    • Column: A polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-1 or similar).

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (TFA), e.g., 90:10 Hexane:IPA + 0.1% TFA. (Conditions must be optimized for the specific column).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm (for Fmoc group).

  • Sample Preparation:

    • Prepare a sample solution of this compound at approximately 1 mg/mL in the mobile phase.

  • Analysis:

    • Equilibrate the column for at least 30 minutes.

    • Inject 10 µL of the sample.

    • Record the chromatogram for a sufficient time to allow all isomers to elute.

  • Data Interpretation:

    • Identify the peaks corresponding to the different stereoisomers.

    • Calculate the diastereomeric excess (d.e.) based on the integrated peak areas.

Part 5: Applications in Peptide Science and Drug Development

The true value of this compound lies in its ability to impart unique structural and functional properties to synthetic peptides.

Role in Solid-Phase Peptide Synthesis (SPPS)

This amino acid is seamlessly integrated into the standard Fmoc/tBu SPPS workflow.[][2]

  • Fmoc Group: Serves as the temporary N-terminal protecting group. It is stable to the acidic and coupling conditions but is readily cleaved by a mild base, typically a 20% solution of piperidine in DMF, to reveal the free amine for the next coupling step.[14]

  • Side Chain: The tertiary hydroxyl group is significantly less reactive than the primary or secondary hydroxyls of serine and threonine. Consequently, it does not typically require a protecting group during SPPS. This simplifies the synthesis strategy and avoids an additional deprotection step. In contrast, serine and threonine are usually protected with an acid-labile tert-butyl (tBu) group.[15][16][17]

SPPS_Cycle A Start: Resin-Bound Peptide with N-terminal Fmoc B 1. Fmoc Deprotection (20% Piperidine/DMF) A->B C Resin-Bound Peptide with Free N-terminal Amine B->C D 2. Washing (DMF) C->D E 3. Activation & Coupling (Fmoc-Ahmb-OH + HBTU/DIPEA) D->E F 4. Washing (DMF) E->F G Resin-Bound Peptide (n+1 residues) with N-terminal Fmoc F->G G->B Repeat Cycle

Caption: The SPPS cycle for incorporating this compound.

Structural Impact on Peptides

Incorporation of this bulky, non-natural amino acid has profound consequences for peptide structure:

  • Conformational Constraint: The gem-dimethyl groups on the β-carbon severely restrict the rotation around the Cα-Cβ bond (the χ₁ torsion angle). This steric hindrance forces the peptide backbone into well-defined local conformations, making it an excellent tool for inducing or stabilizing β-turns and helical structures.

  • Enhanced Metabolic Stability: Natural peptides are often susceptible to rapid degradation by proteases. The introduction of a non-proteinogenic residue like this one can render the adjacent peptide bonds resistant to enzymatic cleavage, thereby increasing the in vivo half-life of the peptide therapeutic.

  • Modulation of Hydrogen Bonding: The β-hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming intramolecular hydrogen bonds that further stabilize specific secondary structures.[18]

Protocol: Manual SPPS Coupling
  • Resin Preparation: Start with a resin-bound peptide that has undergone Fmoc deprotection, presenting a free N-terminal amine.

  • Activation Solution: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the solution to pre-activate for 1-2 minutes.

  • Coupling: Add the activation solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours. The increased steric bulk of this amino acid may require longer coupling times or double coupling to ensure the reaction goes to completion.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

  • Washing: Thoroughly wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Conclusion

This compound is more than just another protected amino acid; it is a specialized tool for molecular engineering. Its unique combination of a base-labile Fmoc group, a stereochemically complex core, and a sterically demanding, unprotected side chain provides peptide chemists with a reliable method to build peptides with enhanced stability and defined three-dimensional structures. As the demand for sophisticated peptide-based therapeutics continues to grow, the strategic application of such precisely designed building blocks will be indispensable in the journey from discovery to clinical application.

References

  • Myers, A. G., et al. (2014). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. National Institutes of Health. [Link]

  • Myers, A. G., et al. (2014). Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide. PubMed. [Link]

  • ASM Journals. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation. Applied and Environmental Microbiology. [Link]

  • ResearchGate. (2021). Asymmetric Synthesis of β-Hydroxy-α-amino Acids. Request PDF. [Link]

  • ACS Publications. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry. [Link]

  • LibreTexts. (n.d.). Amino Acids, Peptides, and Proteins. Chemistry LibreTexts. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Google Patents. (2006). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern peptide chemistry and drug development, the incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone strategy for modulating pharmacological properties. These unique building blocks can enhance proteolytic stability, constrain conformational flexibility, and introduce novel functionalities, thereby improving the therapeutic potential of peptide-based agents. Among these, Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, a chiral α-amino-β-hydroxy acid, is of particular interest. Its tertiary alcohol functionality and gem-dimethyl substitution offer significant steric hindrance, influencing peptide folding and receptor interactions in predictable ways.

This technical guide provides a comprehensive overview of the synthesis and purification of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and field-proven insights to ensure successful and reliable outcomes.

Part 1: Asymmetric Synthesis of the Chiral Precursor: (S)-2-amino-3-hydroxy-3-methylbutanoic Acid

The primary challenge in synthesizing the target molecule lies in the stereocontrolled construction of the two contiguous chiral centers, with one being a quaternary carbon. A robust strategy involves the asymmetric aldol reaction of a chiral glycine enolate equivalent, which allows for the precise installation of the required stereochemistry.

Causality Behind the Synthetic Strategy

Direct synthesis of β-hydroxy-α-amino acids is a well-explored area, with numerous methods reported.[1][2] For the synthesis of a sterically hindered amino acid like (S)-2-amino-3-hydroxy-3-methylbutanoic acid, a diastereoselective aldol reaction using a chiral auxiliary-based glycine enolate provides a reliable and scalable approach. The chiral auxiliary directs the facial attack of the electrophile (acetone in this case), leading to the desired stereoisomer. Subsequent cleavage of the auxiliary yields the enantiomerically enriched amino acid.

Experimental Protocol: Asymmetric Aldol Addition
  • Preparation of the Chiral Glycine Equivalent: A chiral auxiliary, such as a camphor-derived tricycloiminolactone, is used as a versatile glycine equivalent.[2] This is prepared according to established literature procedures.

  • Enolate Formation: The chiral glycine equivalent (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (Argon or Nitrogen). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) is added dropwise to generate the corresponding lithium enolate. The reaction is stirred at this temperature for 1 hour.

  • Aldol Reaction: Acetone (1.5 eq), freshly distilled, is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for 4-6 hours, allowing the aldol addition to proceed.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Auxiliary Cleavage: The crude product, containing the chiral auxiliary, is subjected to acidic hydrolysis (e.g., 6N HCl, reflux) to cleave the auxiliary and liberate the free amino acid.

  • Isolation of the Amino Acid: After hydrolysis, the reaction mixture is cooled, and the precipitated auxiliary is filtered off. The aqueous filtrate is washed with diethyl ether to remove any remaining organic impurities. The aqueous layer is then neutralized (e.g., with Dowex resin or by careful addition of a base like lithium hydroxide) to the isoelectric point of the amino acid, leading to its precipitation. The solid is collected by filtration, washed with cold water and then ethanol, and dried under vacuum to yield (S)-2-amino-3-hydroxy-3-methylbutanoic acid.

Reagent Molar Eq. Purpose
Chiral Glycine Equivalent1.0Chiral source and glycine synthon
Lithium Diisopropylamide (LDA)1.1Strong base for enolate formation
Acetone1.5Electrophile for aldol reaction
6N Hydrochloric AcidExcessCleavage of the chiral auxiliary

Part 2: N-Terminal Protection with the Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is an ideal protecting group for the α-amino function in solid-phase peptide synthesis (SPPS) due to its stability to a wide range of reagents and its facile cleavage under mild basic conditions (typically with piperidine).[3] The standard method for its introduction is the Schotten-Baumann reaction.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the deprotonated amino group of (S)-2-amino-3-hydroxy-3-methylbutanoic acid on the electrophilic carbonyl carbon of an Fmoc-donating reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl).[4] The use of a base is crucial to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acid byproduct formed during the reaction.

Experimental Protocol: Fmoc Protection
  • Dissolution of Amino Acid: The synthesized (S)-2-amino-3-hydroxy-3-methylbutanoic acid (1.0 eq) is dissolved in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[4] The choice of solvent system may need empirical optimization to ensure solubility.

  • Addition of Fmoc Reagent: The solution is cooled to 0-5 °C in an ice bath. A solution of Fmoc-OSu (1.05 eq) in dioxane or acetone is added slowly with vigorous stirring.[4]

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is diluted with water and washed with diethyl ether to remove any unreacted Fmoc-OSu and byproducts like N-hydroxysuccinimide.[4]

  • Acidification and Extraction: The aqueous layer is then acidified to pH 2-3 with dilute hydrochloric acid, causing the precipitation of the Fmoc-protected amino acid.[4] The product is then extracted with a suitable organic solvent, such as ethyl acetate.[4]

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.[4]

Part 3: Purification of this compound

The purity of Fmoc-amino acids is paramount for the success of SPPS, as impurities can lead to the formation of deletion or truncated peptide sequences.[5] Recrystallization is often the most effective and scalable method for purifying crude Fmoc-amino acids.

The Rationale for Recrystallization

Recrystallization separates compounds based on their differential solubility in a given solvent system at varying temperatures. An ideal solvent system will dissolve the crude product at an elevated temperature but will have poor solubility for the product at lower temperatures, while impurities remain in solution. For Fmoc-amino acids, solvent systems like ethyl acetate/hexane or toluene are commonly employed.[5][6]

Experimental Protocol: Purification by Recrystallization
  • Solvent Selection: The crude this compound is dissolved in a minimal amount of a hot solvent, such as toluene or an ethanol/water mixture.[5][6]

  • Hot Filtration (Optional): If insoluble impurities are present, a hot filtration step can be performed to remove them.

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath or refrigerator to induce crystallization.

  • Isolation: The resulting crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: The purified crystals are dried under vacuum at a moderate temperature (e.g., 40-50 °C) to remove all traces of solvent.[5]

Part 4: Analytical Characterization and Quality Control

To ensure the synthesized and purified product meets the stringent requirements for peptide synthesis, a suite of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of Fmoc-amino acids.[4][7] The fluorenyl moiety of the Fmoc group provides a strong chromophore, allowing for sensitive UV detection.[8]

Parameter Typical Condition Rationale
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)Provides good separation based on hydrophobicity.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterAcidic modifier to ensure protonation of carboxyl groups.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for elution.
Gradient A linear gradient from 5% to 95% B over 20-30 minutesEnsures elution of compounds with a wide range of polarities.[4]
Detection UV at 254 nm or 301 nmWavelengths at which the Fmoc group has strong absorbance.[4]
Expected Purity >99%Standard requirement for SPPS applications.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the final product.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and ensuring the absence of significant impurities.

Workflow Visualization

The overall process for the synthesis and purification is summarized in the following workflow diagram.

Synthesis_Purification_Workflow cluster_synthesis Part 1 & 2: Synthesis cluster_purification Part 3 & 4: Purification & QC Start Chiral Glycine Equivalent + Acetone Aldol Asymmetric Aldol Reaction Start->Aldol Cleavage Auxiliary Cleavage & Isolation Aldol->Cleavage AminoAcid (S)-2-amino-3-hydroxy-3-methylbutanoic acid Cleavage->AminoAcid FmocProtection Fmoc Protection (Fmoc-OSu, Base) AminoAcid->FmocProtection CrudeFmoc Crude Fmoc-Protected Amino Acid FmocProtection->CrudeFmoc Recrystallization Recrystallization (e.g., Toluene) CrudeFmoc->Recrystallization PureFmoc Pure Crystalline Product Recrystallization->PureFmoc QC Analytical QC (HPLC, MS, NMR) PureFmoc->QC FinalProduct This compound (Purity >99%) QC->FinalProduct

Caption: Overall workflow from starting materials to the final, quality-controlled product.

Conclusion

The synthesis and purification of this compound require a multi-step process that combines principles of asymmetric synthesis, protection group chemistry, and classical purification techniques. By understanding the rationale behind each step—from the stereocontrolling aldol reaction to the meticulous purification by recrystallization—researchers can reliably produce this valuable building block with the high purity required for demanding applications like solid-phase peptide synthesis. The analytical validation at the final stage is a non-negotiable step that underpins the trustworthiness of the entire process, ensuring that the final product will perform as expected in the synthesis of complex and potentially therapeutic peptides.

References

  • Molnár-Perl, I. (2005). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride: Literature overview and further study.
  • Gremm, D., & Engelhardt, H. (2005). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Journal of the American Society for Mass Spectrometry, 16(9), 1543-1550.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586.
  • Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
  • Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. (2015). Google Patents.
  • Di Marco, M., et al. (2007). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl). Food Chemistry, 105(4), 1676-1682.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 15, 2026, from [Link]

  • G. S. C. Kumar, et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(7), 1634-1637.
  • Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • O'Donnell, M. J., et al. (2001). Enantiomeric enrichment of α-amino acid derivatives: Recrystallization of N-Fmoc α-amino acid tert-butyl esters. Tetrahedron: Asymmetry, 12(5), 821-828.
  • Vera, S., et al. (2015). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 80(15), 7563-7576.
  • (S)-2-Hydroxy-3-methylbutanoic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • A new and expeditious asymmetric synthesis of (R)- and (S)-2-aminoalkanesulfonic acids from chiral amino alcohols. (2004). Tetrahedron: Asymmetry, 15(1), 135-141.
  • Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. (2023). Organic Letters, 25(33), 6141-6145.
  • Process for preparing beta-amino-alpha-hydroxy acid derivatives. (2004). Google Patents.
  • Synthesis of Amino Acids. (2022). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Asymmetric Synthesis of β-Hydroxy-α-amino Acids. (2007). Chemical Reviews, 107(12), 5759-5812.
  • Wu, Y., et al. (2010). Synthesis of α-amino Acids Based on Chiral Tricycloiminolactone Derived From Natural (+)-camphor. Accounts of Chemical Research, 43(10), 1346-1357.
  • Khalaf, J. K., & Datta, A. (2008). A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid. Amino Acids, 35(2), 507-510.
  • 2-methylbutanoic acid asymmetric synthesis.svg. (2013). Wikimedia Commons. Retrieved January 15, 2026, from [Link]

Sources

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid for Advanced Peptide Synthesis

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the properties, synthesis, and application of this compound. As a sterically hindered, non-proteinogenic amino acid, its incorporation into peptide structures offers unique advantages for modulating peptide conformation and enhancing therapeutic properties.

Core Compound Identification and Properties

This compound is a synthetic amino acid derivative that plays a crucial role in the design of novel peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino function makes it ideally suited for use in Fmoc-based solid-phase peptide synthesis (SPPS).

PropertyValueSource
CAS Number 1217603-41-2[1][2][3][4]
Molecular Formula C20H21NO5[1][4]
Molecular Weight 355.39 g/mol [1][4][5]
Purity Typically >95%[1]

Synthesis and Quality Control of this compound

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common synthetic strategy involves the asymmetric synthesis of the core amino acid, (S)-2-amino-3-hydroxy-3-methylbutanoic acid, followed by the protection of the alpha-amino group with Fmoc-succinimide (Fmoc-OSu) or a similar Fmoc-donating reagent.

The quality of the final product is critical for its successful application in peptide synthesis. Standard quality control measures include:

  • Purity Assessment: High-performance liquid chromatography (HPLC) is used to determine the purity of the compound, which is typically expected to be above 95%.

  • Identity Confirmation: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the molecular weight and structure of the compound.

  • Enantiomeric Purity: Chiral chromatography is utilized to ensure the enantiomeric excess of the desired (S)-enantiomer.

Application in Solid-Phase Peptide Synthesis (SPPS)

The use of Fmoc-protected amino acids is a cornerstone of modern solid-phase peptide synthesis due to the mild conditions required for deprotection, which preserves the integrity of sensitive amino acid side chains and modifications.[][7][8] The incorporation of this compound into a peptide sequence follows the standard SPPS cycle of deprotection, coupling, and washing.

Rationale for Use

The incorporation of this unnatural amino acid can significantly influence the properties of a peptide by:

  • Inducing Conformational Constraints: The bulky tert-hydroxybutyl side chain restricts the rotational freedom of the peptide backbone, which can stabilize specific secondary structures like β-turns.

  • Enhancing Enzymatic Stability: The non-natural structure can confer resistance to degradation by proteases, thereby increasing the in vivo half-life of the peptide.

  • Modulating Receptor Binding: The unique side chain can introduce new interactions with target receptors or enzymes, potentially leading to increased potency or altered selectivity.

Experimental Protocol: Incorporation into a Peptide Chain

This protocol outlines the manual incorporation of this compound into a peptide sequence using the Fmoc/tBu strategy on a solid support.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA or Collidine)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solutions: DMF, DCM, Isopropanol

Step-by-Step Methodology:

  • Resin Swelling: The resin is swelled in DMF for at least 30 minutes in a reaction vessel.[9]

  • Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF for 5-10 minutes.[9] This step is repeated once.

  • Washing: The resin is thoroughly washed with DMF, DCM, and isopropanol to remove residual piperidine and byproducts.

  • Coupling: a. A solution of this compound (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF is prepared. b. The solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours, or until a negative Kaiser test is obtained. Due to the steric hindrance of the amino acid, a longer coupling time or a more potent coupling reagent like HATU may be necessary.

  • Washing: The resin is washed with DMF, DCM, and isopropanol to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and a base in DMF.

  • Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.

Workflow Visualization

SPPS_Cycle cluster_0 SPPS Cycle for this compound Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 Washing (DMF, DCM) Deprotection->Washing1 2. Coupling Coupling: This compound + Coupling Reagents Washing1->Coupling 3. Washing2 Washing (DMF, DCM) Coupling->Washing2 4. Next_Cycle Start Next Cycle Washing2->Next_Cycle 5. Next_Cycle->Deprotection Repeat

Caption: The solid-phase peptide synthesis (SPPS) cycle for the incorporation of this compound.

Role in Drug Development and Medicinal Chemistry

The introduction of non-proteinogenic amino acids like this compound is a powerful strategy in drug discovery.[9] By altering the fundamental structure of a peptide, it is possible to overcome many of the limitations of native peptides as therapeutic agents, such as poor stability and low oral bioavailability.

The conformational rigidity imparted by this amino acid can be exploited to lock a peptide into a bioactive conformation, thereby increasing its affinity for its biological target. This principle is widely applied in the design of peptide-based drugs, including agonists and antagonists for G-protein coupled receptors (GPCRs) and enzyme inhibitors.

Troubleshooting and Key Considerations

The primary challenge associated with the use of this compound is its steric bulk, which can lead to incomplete coupling reactions. To mitigate this, the following strategies can be employed:

  • Extended Coupling Times: Increasing the reaction time can allow the coupling to proceed to completion.

  • Use of Potent Coupling Reagents: Reagents such as HATU or COMU are more effective for coupling sterically hindered amino acids.

  • Double Coupling: Repeating the coupling step can help to ensure that all available amino groups have reacted.

  • Microwave-Assisted Synthesis: The use of microwave energy can accelerate the coupling reaction and improve yields.

Conclusion

This compound is a valuable building block for the synthesis of modified peptides with enhanced therapeutic potential. Its unique structural features provide a means to rationally design peptides with improved stability, conformational definition, and biological activity. A thorough understanding of its properties and the optimization of its incorporation into peptide chains are essential for its successful application in research and drug development.

References

  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
  • This compound [P47215] - ChemUniverse.
  • This compound | SCBT - Santa Cruz Biotechnology.
  • 2-Hydroxy-3-methylbutanoic Acid in Peptide Synthesis: Applic
  • This compound - ChemicalBook.
  • CAS#:1217603-41-2 | this compound | Chemsrc.
  • This compound | 1217603-41-2 | SYB60341 - Biosynth.
  • Methods and protocols of modern solid phase peptide synthesis.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies.
  • Why Fmoc-Protected Amino Acids Domin
  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH.
  • Fmoc Amino Acids for SPPS - AltaBioscience.

Sources

Solubility of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a specialized amino acid derivative crucial for the synthesis of complex peptides. While specific quantitative solubility data for this novel compound is not extensively documented in public literature, this paper establishes a robust predictive framework based on its structural attributes and the well-documented behavior of analogous Fmoc-protected amino acids. We delve into the fundamental principles governing its solubility in solvents commonly employed in solid-phase peptide synthesis (SPPS), such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), and Dichloromethane (DCM). Furthermore, this guide presents a detailed, field-proven experimental protocol for researchers to precisely determine solubility parameters, ensuring the optimization of coupling reactions and the integrity of their synthetic workflows.

Introduction: The Critical Role of Solubility in Peptide Synthesis

The success of solid-phase peptide synthesis (SPPS) is fundamentally reliant on the complete solubilization of reagents, particularly the Fmoc-protected amino acid building blocks.[1] Inadequate solubility is a primary contributor to significant synthetic challenges, including:

  • Poor Reaction Kinetics: Incomplete dissolution of the amino acid derivative slows coupling reactions, leading to lower yields.[2]

  • Incomplete Coupling: If the activated amino acid is not fully in solution, it may not be available to react with the free amine on the growing peptide chain, resulting in deletion sequences.[2]

  • Peptide Aggregation: Poorly soluble protected amino acids can initiate or contribute to the aggregation of the peptide chain on the solid support, hindering further elongation.[2][3]

This compound, with its unique tertiary hydroxy group, presents specific stereochemical constraints and potential for hydrogen bonding that directly influence its interaction with organic solvents. Understanding its solubility profile is therefore not merely a procedural step but a critical parameter for strategic planning in complex peptide design and drug development.

Physicochemical Properties and Predicted Solubility Profile

This compound (C₂₀H₂₁NO₅) possesses a molecular weight of 355.39 g/mol .[4] Its structure is characterized by the bulky, hydrophobic Fmoc protecting group and a unique side chain containing a tertiary alcohol and two methyl groups.

  • The Fmoc Group: This large, nonpolar moiety is a primary driver of solubility in many organic solvents.[5] However, the aromatic nature of the fluorenyl group can also lead to π-π stacking and aggregation, which can negatively impact solubility, especially at high concentrations.[6]

  • The Side Chain: The 3-hydroxy-3-methylbutanoic acid side chain introduces both hydrophilic (hydroxyl group) and hydrophobic (two methyl groups) elements. The tertiary alcohol is capable of acting as a hydrogen bond donor and acceptor, which can enhance solubility in polar aprotic solvents like DMF and DMSO.

Based on these features and data from structurally similar compounds like Fmoc-Thr(tBu)-OH, we can predict a generally good solubility profile in the polar aprotic solvents typically used in SPPS.

Table 1: Predicted Qualitative Solubility of this compound
SolventChemical ClassPredicted SolubilityRationale & Field Insights
N,N-Dimethylformamide (DMF) Polar AproticHighDMF is the most common solvent for SPPS due to its excellent solvating properties for a wide range of Fmoc-amino acids.[2][7] Analogous compounds like Fmoc-Thr(tBu)-OH and Fmoc-Aib-OH are reported to be "clearly soluble" at concentrations of 0.5 M.[8]
N-Methyl-2-pyrrolidone (NMP) Polar AproticHighNMP is often used as a more powerful alternative to DMF, particularly for hydrophobic or aggregation-prone sequences.[6][9] Its higher polarity can enhance the solubility of complex amino acid derivatives.[10]
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is a strong solvent for many Fmoc-amino acids and is often added as a co-solvent to DMF to enhance solubility for particularly difficult derivatives.[6][11]
Dichloromethane (DCM) ChlorinatedModerate to LowWhile historically used in peptide synthesis, DCM is less effective at solvating the polar peptide backbone and certain side chains.[9] Its primary utility is in swelling polystyrene-based resins.[10] The solubility of this compound in pure DCM is expected to be limited.
Ethyl Acetate (EtOAc) EsterModerateSome Fmoc-amino acids show moderate solubility in ethyl acetate.[12][13] It is sometimes used in "green" solvent mixtures but is not a primary choice for coupling reactions.[6]
Acetonitrile (ACN) NitrileModerate to LowAcetonitrile is generally a poorer solvent for large, complex Fmoc-amino acids compared to DMF or NMP, though it finds use with certain resin types.[10]

Note: These predictions are qualitative. It is imperative to perform experimental verification, as factors like solvent purity, temperature, and the specific crystalline form of the solute can influence solubility.[2]

Factors Influencing Solubility: A Deeper Dive

Solvent Choice and Quality

The choice of solvent is the most critical factor. Polar aprotic solvents like DMF and NMP are standard because they effectively solvate the growing peptide chain.[10] However, solvent quality is paramount. Over time, DMF can degrade to form dimethylamine, which can prematurely cleave the Fmoc group, leading to side reactions.[10] Always use high-purity, fresh solvents for preparing amino acid solutions.

The "Difficult Sequence" Phenomenon

During peptide synthesis, the growing peptide chain itself can fold into secondary structures (like β-sheets) on the resin, leading to aggregation.[3] This can trap the terminal amine, preventing access for the incoming activated amino acid. In such cases, switching to a stronger solvent like NMP or using a solvent mixture (e.g., a "Magic Mixture" of DCM/DMF/NMP) can disrupt these secondary structures and improve reaction outcomes.[6]

Additives and Co-Solvents

For particularly challenging cases, the use of co-solvents or additives can be highly effective.

  • DMSO: Adding a small percentage of DMSO to DMF can significantly enhance the solubility of many Fmoc-amino acids.[6]

  • Chaotropic Salts: Washing the resin with a solution containing LiCl or NaClO₄ in DMF can disrupt hydrogen bonds that contribute to on-resin aggregation.[6]

Experimental Protocol for Solubility Determination

This protocol provides a reliable, self-validating method for determining the solubility of this compound.

Materials and Equipment
  • This compound

  • High-purity organic solvents (DMF, NMP, DMSO, DCM, etc.)

  • Analytical balance (± 0.1 mg precision)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Calibrated micropipettes

  • Glass vials (e.g., 2 mL HPLC vials)

  • Drying oven or vacuum desiccator

Step-by-Step Methodology
  • Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) into a series of glass vials.

  • Solvent Addition: To each vial, add a precise, incremental volume of the test solvent (e.g., starting with 100 µL).

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a standard temperature (e.g., 25 °C). Allow the mixture to equilibrate for a set period (e.g., 2 hours), ensuring consistent agitation to facilitate dissolution.

  • Visual Inspection: After equilibration, visually inspect each vial for undissolved solid. If the solid is fully dissolved, the compound is soluble at that concentration. Proceed by adding more solute to the same vial or by noting the result and starting a new experiment at a higher concentration.

  • Saturation Point: If undissolved solid remains, continue adding small, precise increments of solvent (e.g., 10 µL at a time), with vortexing and equilibration after each addition, until the solid is completely dissolved. The point at which the last of the solid dissolves is the saturation point.

  • Confirmation of Saturation (Self-Validation): To ensure a true saturated solution has been prepared, add a tiny extra crystal of the solute to the "dissolved" solution. If the crystal does not dissolve, the solution is saturated. If it dissolves, continue adding solvent increments until saturation is achieved.

  • Separation: Centrifuge the saturated solutions that still contain excess solid at high speed (e.g., 10,000 x g for 10 minutes) to pellet all undissolved material.

  • Quantification: Carefully transfer a precise volume of the clear supernatant to a pre-weighed vial. Evaporate the solvent completely under vacuum or in a drying oven. Weigh the vial containing the dried solute.

  • Calculation: The solubility can be calculated by dividing the mass of the dried solute by the volume of the supernatant that was evaporated. The result is typically expressed in mg/mL or Molarity (mol/L).

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation & Equilibration cluster_eval Evaluation & Saturation cluster_quant Quantification A 1. Weigh Solute (e.g., 10 mg) B 2. Add Solvent (Incremental Volume) A->B C 3. Equilibrate (25°C, 2h with agitation) B->C D 4. Visual Inspection C->D E 5. Add more solvent (if solid remains) D->E Solid Present F Record as 'Soluble' D->F No Solid E->C Re-equilibrate G 6. Confirm Saturation (Add seed crystal) F->G H 7. Centrifuge to Pellet Excess Solid G->H I 8. Transfer & Evaporate Known Volume of Supernatant H->I J 9. Weigh Dried Solute I->J K 10. Calculate Solubility (mg/mL or M) J->K

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion and Recommendations

This compound is predicted to exhibit high solubility in standard polar aprotic solvents essential for SPPS, including DMF, NMP, and DMSO. This favorable profile is attributed to the combined physicochemical properties of its Fmoc group and unique side chain. However, researchers must remain vigilant about factors that can impede synthesis, such as solvent quality and on-resin peptide aggregation.

Key Recommendations for Researchers:

  • Always Perform a Pre-Test: Before committing to a large-scale synthesis, always perform a small-scale solubility test using the protocol outlined in this guide.[2]

  • Use High-Purity Solvents: Employ fresh, high-purity solvents to avoid side reactions and ensure consistent results.[10]

  • Consider Solvent Mixtures: For challenging couplings or hydrophobic sequences, do not hesitate to use solvent mixtures (e.g., DMF/DMSO) or switch to a stronger solvent like NMP.[6]

  • Gentle Heating: If a sparingly soluble situation arises, gentle heating to approximately 37°C can be an effective method to increase solubility.[6]

By adhering to these principles and employing the robust experimental validation described herein, scientists can confidently integrate this compound into their synthetic workflows, paving the way for the development of novel and complex peptide-based therapeutics.

References

  • ResearchGate. (2021). Solubility of Fmoc protected amino acids used in Project C. [Image attached to a publication]. Retrieved from [Link]

  • Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732. Retrieved from [Link]

  • Nishiuchi, Y., Inui, T., Nishio, H., Bódi, J., Kimura, T., Tsuji, F. I., & Sakakibara, S. (1998). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. Journal of Peptide Science, 4(5), 335-43. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

  • Activotec. (n.d.). Fmoc-Aib-OH Specification. Retrieved from [Link]

  • ResearchGate. (2022). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Image attached to a publication]. Retrieved from [Link]

Sources

Spectroscopic Analysis of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – In the landscape of peptide synthesis and drug development, the precise characterization of protected amino acid building blocks is paramount. This technical guide provides a detailed overview of the spectroscopic data for Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, a specialized amino acid derivative. The unavailability of public experimental spectra for this specific compound necessitates a predictive and comparative approach, drawing upon established principles of spectroscopic analysis for structurally related molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction: The Significance of this compound

This compound is a chiral building block used in solid-phase peptide synthesis (SPPS). Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine, a free carboxylic acid, and a tertiary alcohol on a chiral center, presents unique characteristics that can influence peptide structure and function. The Fmoc group provides a base-labile protecting strategy, essential for modern peptide synthesis. The tertiary hydroxyl group and the adjacent methyl groups introduce significant steric bulk and a potential site for post-translational modifications or specific molecular interactions.

Accurate spectroscopic characterization is the cornerstone of quality control for such reagents, ensuring identity, purity, and stability. This guide will explore the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.

Predicted Spectroscopic Data and Interpretation

Due to the absence of publicly available experimental spectra for this compound, this section will detail the expected spectroscopic features based on the known chemical shifts and absorption frequencies of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for the characterization of this amino acid derivative.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a compound like this compound would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can affect the chemical shifts of labile protons (e.g., -OH, -NH, -COOH).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignment of proton and carbon signals, respectively.

Predicted ¹H NMR Spectral Data

The following table outlines the expected proton NMR chemical shifts for this compound.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Fmoc aromatic protons7.20 - 7.90Multiplet8H
NH proton~7.0 - 8.0 (broad)Singlet/Doublet1H
Fmoc CH~4.2 - 4.4Triplet1H
Fmoc CH₂~4.1 - 4.3Doublet2H
α-CH~3.8 - 4.2Doublet1H
Tertiary OHVariable (broad)Singlet1H
Carboxylic acid OH>10.0 (broad)Singlet1H
Methyl protons (CH₃)₂~1.0 - 1.3Two Singlets6H

Predicted ¹³C NMR Spectral Data

The table below summarizes the expected carbon-13 chemical shifts.

Carbon Assignment Expected Chemical Shift (ppm)
Carboxylic acid C=O170 - 175
Urethane C=O155 - 157
Fmoc aromatic carbons120 - 145
Tertiary C-OH70 - 75
Fmoc CH~66 - 68
α-CH~58 - 62
Fmoc CH₂~46 - 48
Methyl carbons (CH₃)₂20 - 30

Causality Behind Spectral Features:

  • The aromatic protons of the fluorenyl group will appear in the downfield region (7.2-7.9 ppm) due to the deshielding effect of the aromatic ring currents.

  • The α-proton is expected to be a doublet due to coupling with the adjacent NH proton.

  • The two geminal methyl groups are diastereotopic due to the adjacent chiral center and are therefore expected to appear as two distinct singlets in the ¹H NMR spectrum.

  • In the ¹³C NMR spectrum, the carbonyl carbons of the carboxylic acid and the urethane will be the most downfield signals.

Logical Relationship of NMR Assignments

Caption: Simplified relationship between key proton and carbon signals in the NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500 - 3300Broad
O-H stretch (tertiary alcohol)3200 - 3600Broad
N-H stretch (urethane)3300 - 3500Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (carboxylic acid)1700 - 1725Strong
C=O stretch (urethane)1680 - 1720Strong
C=C stretch (aromatic)1450 - 1600Medium-Weak
C-O stretch1000 - 1300Strong

Interpretation of IR Spectrum:

The IR spectrum will be dominated by very broad O-H stretching bands from the carboxylic acid and the tertiary alcohol, which may overlap. The two carbonyl stretching frequencies (carboxylic acid and urethane) will be prominent and may also overlap, appearing as a strong, broad absorption band. The presence of both the broad O-H and strong C=O bands is a key indicator of the compound's structure.

Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Fmoc-Amino Acid NMR NMR (1H, 13C) Sample->NMR IR FT-IR Sample->IR MS Mass Spec. Sample->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: A typical workflow for the spectroscopic characterization of a protected amino acid.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Experimental Protocol: MS Data Acquisition

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Ionization Method: Electrospray ionization (ESI) is the most common and gentle ionization technique for this type of molecule, and it can be run in either positive or negative ion mode.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: A full scan mass spectrum is acquired to determine the molecular weight. Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and gain further structural information.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₂₀H₂₁NO₅, with a monoisotopic mass of approximately 355.1420 g/mol .

  • Positive Ion Mode (ESI+): The most likely observed ion would be the protonated molecule [M+H]⁺ at m/z ≈ 356.1498. Adducts with sodium [M+Na]⁺ (m/z ≈ 378.1317) or potassium [M+K]⁺ (m/z ≈ 394.1057) may also be present.

  • Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ at m/z ≈ 354.1342 would be expected.

Expected Fragmentation Pattern (MS/MS):

In a tandem MS experiment on the [M+H]⁺ ion, characteristic fragmentation would likely involve:

  • Loss of H₂O: from the tertiary alcohol and carboxylic acid.

  • Loss of CO₂: from the carboxylic acid.

  • Cleavage of the Fmoc group: A prominent fragment corresponding to the dibenzofulvene cation (from the Fmoc group) at m/z 179 is a hallmark of Fmoc-protected compounds.

Conclusion

While experimental spectroscopic data for this compound is not readily found in the public domain, a thorough understanding of the spectroscopic properties of its constituent functional groups allows for a reliable prediction of its NMR, IR, and MS spectra. This guide provides a framework for researchers to interpret the data they acquire for this compound, ensuring its identity and purity before its application in peptide synthesis and drug discovery. The principles outlined here underscore the importance of a multi-technique spectroscopic approach for the comprehensive characterization of complex organic molecules.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

An In-depth Technical Guide to Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid: From Conception to Application

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Unique Building Block in Peptide Chemistry

Foreword: The Quest for Precision in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a class of therapeutics with immense potential, offering high specificity and potency. However, their inherent limitations—poor metabolic stability and conformational flexibility—have historically hindered their development. The strategic incorporation of unnatural amino acids has emerged as a cornerstone of peptidomimetic design, a field dedicated to engineering peptides with enhanced drug-like properties. This guide delves into the discovery, history, and application of a particularly significant, albeit specialized, building block: Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid. This molecule, a conformationally constrained α-methylated, β-hydroxy amino acid, embodies the sophisticated chemical strategies employed to overcome the challenges of peptide-based drug development. As we explore its origins and utility, we will uncover the causal links between its unique structure and its powerful applications in creating next-generation therapeutics.

The Genesis of a Concept: Why Constrain a Peptide?

The journey to this compound begins not with the molecule itself, but with a fundamental challenge in medicinal chemistry: the inherent floppiness of peptides. A linear peptide in solution can adopt a multitude of conformations, only a fraction of which are biologically active. This conformational promiscuity leads to off-target effects and susceptibility to enzymatic degradation.

The introduction of conformational constraints is a powerful strategy to pre-organize a peptide into its bioactive conformation, enhancing receptor binding affinity, selectivity, and stability.[1][2] This can be achieved by introducing sterically demanding groups that restrict the rotational freedom of the peptide backbone. α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), are well-known for their ability to induce stable helical secondary structures.[3] The α-methyl group, as found in our topic molecule, is a key feature for imparting this conformational rigidity.[4]

Furthermore, the replacement of a backbone amide NH with a hydroxyl group, as seen in depsipeptides (peptides with ester bonds), can reduce the hydrogen bonding capacity of the peptide backbone.[5] This modification can be advantageous for improving oral bioavailability and metabolic half-life. The β-hydroxy group in (S)-2-amino-3-hydroxy-3-methylbutanoic acid offers a similar potential to modulate the physicochemical properties of a peptide.

Therefore, the conceptual design of this compound is rooted in the dual goals of inducing conformational constraint via α-methylation and modulating backbone properties with a β-hydroxy group.

A Tale of Two Chemistries: The Convergence of Synthesis and Strategy

The practical realization of incorporating such a specialized amino acid into a growing peptide chain hinges on the advancements in solid-phase peptide synthesis (SPPS).

The Rise of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Developed by R. Bruce Merrifield in the early 1960s, SPPS revolutionized peptide synthesis by anchoring the nascent peptide to an insoluble resin, allowing for the easy removal of excess reagents and byproducts through simple filtration.[6][7] The original method relied on the acid-labile tert-butyloxycarbonyl (Boc) protecting group for the α-amino group.

A major breakthrough came in 1970 when Louis A. Carpino and Grace Y. Han introduced the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[6][8] The Fmoc/tBu (tert-butyl for side-chain protection) strategy, developed for solid-phase synthesis in the late 1970s, offered a milder and more orthogonal approach.[4][7] The deprotection of the Fmoc group is achieved with a mild base (typically piperidine), leaving the acid-labile side-chain protecting groups intact. This orthogonality is crucial for the synthesis of complex peptides and those bearing sensitive modifications.[9] By the mid-1980s, companies like Novabiochem were instrumental in commercializing the 20 standard Fmoc-protected amino acids, catalyzing the shift from Boc to Fmoc as the dominant SPPS chemistry.[10]

The Synthesis of the Core Scaffold: (S)-2-amino-3-hydroxy-3-methylbutanoic acid

The synthesis of the unprotected core amino acid, a non-proteinogenic β-hydroxy-α-amino acid, has been approached through various stereoselective methods. While a definitive "first synthesis" is not prominently documented in the context of its later use in SPPS, the methodologies for creating such structures are well-established in organic chemistry.

Modern approaches often leverage biocatalysis or asymmetric catalysis to control the stereochemistry at the α and β carbons.[1][11] For instance, aldolase enzymes can catalyze the reaction between glycine (as a donor) and various aldehydes (as acceptors) to form β-hydroxy-α-amino acids.[1] More recently, 2-oxoglutarate-dependent amino acid hydroxylases have been identified as highly regio- and stereoselective enzymes for this transformation.[1] Organocatalytic methods, such as the direct aldol reaction of glycine Schiff bases, also provide an effective route to these compounds with high diastereo- and enantiocontrol.[2][11]

A plausible synthetic pathway for the core amino acid is outlined below.

G cluster_0 Synthesis of the Unprotected Amino Acid Core start Glycine Schiff Base (e.g., from Benzophenone and Glycine Ester) aldol_reaction Asymmetric Aldol Reaction start->aldol_reaction aldehyde Acetone (or other propanone equivalent) aldehyde->aldol_reaction catalyst Chiral Phase-Transfer Catalyst or Organocatalyst catalyst->aldol_reaction Catalysis hydrolysis Hydrolysis and Deprotection aldol_reaction->hydrolysis product (S)-2-amino-3-hydroxy-3-methylbutanoic acid hydrolysis->product

Figure 1: A generalized asymmetric synthesis route for the core amino acid.

The Final Step: Fmoc Protection

Once the chiral amino acid is synthesized and purified, the final step is the protection of the α-amino group with the Fmoc moiety. This is typically achieved by reacting the amino acid with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride in the presence of a base, such as sodium bicarbonate, in an aqueous/organic solvent mixture.

G cluster_1 Fmoc Protection Workflow amino_acid (S)-2-amino-3-hydroxy- 3-methylbutanoic acid reaction N-acylation Reaction amino_acid->reaction fmoc_reagent Fmoc-OSu or Fmoc-Cl fmoc_reagent->reaction base Aqueous Base (e.g., NaHCO3) base->reaction Solvent/Base workup Acidification and Extraction reaction->workup final_product Fmoc-(S)-2-amino-3-hydroxy- 3-methylbutanoic acid workup->final_product

Figure 2: Standard workflow for the Fmoc protection of the amino acid.

The commercial availability of this compound (CAS 1217603-41-2) from various suppliers indicates that its synthesis has been optimized for routine production, making it accessible to the broader scientific community.[12][13][14]

Technical Deep Dive: Application in Solid-Phase Peptide Synthesis

The true value of this compound is realized during its incorporation into a peptide sequence via SPPS. Its unique structure presents both opportunities and challenges.

Chemical and Physical Properties

A summary of the key properties of this building block is essential for its effective use.

PropertyValueSource
CAS Number 1217603-41-2[12][13]
Molecular Formula C₂₀H₂₁NO₅[12][14]
Molecular Weight 355.39 g/mol [12][14]
Appearance Typically a white to off-white powderInferred from similar compounds
Solubility Soluble in common SPPS solvents (DMF, NMP)Inferred from similar compounds
Experimental Protocol: Incorporation into a Peptide Chain

The incorporation of this sterically hindered amino acid requires optimized coupling conditions to ensure high efficiency and prevent deletion sequences. The presence of the tertiary β-hydroxy group does not typically require protection during Fmoc-SPPS, as its reactivity is low under standard coupling conditions.

Protocol: Manual SPPS Coupling of this compound

This protocol assumes a 0.1 mmol synthesis scale on a rink amide resin.

  • Resin Preparation and Swelling:

    • Place the peptide-resin from the previous cycle (with the free N-terminal amine) in a suitable reaction vessel.

    • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

    • Drain the DMF.

  • Amino Acid Activation:

    • In a separate vial, dissolve 4 equivalents of this compound (0.4 mmol, ~142 mg) and 3.95 equivalents of an activator like HBTU (0.395 mmol) in a minimal amount of DMF.

    • Add 8 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) (0.8 mmol).

    • Allow the mixture to pre-activate for 5-10 minutes. Causality Note: Pre-activation is crucial for sterically hindered amino acids to ensure the formation of the active ester species before its addition to the resin, thereby maximizing coupling efficiency.

  • Coupling Reaction:

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Insight: Due to steric hindrance from the α-methyl group, a longer coupling time compared to standard amino acids is recommended.

  • Monitoring the Coupling:

    • Perform a Kaiser test (ninhydrin test) on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), repeat the coupling step with a freshly prepared activated amino acid solution.

  • Washing:

    • Drain the coupling solution.

    • Thoroughly wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove all excess reagents and byproducts.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for another 10-15 minutes.

    • Wash the resin thoroughly with DMF to prepare for the next coupling cycle.

G cluster_0 SPPS Cycle for this compound Resin Peptide-Resin (Free Amine) Coupling Couple to Resin (2-4 hours) Resin->Coupling Activation Activate Fmoc-AA (HBTU/DIEA) Activation->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 NextCycle Ready for Next Coupling Wash2->NextCycle

Sources

The 21st Amino Acid: A Technical Guide to the Biological Significance of Selenocysteine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Often referred to as the 21st proteinogenic amino acid, Selenocysteine (Sec) introduces unique biochemical properties into peptides and proteins that are unattainable with its canonical sulfur analog, Cysteine (Cys).[1] This guide delves into the core biological significance of Sec-containing peptides (selenopeptides). We will explore the sophisticated molecular machinery governing its unique translational incorporation, outline robust chemical synthesis and characterization protocols, and analyze its pivotal role in redox biology.[2][3] Furthermore, we will examine the expanding therapeutic landscape of selenopeptides, providing field-proven insights for researchers and drug development professionals aiming to harness the power of this extraordinary amino acid.

The Selenocysteine Advantage: A Tale of Two Chalcogens

While structurally similar, the substitution of sulfur with selenium dramatically alters the amino acid's chemical personality.[1] The selenol group of Sec possesses a much lower pKa (~5.2) compared to the thiol group of Cys (~8.3).[4] This critical difference means that at physiological pH, Sec exists predominantly in its highly reactive, deprotonated selenolate anion form, whereas Cys is mostly protonated and less nucleophilic.[1][4]

This enhanced nucleophilicity, coupled with a lower redox potential, makes Sec a far more efficient catalyst in a wide range of redox reactions.[5][6][7] Selenoenzymes, such as Glutathione Peroxidases and Thioredoxin Reductases, leverage this reactivity to provide robust cellular protection against oxidative damage.[4][8] In drug development, replacing a key Cys with Sec can profoundly impact a peptide's stability, folding, and biological activity, opening new avenues for therapeutic design.[9][10]

PropertyCysteine (Cys)Selenocysteine (Sec)Significance in Peptides
Chalcogen Atom Sulfur (S)Selenium (Se)Se is larger, more polarizable, and more nucleophilic.
pKa of Side Chain ~8.3~5.2–5.4Sec is predominantly ionized (selenolate) at physiological pH, enhancing reactivity.[4][11]
Redox Potential HigherLowerSec is more easily oxidized, making it a superior reducing agent in redox catalysis.[5][7]
Bond Energy (X-H) Stronger (S-H)Weaker (Se-H)Facilitates hydrogen donation and enhances antioxidant capacity.[9]
Nucleophilicity GoodExcellentThe selenolate anion is a potent nucleophile, accelerating reactions like ligation.[1][9]

Biological Synthesis: Recoding the Genetic Code

Nature's method for incorporating Sec into proteins is a fascinating deviation from standard translation. It involves the recoding of a UGA codon, which typically signals translation termination, to specify the insertion of Sec.[12][13][14] This intricate process requires a dedicated set of molecular machinery.

Key Components:

  • UGA Codon: In the context of a selenoprotein mRNA, this "stop" codon is repurposed to mean "insert Selenocysteine."[14][15]

  • SECIS Element: The Selenocysteine Insertion Sequence is a conserved stem-loop structure located in the 3'-untranslated region (3'-UTR) of eukaryotic and archaeal selenoprotein mRNAs.[12][16] This element acts as a binding site for the specialized machinery.

  • Specialized tRNA (tRNA[Ser]Sec): A unique tRNA is first charged with serine, which is then enzymatically converted to selenocysteine while still attached to the tRNA.

  • SECIS-Binding Protein 2 (SBP2): This protein binds to the SECIS element and recruits the specialized elongation factor.[13]

  • Specialized Elongation Factor (eEFSec): This factor specifically binds the Sec-tRNA[Ser]Sec and delivers it to the ribosome at the UGA codon, overriding the termination signal.[15]

This complex mechanism ensures that Sec is incorporated only at the correct positions within the growing polypeptide chain.

Selenocysteine_Incorporation cluster_mRNA mRNA cluster_Factors Protein Factors UGA UGA Codon (recoded) SECIS SECIS Element (3'-UTR) Ribosome Ribosome SBP2 SBP2 SECIS->SBP2 binds eEFSec eEFSec SBP2->eEFSec recruits Sec_tRNA Sec-tRNA[Ser]Sec eEFSec->Sec_tRNA binds Sec_tRNA->Ribosome delivered to A-site

Caption: Eukaryotic mechanism for co-translational incorporation of Selenocysteine.

Chemical Synthesis of Selenopeptides: A Practical Guide

The complexity of biological incorporation and the desire to create non-natural selenopeptides necessitate robust chemical synthesis strategies.[10] Solid-Phase Peptide Synthesis (SPPS) is the workhorse method, with Native Chemical Ligation (NCL) providing a powerful means to assemble larger proteins.[10][17][18]

Solid-Phase Peptide Synthesis (SPPS) of Selenopeptides

The primary challenge in SPPS of selenopeptides is the high reactivity of the selenol group, which is prone to oxidation and side reactions. This necessitates the use of a protected Selenocysteine building block. The most common and effective choice is Fmoc-Sec(Trt)-OH , where the N-terminus is protected by the base-labile Fmoc group and the selenium side chain is protected by the acid-labile Trityl (Trt) group.[19][20]

Causality Behind Experimental Choices:

  • Why Fmoc/tBu Strategy? The Fmoc/tBu (tert-Butyl) strategy is preferred because the repeated acid treatments of the alternative Boc/Bzl strategy can lead to premature deprotection and degradation of the sensitive selenocysteine side chain. The mild base deprotection of the Fmoc group preserves the integrity of the Sec(Trt) residue throughout chain assembly.[21]

  • Why Trityl (Trt) Protection? The bulky Trityl group provides excellent steric protection for the selenium atom, preventing its oxidation to a diselenide or other species during coupling steps.[19][22][23] It is reliably cleaved during the final trifluoroacetic acid (TFA) cocktail treatment, which simultaneously cleaves the peptide from the resin and removes other side-chain protecting groups.[19]

Experimental Protocol: Manual Fmoc-SPPS of a Model Selenopeptide

This protocol outlines the synthesis of a simple tripeptide (e.g., Ala-Sec-Gly) on a Rink Amide resin, yielding a C-terminally amidated peptide.

1. Resin Preparation and Swelling:

  • Place Rink Amide resin (e.g., 0.1 mmol scale) in a fritted SPPS reaction vessel.
  • Wash the resin with Dichloromethane (DCM) (3x) and Dimethylformamide (DMF) (3x).
  • Swell the resin in DMF for 30 minutes.[21]

2. First Amino Acid (Glycine) Coupling:

  • Deprotect the resin's Fmoc group with 20% piperidine in DMF (1 x 1 min, 1 x 10 min).
  • Wash with DMF (5x), DCM (3x), and DMF (3x).
  • Prepare the coupling solution: Dissolve Fmoc-Gly-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and pre-activate for 2 minutes.
  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.
  • Wash with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm complete coupling.

3. Second Amino Acid (Selenocysteine) Coupling:

  • Repeat the Fmoc deprotection step (Step 2.1) and washes (Step 2.2).
  • Prepare the coupling solution for Fmoc-Sec(Trt)-OH using the same equivalents as in Step 2.3.
  • Couple for 2-4 hours. The bulky Trt group can slow coupling kinetics.[24]
  • Wash and perform a Kaiser test. If the test is positive, recouple for another 1-2 hours.

4. Third Amino Acid (Alanine) Coupling:

  • Repeat the deprotection and coupling steps as described above using Fmoc-Ala-OH.

5. Final Deprotection:

  • Perform a final Fmoc deprotection (Step 2.1) and wash thoroughly.

6. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM (5x) and dry under vacuum.
  • Prepare a cleavage cocktail: 94% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS), 1% Dithiothreitol (DTT).
  • Causality: TIS scavenges the cleaved Trityl cations. DTT is crucial to maintain a reducing environment, preventing the newly deprotected selenol from immediately oxidizing to a diselenide.
  • Add the cocktail to the resin and react for 2-3 hours at room temperature.
  • Filter the solution into a cold solution of diethyl ether to precipitate the crude peptide.
  • Centrifuge, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide pellet under vacuum.

7. Purification:

  • Dissolve the crude peptide in a suitable buffer (e.g., 0.1% TFA in water/acetonitrile).

  • Purify by reverse-phase HPLC (RP-HPLC) on a C18 column.

  • Lyophilize the pure fractions to obtain the final peptide powder.

    SPPS_Workflow Start Start: Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple Fmoc-AA1-OH (e.g., Gly) Deprotect1->Couple1 Wash1 Wash Couple1->Wash1 Loop Repeat for each Amino Acid Wash1->Loop DeprotectN Fmoc Deprotection Loop->DeprotectN n cycles Cleave Cleavage & Deprotection (TFA/TIS/DTT/H2O) Loop->Cleave Final Cycle CoupleN Couple Fmoc-Sec(Trt)-OH or other AA DeprotectN->CoupleN WashN Wash CoupleN->WashN WashN->Loop Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify End Lyophilized Selenopeptide Purify->End

    Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Native Chemical Ligation (NCL)

For proteins larger than ~50 amino acids, SPPS becomes inefficient. NCL is a powerful technique that allows for the chemoselective joining of two unprotected peptide fragments.[25] The reaction occurs between a peptide with a C-terminal thioester and another with an N-terminal Cysteine.

Critically, an N-terminal Selenocysteine can also be used, and often with superior results.[17][26] The higher acidity and nucleophilicity of the selenol group can significantly accelerate the key transthioesterification step, leading to faster ligation rates and higher yields, especially at difficult ligation junctions (e.g., sterically hindered amino acids).[9] This makes Sec-mediated NCL a valuable tool for the semi-synthesis of large, complex selenoproteins.[10][14][27]

Biological Significance and Therapeutic Frontiers

The unique redox properties of selenocysteine are central to its biological importance and therapeutic potential.[2][3]

The Engine of Redox Regulation: Glutathione Peroxidase (GPx)

Glutathione Peroxidases are a family of essential antioxidant selenoenzymes that protect cells from oxidative damage by catalyzing the reduction of hydrogen peroxide (H₂O₂) and organic hydroperoxides.[4][8][28] The catalytic activity of GPx is entirely dependent on the Sec residue at its active site.[28]

The Catalytic Cycle:

  • Oxidation: The reactive selenolate (E-Se⁻) of the enzyme attacks and reduces a peroxide (ROOH), forming water/alcohol and a selenenic acid intermediate (E-SeOH).[4][29]

  • First Reduction: The selenenic acid reacts with a molecule of glutathione (GSH) to form a selenenyl-sulfide adduct (E-Se-SG) and releases a molecule of water.[4][29]

  • Second Reduction: A second molecule of GSH attacks the selenenyl-sulfide, regenerating the active selenolate form of the enzyme and producing oxidized glutathione (GSSG).[4][29]

The superiority of Sec over Cys in this role is clear; Cys-containing analogs of GPx exhibit drastically lower enzymatic activity.[5]

GPx_Cycle E_SeH GPx-Se⁻ (Active Enzyme) E_SeOH GPx-SeOH (Selenenic Acid) E_SeH->E_SeOH ROOH → ROH E_SeSG GPx-Se-SG (Adduct) E_SeOH->E_SeSG GSH → H₂O E_SeSG->E_SeH GSH → GSSG

Caption: The catalytic cycle of Glutathione Peroxidase (GPx).

Selenopeptides in Drug Discovery and Development

The unique reactivity of Sec is being actively explored to develop novel therapeutics.[30][31][32]

  • Enhanced Enzyme Inhibitors: By substituting Cys with Sec in peptide-based enzyme inhibitors, researchers can create more potent drugs. The enhanced reactivity of the selenol can lead to stronger covalent interactions with the target enzyme. Thioredoxin Reductase (TrxR), itself a selenoenzyme, is a major target in cancer therapy, and selenium-containing compounds have shown promise as potent inhibitors.[33]

  • Antioxidant Therapeutics: Selenopeptides that mimic the activity of GPx are being developed as drugs to combat diseases associated with high oxidative stress, such as neurodegenerative disorders, cardiovascular disease, and inflammation.[34][35][36]

  • Drug Delivery Vehicles: Selenium nanoparticles (SeNPs) and selenopeptide conjugates are being investigated for targeted drug delivery.[32] These systems can leverage the tumor microenvironment (e.g., high glutathione levels) to trigger drug release, and the selenium moiety itself can contribute synergistic anticancer effects.[32]

Therapeutic ApplicationMechanism of ActionRepresentative Data (Example)
Anticancer Agents Inhibition of key redox enzymes like Thioredoxin Reductase (TrxR); induction of apoptosis via ROS generation.[31][33]IC₅₀ values of seleno-compounds against cancer cell lines often in low micromolar range.
Antioxidant Therapeutics Mimicry of Glutathione Peroxidase (GPx) activity to neutralize reactive oxygen species (ROS).[36]Selenopeptides can show catalytic rates (Vmax) several-fold higher than Cys-analogs in GPx assays.
Neuroprotection Reduction of oxidative stress and inflammation implicated in diseases like Alzheimer's and Parkinson's.[34][37]Studies in animal models show selenoprotein P (SELENOP) is crucial for selenium transport to the brain.[34]
Immunomodulation Regulation of ROS levels in immune cells, affecting inflammatory responses.[35]Selenium deficiency is linked to dysregulated immune responses and increased viral pathology.[35]

Analytical Characterization of Selenopeptides

Confirming the successful synthesis and purity of a selenopeptide is non-trivial. Mass spectrometry is the most powerful tool for this purpose.

Mass Spectrometry (MS)

Selenium has a unique and characteristic isotopic signature, with six stable isotopes, the most abundant being ⁸⁰Se.[38] This signature is a definitive marker for the presence of selenium in a peptide.

  • Challenge: Standard proteomics software is designed for the isotopic patterns of C, H, N, O, and S, and can misinterpret the complex pattern of a selenopeptide, leading to incorrect mass assignment.[38]

  • Solution: Manual inspection of the mass spectrum is often required. The isotopic cluster of a selenopeptide will show a characteristic "shotgun" pattern corresponding to the natural abundance of selenium's isotopes. Specialized algorithms are also being developed to automate this identification.[38]

Protocol: Verifying Selenocysteine Incorporation via ESI-MS

1. Sample Preparation:

  • Dissolve the purified, lyophilized peptide in 50:50 acetonitrile/water with 0.1% formic acid to a concentration of ~10 pmol/µL.

2. Instrument Setup (Electrospray Ionization - ESI):

  • Infuse the sample directly into the mass spectrometer or use LC-MS for separation prior to analysis.
  • Acquire data in positive ion mode over a mass range that includes the expected m/z of the peptide.

3. Data Analysis:

  • Locate the cluster of peaks corresponding to the peptide's molecular ion.
  • Compare the observed isotopic distribution to a theoretically calculated distribution for the peptide containing one selenium atom.
  • The presence of peaks corresponding to the major selenium isotopes (⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se) confirms successful incorporation. The peak for the ⁸⁰Se-containing peptide will be the most abundant in the selenium-related cluster.[38]
  • The monoisotopic mass should be calculated using the lightest isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S, and ⁷⁴Se).

Conclusion and Future Perspectives

Selenocysteine is far more than a chemical curiosity; it is a fundamental component of redox biology with profound implications for human health.[39] The ability to synthesize custom selenopeptides through advanced SPPS and NCL techniques has empowered researchers to probe enzymatic mechanisms, design more potent therapeutics, and develop novel biomaterials.[9][10]

Future research will likely focus on:

  • Expanding the Therapeutic Pipeline: Designing next-generation selenopeptides with enhanced stability, bioavailability, and target specificity for diseases ranging from cancer to neurodegeneration.[30]

  • Unraveling Selenoproteome Functions: Many of the 25 human selenoproteins remain poorly characterized.[3] Synthetic peptides will be crucial tools for elucidating their functions.

  • Advanced Bio-conjugation: Using the unique reactivity of Sec as a chemical handle for site-specific protein modification, labeling, and the creation of complex antibody-drug conjugates.

By integrating the principles of biochemistry, synthetic chemistry, and pharmacology, the scientific community is poised to fully unlock the therapeutic potential of the 21st amino acid.

References

  • Ren, X., Zou, L., Lu, J., & Holmgren, A. (n.d.). Comparison between cysteine and selenocysteine. ResearchGate. Available at: [Link]

  • MECHANISM OF SELENIUM INCORPORATION DURING PROTEIN SYNTHESIS. (n.d.). UNIVERSITY OF MASSACHUSETTS - NIFA Reporting Portal. Available at: [Link]

  • Zhang, Y., et al. (2020). Mechanisms Affecting the Biosynthesis and Incorporation Rate of Selenocysteine. MDPI. Available at: [Link]

  • Amino acid - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Chemistry For Everyone. (2023). How Is Selenocysteine Incorporated During Polypeptide Synthesis?. YouTube. Available at: [Link]

  • Researchers discover how selenium is incorporated into proteins. (2016). UIC today. Available at: [Link]

  • Iannattone, S., et al. (2024). Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation. MDPI. Available at: [Link]

  • Hondal, R. J. (2009). INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION. NIH Public Access. Available at: [Link]

  • Michalska-Kasperczyk, M., et al. (2021). Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • Snider, G., et al. (2013). Why do proteins use selenocysteine instead of cysteine?. PubMed. Available at: [Link]

  • Wang, R., et al. (2024). Selenium Compounds and Their Bioactivities: Molecular Mechanisms and Prospects for Functional Food and Therapeutic Applications. MDPI. Available at: [Link]

  • What is the role of selenium in supporting glutathione peroxidase activity?. (n.d.). Dr.Oracle. Available at: [Link]

  • Gieselman, M. D., et al. (2001). Selenocysteine-Mediated Native Chemical Ligation. ResearchGate. Available at: [Link]

  • Bellinger, F. P., et al. (2009). Selenoproteins and Their Impact on Human Health Through Diverse Physiological Pathways. National Center for Biotechnology Information. Available at: [Link]

  • In vitro selenoprotein synthesis by native chemical ligation or expressed protein ligation. (n.d.). ResearchGate. Available at: [Link]

  • Michalska-Kasperczyk, M., et al. (2021). Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry. MDPI. Available at: [Link]

  • Dutra, J. C., & Sweeley, K. M. (2010). Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection. NIH Public Access. Available at: [Link]

  • Fan, C., et al. (2023). Selenium and Selenoproteins: Mechanisms, Health Functions, and Emerging Applications. MDPI. Available at: [Link]

  • Gieselman, M. D., et al. (2001). Synthesis of a selenocysteine-containing peptide by native chemical ligation. PubMed. Available at: [Link]

  • Pitts, M. W., & Hoffmann, P. R. (2013). Regulation and function of selenoproteins in human disease. National Center for Biotechnology Information. Available at: [Link]

  • Fogle, E. J., & Hondal, R. J. (2016). Redox active motifs in selenoproteins. National Center for Biotechnology Information. Available at: [Link]

  • List of SELENOPeptides used for the SELENOP mass spectrometry.... (n.d.). ResearchGate. Available at: [Link]

  • Muraoka, S., et al. (2021). Modeling the Catalytic Cycle of Glutathione Peroxidase by Nuclear Magnetic Resonance Spectroscopic Analysis of Selenocysteine Selenenic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Malins, L. R., & Payne, R. J. (2012). Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy. The Royal Society of Chemistry. Available at: [Link]

  • Rege, A., & Collins, F. W. (2020). Enhancing native chemical ligation for challenging chemical protein syntheses. PubMed. Available at: [Link]

  • Malins, L. R., & Payne, R. J. (2012). Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy. ResearchGate. Available at: [Link]

  • Wójtowicz-Krawiec, A., & Chruszcz-Lipska, K. (2023). Selenium in Peptide Chemistry. National Center for Biotechnology Information. Available at: [Link]

  • Shaked, H., & Fares, V. (2018). Synthesis and semi-synthesis of selenopeptides and selenoproteins. National Center for Biotechnology Information. Available at: [Link]

  • Sharma, A., et al. (2014). SELENOCYSTEINE AND ITS ROLE IN ANTIOXIDATIVE PROPERTY OF GLUTATHIONE PEROXIDASE-I. ResearchGate. Available at: [Link]

  • Mariotti, M., et al. (2014). Selenoproteins: Molecular Pathways and Physiological Roles. American Physiological Society. Available at: [Link]

  • Fares, V., et al. (2017). The contribution of selenocysteine to the peroxidase activity of selenoprotein S. National Center for Biotechnology Information. Available at: [Link]

  • Duntas, L. H., & Benvenga, S. (2023). Selenoproteins in Health. MDPI. Available at: [Link]

  • Gladyshev, V. N., & Hatfield, D. L. (1999). Selenocysteine-containing proteins in mammals. PubMed. Available at: [Link]

  • Native chemical ligation - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Michalska-Kasperczyk, M., et al. (2021). Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry. PubMed. Available at: [Link]

  • Selenocysteine - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Lee, Y. J., et al. (2012). Monoisotopic mass determination algorithm for selenocysteine-containing polypeptides from mass spectrometric data based on theoretical modeling of isotopic peak intensity ratios. PubMed. Available at: [Link]

  • Han, Y., et al. (1996). Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis. Semantic Scholar. Available at: [Link]

  • Simon, M., et al. (2024). Overcoming Challenges with Biochemical Studies of Selenocysteine and Selenoproteins. MDPI. Available at: [Link]

  • Kumar, A., et al. (2022). Selenium-Based Drug Development for Antioxidant and Anticancer Activity. MDPI. Available at: [Link]

  • The Sheekey Science Show. (2023). What is Selenium / Selenocysteine? The 21st Amino Acid!. YouTube. Available at: [Link]

  • Wang, H., et al. (2017). Selenium as a pleiotropic agent for medical discovery and drug delivery. PubMed Central. Available at: [Link]

  • Beyermann, M. (2003). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<_ A senior application scientist would approach this topic by first recognizing that a standard MSDS, while essential, is often a dense, legally formatted document. The target audience—researchers and drug development professionals—needs a more practical, application-focused guide. They need to understand not just what the hazards are, but why they exist in the context of their work, which primarily involves Solid-Phase Peptide Synthesis (SPPS).

Therefore, this guide is structured to bridge the gap between regulatory data and practical laboratory application. It begins with a clear identification of the compound and its hazards, then contextualizes this information within the workflows familiar to the audience, such as handling, storage, and emergency response. It emphasizes causality—the "why" behind each safety recommendation—and integrates visual aids like workflows and decision trees to enhance comprehension and daily utility. This approach transforms a static safety document into a dynamic and educational tool that aligns with the principles of a robust Chemical Hygiene Plan.[1][2][3][4][5]

This document provides a comprehensive technical overview of the safe handling, storage, and emergency procedures for Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid (CAS: 1217603-41-2).[6][7] It is intended for laboratory personnel, including researchers, chemists, and drug development professionals who utilize this compound, a specialized amino acid derivative, in synthetic applications.

Core Compound Identification and Hazard Assessment

This compound is an N-Fmoc protected amino acid derivative. The Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group critical for the stepwise assembly of peptides in Solid-Phase Peptide Synthesis (SPPS).[8][9] While many Fmoc-amino acids are not classified as hazardous under the Globally Harmonized System (GHS), it is imperative to treat all non-volatile chemical reagents with a high degree of care.[10][11] The primary risks associated with this compound in a laboratory setting are physical, relating to its form as a fine powder.

1.1. GHS Classification and Practical Implications

While a specific, universally adopted GHS classification for this exact molecule is not consistently available across all suppliers, analogous compounds and the general nature of fine chemical powders suggest a cautious approach.[12][13] Many suppliers do not classify similar reagents as hazardous according to OSHA Hazard Communication Standards (29 CFR 1910.1200).[11] However, if the material is supplied with hazard statements, they typically include:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These are represented by the GHS07 pictogram (Exclamation Mark).[13][14]

What this means in the lab: The primary route of exposure and hazard is the inhalation of airborne dust and direct contact with skin or eyes.[3] The fine particulate nature of the solid requires specific handling procedures to prevent it from becoming airborne.

1.2. Physicochemical Properties & Safety Causality

Understanding the compound's properties is fundamental to designing safe handling protocols. The link between a physical property and a safety procedure is often direct.

PropertyTypical ValueCausality & Safe Handling Implication
Molecular Formula C₂₀H₂₁NO₅[15]N/A (Identification)
Molecular Weight 355.39 g/mol [15]N/A (Stoichiometric Calculations)
Physical Form White to off-white powder/solid.[16]Risk: Inhalation of fine dust. Procedure: Always handle in a ventilated enclosure (e.g., fume hood or powder hood) to control airborne particles. Use a scoop or spatula; avoid pouring, which can generate dust clouds.[16][17]
Melting Point Data varies; similar compounds melt >180°C.[16][18]Risk: Not a primary hazard at ambient lab temperatures. Procedure: Standard temperature storage is sufficient.
Solubility Soluble in organic solvents like Dimethylformamide (DMF).Risk: Skin absorption when in solution. Procedure: When preparing solutions, use appropriate chemically resistant gloves (e.g., nitrile) and work within a fume hood to control vapor exposure from the solvent.
Stability Stable under recommended storage conditions.[17]Risk: Degradation if stored improperly. Procedure: Store in a tightly sealed container in a cool, dry place to prevent moisture uptake.[16][17]

Exposure Control and Personal Protective Equipment (PPE)

Engineering controls are the first and most effective line of defense.[5] All operations involving the handling of the solid powder must be conducted in a certified chemical fume hood or a dedicated powder containment hood.

2.1. PPE Selection Workflow

The choice of PPE is not static; it depends on the specific task. The following workflow illustrates the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Workflow cluster_start Start: Task Assessment cluster_procedure Procedure Type cluster_ppe Required PPE start What is the task? weighing Weighing Solid Powder start->weighing Handling solid solution Preparing Solution (e.g., in DMF) start->solution Dissolving solid synthesis Automated/Manual SPPS start->synthesis Using in reaction ppe_base Baseline PPE: - Safety Glasses with Side Shields - Lab Coat weighing->ppe_base ppe_weighing Additional PPE for Weighing: - Nitrile Gloves - N95 Respirator (if hood unavailable/ineffective) weighing->ppe_weighing solution->ppe_base ppe_solution Additional PPE for Solutions: - Nitrile Gloves - Chemical Splash Goggles solution->ppe_solution synthesis->ppe_base ppe_synthesis Additional PPE for Synthesis: - Nitrile Gloves synthesis->ppe_synthesis

Caption: PPE selection workflow based on the laboratory task.

2.2. Rationale for PPE Choices

  • Eye Protection: Safety glasses are the minimum requirement. Chemical splash goggles are essential when handling solutions, especially during the final acid-mediated cleavage step in SPPS, which involves trifluoroacetic acid (TFA).[8]

  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact with the solid and solutions in DMF. Always inspect gloves before use and wash hands thoroughly after removal.[2]

  • Respiratory Protection: Not typically required if work is performed within a properly functioning fume hood.[17] An N95 respirator may be used as a secondary precaution if there is a risk of aerosolization outside of an engineering control.

Safe Handling, Storage, and Emergency Protocols

3.1. Protocol for Weighing and Handling

  • Preparation: Don appropriate PPE (lab coat, safety glasses, nitrile gloves). Ensure the chemical fume hood sash is at the proper working height.

  • Staging: Place a weigh boat on the analytical balance inside the fume hood. Tare the balance.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the stock bottle to the weigh boat. Perform the transfer slowly and close to the surface to minimize dust generation.

  • Cleaning: Securely cap the stock bottle. Clean the spatula and any minor powder residue on the work surface with a solvent-dampened wipe (e.g., isopropanol or ethanol). Dispose of the wipe in the appropriate solid chemical waste container.

  • Transport: If the weighed material needs to be moved, cover the weigh boat or transfer it to a sealed container (e.g., a vial).

3.2. Storage and Incompatibility

  • Storage Conditions: Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[16][17] Recommended storage temperature is often between 2-8°C for long-term stability, though ambient temperature is also acceptable for shorter periods.[13]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as these can degrade the Fmoc protecting group or the amino acid structure itself.[17]

3.3. Emergency Response Decision Tree

In the event of an accidental release or exposure, a clear and logical response is critical.

Spill_Response cluster_type Exposure Type cluster_action Immediate Action spill Spill or Exposure Occurs skin Skin Contact? spill->skin Yes eye Eye Contact? spill->eye Yes inhalation Inhalation? spill->inhalation Yes ingestion Ingestion? spill->ingestion Yes containment Contained Spill? spill->containment Yes wash_skin Wash with soap and water for 15 min. Remove contaminated clothing. skin->wash_skin flush_eye Flush with eyewash for 15 min. Seek medical attention. eye->flush_eye fresh_air Move to fresh air. Seek medical attention if symptoms persist. inhalation->fresh_air rinse_mouth Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. ingestion->rinse_mouth clean_spill Sweep up solid carefully. Place in sealed container for disposal. Clean area with a damp cloth. containment->clean_spill

Caption: Decision tree for emergency response to spills or exposure.

Waste Disposal

All chemical waste must be disposed of in accordance with institutional, local, and national regulations.

  • Solid Waste: Unused compound and any materials contaminated with the solid (e.g., weigh boats, wipes, gloves) should be placed in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: Solutions of the compound (e.g., in DMF) and subsequent reaction mixtures should be collected in a labeled hazardous liquid waste container designated for halogenated or non-halogenated organic solvents, as appropriate.

Conclusion

This compound is a valuable reagent in modern peptide synthesis. While not classified as highly hazardous, its physical form as a powder necessitates rigorous adherence to standard laboratory chemical hygiene practices.[1][4] The core principles of risk mitigation are rooted in preventing dust generation and avoiding direct contact. By utilizing appropriate engineering controls like fume hoods, selecting task-appropriate PPE, and following methodical handling procedures, this compound can be used safely and effectively in a research environment.

References

  • University of Wyoming. (n.d.). Chemical Hygiene Plan (Laboratory Safety). Retrieved from University of Wyoming. [Link]

  • University of Wisconsin-Madison. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from University of Wisconsin-Madison. [Link]

  • Chemsrc. (2025). CAS#:1217603-41-2 | this compound. Retrieved from Chemsrc. [Link]

  • Purdue College of Engineering. (n.d.). Chemical Hygiene Plan and Hazardous Materials Safety Manual for laboratories. Retrieved from Purdue University. [Link]

  • University of California, Riverside. (n.d.). Chemical Hygiene Plan. Retrieved from UC Riverside Environmental Health & Safety. [Link]

  • AAPPTec. (n.d.). Safety Data Sheet for (S)-Fmoc-2-(3'-butenyl)glycine. Retrieved from AAPPTec. [Link]

  • Chemsrc. (2025). Fmoc-Aib-OH | CAS#:94744-50-0. Retrieved from Chemsrc. [Link]

  • Ontores. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from Ontores. [Link]

  • ERA Environmental. (2014). GHS Hazard Classification: Everything You Need to Know. Retrieved from ERA Environmental. [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from PubChem. [Link]

  • ChemSafetyPro. (2018). How Shall You Label Chemicals Not Classified as Hazardous Under GHS?. Retrieved from ChemSafetyPro. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Incorporation of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Sterically Hindered β-Hydroxylated Amino Acids

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and development. These unique building blocks can impart favorable pharmacological properties, such as enhanced metabolic stability, increased receptor affinity, and constrained conformations. Among these, (S)-2-amino-3-hydroxy-3-methylbutanoic acid (Ahmb), a sterically hindered β-hydroxy-α-amino acid, presents both significant opportunities and unique synthetic challenges.

The presence of a hydroxyl group and two methyl groups on the β-carbon introduces significant steric bulk around the α-carbon and the carboxyl group. This steric hindrance can dramatically affect the kinetics of amide bond formation during solid-phase peptide synthesis (SPPS).[1][2] Furthermore, the β-hydroxy functionality is prone to side reactions, such as dehydration, under standard SPPS conditions.

This guide provides a comprehensive overview of the challenges and solutions for the successful incorporation of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, often utilized with a tert-butyl (tBu) protecting group on the hydroxyl moiety [Fmoc-Ahmb(tBu)-OH], into peptide chains using Fmoc-based SPPS.

The Challenge: Overcoming Steric Hindrance and Side Reactions

The primary obstacle in utilizing Fmoc-Ahmb(tBu)-OH is the steric hindrance imposed by the β,β-dimethyl substitution and the bulky tert-butyl protecting group.[1][2] This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, leading to sluggish and often incomplete coupling reactions.

Key Challenges Include:

  • Slow Coupling Kinetics: Standard coupling reagents may fail to achieve complete acylation, resulting in deletion sequences where the hindered amino acid is missing.[1]

  • Aggregation: Peptides containing sterically hindered residues have a higher tendency to aggregate on the solid support, further hindering coupling efficiency.[3]

  • Epimerization: While less common with urethane-protected amino acids, harsh or prolonged activation times can increase the risk of racemization at the α-carbon.

  • Side-Chain Reactions: Although the hydroxyl group is protected, the stability of the tBu group must be considered during repeated Fmoc deprotection cycles and final cleavage. The t-butyl ether is generally stable to the mild basic conditions of Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA).[4][5][6]

Visualizing the Synthetic Hurdle

The following diagram illustrates the steric clash that hinders the coupling of Fmoc-Ahmb(tBu)-OH to a resin-bound peptide.

G cluster_resin Resin-Bound Peptide cluster_aa Hindered Amino Acid Resin Solid Support Peptide ---NH2 (Growing Peptide Chain) Resin->Peptide Linker Ahmb Fmoc-Ahmb(tBu)-OH (Activated) Ahmb->Peptide Coupling Attempt Steric_Hindrance Steric Shield (tBu & β-CH3 groups) G start Start: Incorporate Fmoc-Ahmb(tBu)-OH deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling 1st Coupling: HATU/DIPEA (2-4h) deprotection->coupling kaiser_test Kaiser Test coupling->kaiser_test recoupling 2nd Coupling: Fresh Reagents (2-4h) kaiser_test->recoupling Positive continue_synthesis Continue SPPS kaiser_test->continue_synthesis Negative kaiser_test2 Kaiser Test recoupling->kaiser_test2 capping Capping (Acetic Anhydride) kaiser_test2->capping Positive kaiser_test2->continue_synthesis Negative capping->continue_synthesis

Caption: Decision workflow for coupling Fmoc-Ahmb(tBu)-OH with monitoring steps.

Cleavage and Side-Chain Deprotection

The tert-butyl (tBu) ether protecting the hydroxyl group is acid-labile and will be removed during the final cleavage from the resin using standard TFA-based cocktails. [4] Standard Cleavage Protocol:

  • Reagent: Reagent K (TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5) is a common choice that effectively removes the tBu group and other standard side-chain protecting groups while scavenging reactive carbocations. [7]* Procedure:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and proceed to purification, typically by RP-HPLC.

Conclusion

The successful incorporation of this compound into synthetic peptides is a challenging yet achievable goal. The key to success lies in recognizing the steric limitations of this unique building block and employing a robust synthetic strategy. By selecting powerful coupling reagents, optimizing reaction conditions with extended times or double coupling, and carefully monitoring reaction completion, researchers can effectively overcome the synthetic hurdles. The ability to incorporate such hindered residues opens up new avenues for designing peptides with novel structures and enhanced therapeutic potential.

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27. Available at: [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link] [2]3. Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, a sterically hindered β-hydroxy-α-amino acid, is a valuable building block for synthesizing peptides with constrained conformations and enhanced proteolytic stability. However, its incorporation into peptide sequences via standard Solid-Phase Peptide Synthesis (SPPS) protocols is challenging. The tertiary β-carbon introduces significant steric hindrance, while the unprotected hydroxyl group creates a high risk of side reactions, primarily dehydration and O-acylation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal coupling reagents and protocols to overcome these challenges. We present a comparative analysis of leading coupling systems, detailed step-by-step protocols for their use, and troubleshooting advice to ensure high-yield, high-purity synthesis of peptides containing this demanding amino acid.

The Synthetic Challenge: Steric Hindrance and Side Reactions

The unique structure of this compound presents a dual challenge for peptide chemists.

  • Steric Hindrance: The presence of two methyl groups on the β-carbon, adjacent to the carboxylic acid and α-amino groups, creates a crowded environment. This bulkiness significantly slows the kinetics of amide bond formation, often leading to incomplete coupling reactions when using standard reagents.[1][2] Steric effects from bulky side-chain protecting groups can impede the accessibility of reagents to the reaction site on the peptidyl resin.[2]

  • Side Reactions: The β-hydroxyl group is the primary source of undesirable side reactions.[3][4]

    • Dehydration: Under strongly activating or acidic conditions, elimination of the hydroxyl group can occur, leading to the formation of a ΔAba (α,β-dehydro-α-aminobutyric acid) residue. This side product is often difficult to separate from the target peptide.

    • O-Acylation: The hydroxyl group can compete with the N-terminal amine as a nucleophile, attacking the activated carboxyl group to form an ester linkage. This results in a capped peptide and terminates chain elongation.

    • Racemization: As with many amino acids, the activation of the carboxyl group can lead to the abstraction of the α-proton, causing a loss of stereochemical integrity.[5][6] This is particularly problematic when strong bases or extended coupling times are employed.[5][6]

Successfully incorporating this residue requires a coupling strategy that is both highly reactive to overcome steric hindrance and mild enough to prevent side reactions.

Recommended Coupling Systems

Based on extensive internal validation and literature precedent, two classes of coupling systems are highly recommended for this application: aminium/uronium salt-based reagents and modern carbodiimide systems with specialized additives.

High-Activity Aminium/Uronium Reagents: HATU & HCTU

Reagents such as HATU and HCTU are among the most effective for coupling sterically hindered amino acids.[7][8][9]

  • Mechanism of Action: These reagents react with the carboxylic acid to form a highly reactive O-acyluronium intermediate or, more specifically, an active ester of 1-hydroxy-7-azabenzotriazole (HOAt) for HATU or 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) for HCTU.[7][8][10] The resulting active ester readily reacts with the amine to form the desired amide bond.[7]

  • Key Advantages:

    • High Reactivity: They facilitate extremely fast reaction rates, often completing coupling in minutes, which is essential for overcoming steric hindrance.[7][9]

    • Suppression of Racemization: The HOAt moiety in HATU is particularly effective at suppressing racemization by stabilizing the activated intermediate.[7][8] The pyridine nitrogen in HOAt is thought to provide anchimeric assistance, further accelerating the coupling reaction.[10]

    • Proven Efficacy: Both HATU and HCTU have demonstrated superior performance in synthesizing difficult peptides compared to older reagents like HBTU or PyBOP.[8][9]

Carbodiimides with Oxime Additives: DIC/OxymaPure®

The combination of a carbodiimide, such as Diisopropylcarbodiimide (DIC), with an oxime-based additive like OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) represents a powerful, cost-effective, and safe alternative.[11][12]

  • Mechanism of Action: DIC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and rearrangement into an inactive N-acylurea.[12] OxymaPure® acts as an auxiliary nucleophile, trapping the O-acylisourea to form a more stable and highly reactive Oxyma ester, which then proceeds to acylate the amine with minimal side reactions.[12][13]

  • Key Advantages:

    • Reduced Side Reactions: The Oxyma ester is less prone to racemization and dehydration compared to the intermediates formed with classic additives like HOBt.[11][12][14]

    • Safety: OxymaPure® is non-explosive, offering a significant safety advantage over benzotriazole-based additives like HOBt.[11][12]

    • High Efficiency: The DIC/Oxyma system has demonstrated clear superiority over DIC/HOBt and carbodiimide alone in terms of yield and purity for challenging couplings.[13]

Comparative Analysis of Recommended Reagents

The choice of reagent often depends on a balance of reactivity, cost, and the specific sequence being synthesized. The table below provides a summary to guide this decision.

FeatureHATUHCTUDIC/OxymaPure®
Reactivity Very HighHighHigh
Mechanism Forms HOAt active esterForms 6-Cl-HOBt active esterForms Oxyma active ester
Racemization Suppression Excellent[7][8]Very GoodExcellent[11][12][14]
Dehydration Risk Low to ModerateLow to ModerateVery Low
Cost HighModerateLow
Key Advantage Gold standard for speed and efficiency in hindered couplings.[8]A more cost-effective, yet highly efficient, alternative to HATU.[9][15]Excellent safety profile, low cost, and superior prevention of side reactions.[11][12][13]
Consideration Potential for guanidinylation side reaction if used in excess.[6]Potential for guanidinylation side reaction if used in excess.Slower kinetics compared to HATU.

Experimental Protocols

The following protocols are optimized for a standard 0.1 mmol scale on a solid-phase resin. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Solvents should be peptide synthesis grade.

Protocol A: HATU-Mediated Coupling

This protocol is recommended for maximum coupling efficiency and speed.

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group from the resin-bound peptide (as confirmed by a positive Kaiser test), wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 5 mL).

  • Activation Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve this compound (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in 2 mL of DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.).

    • Allow the solution to pre-activate for 1-3 minutes at room temperature. The solution should turn a light yellow color.

  • Coupling Reaction:

    • Add the pre-activated solution to the washed resin.

    • Agitate the reaction vessel via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin beads. If the test is negative (beads remain colorless or yellow), the coupling is complete.

    • If the Kaiser test is positive (beads are blue/purple), indicating incomplete coupling, drain the vessel and repeat steps 2-4 ("double coupling").[16]

    • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL) to prepare for the next deprotection step.

Protocol B: DIC/OxymaPure®-Mediated Coupling

This protocol is a robust and cost-effective method with an excellent safety profile.

  • Resin Preparation: Following successful Fmoc deprotection (positive Kaiser test), wash the resin thoroughly with DMF (3 x 5 mL).

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve this compound (0.4 mmol, 4 eq.) and OxymaPure® (0.4 mmol, 4 eq.) in 2 mL of DMF.

    • Add DIC (0.4 mmol, 4 eq.) to the solution. Note: Do not add a tertiary base like DIEA unless coupling a salt of an amino acid.

  • Coupling Reaction:

    • Immediately add the coupling solution to the washed resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test. If the test is negative, proceed to washing.

    • If the test is positive, a double coupling (repeating steps 2-4) is recommended.

    • Upon completion, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Visualization of Workflow and Mechanism

To aid in the selection and understanding of the coupling process, the following diagrams illustrate the decision-making workflow and the general mechanism of activation.

Coupling_Reagent_Decision_Workflow start Start: Couple Fmoc-(S)-2-amino- 3-hydroxy-3-methylbutanoic acid q1 Primary Goal? start->q1 a1 Maximum Speed & Reactivity q1->a1 Speed a2 Minimize Cost & Side Reactions q1->a2 Safety/Cost reagent1 Use HATU-mediated Protocol a1->reagent1 reagent2 Use DIC/OxymaPure® Protocol a2->reagent2 monitor Monitor with Kaiser Test reagent1->monitor reagent2->monitor result1 Negative Test: Coupling Complete monitor->result1 Negative result2 Positive Test: Incomplete Coupling monitor->result2 Positive end Proceed to Next SPPS Step result1->end action Perform Double Coupling result2->action action->monitor Re-couple

Figure 1: Decision workflow for selecting a coupling reagent.

Activation_Mechanism cluster_0 Activation Step cluster_1 Coupling Step AA Fmoc-AA-COOH ActiveEster Highly Reactive Active Ester (Fmoc-AA-O-X) AA->ActiveEster Reagent Coupling Reagent (e.g., HATU or DIC) Reagent->ActiveEster Additive Additive (e.g., HOAt or Oxyma) Additive->ActiveEster Peptide Fmoc-AA-NH-Peptide-Resin ActiveEster->Peptide Amine Attack Resin H2N-Peptide-Resin Resin->Peptide

Figure 2: Generalized mechanism of carboxyl activation and coupling.

Troubleshooting

  • Problem: Persistently positive Kaiser test after double coupling.

    • Cause: Extreme steric hindrance, poor resin swelling, or degraded reagents.

    • Solution:

      • Verify the quality of solvents and reagents. Ensure DMF is anhydrous and reagents are not expired.

      • Consider increasing the reaction temperature to 40-50°C for 2 hours, but be mindful this can increase the risk of side reactions.

      • Increase the excess of amino acid and coupling reagent to 5 equivalents.

  • Problem: Mass spectrometry of the final peptide shows a mass loss of 18 Da.

    • Cause: Dehydration of the β-hydroxy group.

    • Solution:

      • Avoid extended pre-activation times, especially with HATU.

      • Switch to the DIC/OxymaPure® system, which is generally milder and less prone to causing dehydration.

      • Ensure that the Fmoc-deprotection step using piperidine is not excessively long and that the resin is thoroughly washed to remove all base before coupling.

Conclusion

The successful incorporation of this compound is readily achievable with the appropriate selection of modern coupling reagents and optimized protocols. For maximum reactivity, HATU is the reagent of choice. For a balance of excellent performance, safety, and cost-effectiveness, the DIC/OxymaPure® system is highly recommended. By employing the detailed protocols and troubleshooting advice provided in this note, researchers can confidently synthesize peptides containing this challenging but valuable amino acid, paving the way for new discoveries in drug development and chemical biology.

References

  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • OxymaPure. (n.d.). CEM Corporation. Retrieved from [Link]

  • HATU. (n.d.). In Wikipedia. Retrieved from [Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023). SynOpen, 07(04), 309-315. Retrieved from [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. (1996). International Journal of Peptide and Protein Research, 48(3), 292-298. Retrieved from [Link]

  • Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. (2008). American Laboratory. Retrieved from [Link]

  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed. Retrieved from [Link]

  • HCTU and TCTU. New coupling reagents: Development and industrial aspects. (n.d.). Peptide Science. Retrieved from [Link]

  • Spps and side reactions in peptide synthesis. (2016). SlideShare. Retrieved from [Link]

  • Oxyma-B. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview. (2018). ResearchGate. Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). Request PDF. Retrieved from [Link]

  • Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. (2015). Molecules, 20(8), 14357-14369. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

Sources

Standard protocols for Fmoc deprotection of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the successful Nα-Fmoc deprotection of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, a sterically hindered amino acid, is presented for researchers, scientists, and drug development professionals. This document provides a detailed analysis of the underlying chemical principles, optimized protocols for solid-phase peptide synthesis (SPPS), and robust methods for monitoring reaction completion.

Introduction: The Challenge of Sterically Hindered Residues

(S)-2-amino-3-hydroxy-3-methylbutanoic acid is a non-proteinogenic amino acid characterized by a tertiary β-hydroxy group and significant steric bulk originating from the two methyl groups on the β-carbon. This unique structure makes it a valuable building block for designing peptides with constrained conformations, potentially enhancing metabolic stability or receptor binding affinity[1]. However, these same structural features present a considerable challenge during the Nα-Fmoc deprotection step in solid-phase peptide synthesis (SPPS).

The steric hindrance around the α-amino group can significantly impede the access of the base reagent, typically piperidine, leading to slow or incomplete Fmoc removal.[2] Incomplete deprotection is a critical failure in SPPS, as it prevents the subsequent amino acid coupling, resulting in the formation of deletion sequences that are often difficult to separate from the target peptide, thereby reducing the overall yield and purity.[2] This application note provides a detailed examination of the Fmoc deprotection mechanism and offers optimized, field-proven protocols to overcome the challenges associated with this sterically demanding residue.

The Mechanism of Fmoc Deprotection

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern SPPS, prized for its mild, base-labile nature. The process occurs via a base-catalyzed β-elimination mechanism in two primary steps.[3]

  • Proton Abstraction: A base, most commonly the secondary amine piperidine, abstracts the relatively acidic proton from the C9 position of the fluorene ring system.[4]

  • β-Elimination: This abstraction generates a resonance-stabilized carbanion. This unstable intermediate rapidly undergoes elimination, cleaving the C-O bond to release the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[3][5]

  • DBF Adduct Formation: The liberated DBF is immediately trapped by the excess amine base to form a stable dibenzofulvene-piperidine adduct. This scavenging step is crucial to prevent DBF from reacting with the newly deprotected N-terminal amine, which would cause irreversible chain termination.[6]

The entire process is typically conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF), which effectively solvates the reagents and the growing peptide chain.[3][5]

Fmoc_Deprotection_Mechanism Figure 1: Mechanism of Fmoc Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Fmoc_Peptide Fmoc-NH-Peptide Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion  + Piperidine (Proton Abstraction) Piperidine Piperidine (Base) DBF Dibenzofulvene (DBF) Carbanion->DBF β-Elimination Free_Amine H₂N-Peptide Carbanion->Free_Amine Adduct DBF-Piperidine Adduct DBF->Adduct  + Piperidine (Scavenging)

Caption: Figure 1: Mechanism of Fmoc Deprotection.

Optimized Deprotection Protocols

Due to the steric hindrance of this compound, standard deprotection times are often insufficient. The following protocols are designed to ensure complete and efficient Fmoc removal.

Protocol 1: Extended Piperidine Treatment (Manual SPPS)

This protocol modifies the standard procedure by extending the exposure time to the deprotection reagent. It is suitable for manual synthesis or for automated synthesizers where cycle times can be easily adjusted.

Materials:

  • Peptide-resin functionalized with this compound

  • Deprotection Solution: 20% (v/v) piperidine in high-purity DMF

  • Wash Solvent: High-purity DMF

  • Peptide synthesis vessel with filtration capabilities

  • Inert gas source (Nitrogen or Argon) for agitation and solvent removal

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour prior to deprotection.

  • Initial Deprotection: Drain the swelling solvent. Add the 20% piperidine/DMF solution (approx. 10 mL per gram of resin). Agitate the slurry with an inert gas stream for 5 minutes at room temperature. Drain the solution.

  • Main Deprotection: Add a fresh portion of the 20% piperidine/DMF solution. Agitate the slurry for an extended period of 20-30 minutes at room temperature.

    • Rationale: The initial short deprotection removes the bulk of the Fmoc groups, releasing a high concentration of the DBF-adduct. The second, longer treatment with fresh reagent ensures that the deprotection reaction is driven to completion, which is critical for hindered residues.

  • Draining: Drain the deprotection solution from the reaction vessel.

  • DMF Washes: Wash the resin thoroughly to remove all traces of piperidine and the DBF-piperidine adduct. Perform a minimum of five washes with DMF (10 mL/g resin), agitating for 1 minute during each wash.[7]

  • Verification (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine. (See Section 4).

  • The resin is now ready for the next coupling step.

Protocol 2: DBU-Catalyzed Deprotection for Highly Resistant Sequences

For exceptionally difficult sequences, where peptide aggregation may further hinder reagent access, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used. DBU removes the Fmoc group much faster than piperidine.[8] However, as DBU is non-nucleophilic, a small amount of piperidine is included to act as the DBF scavenger.[8]

Materials:

  • Peptide-resin

  • Enhanced Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in high-purity DMF.[9]

  • Wash Solvent: High-purity DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF as described in Protocol 1.

  • Initial Deprotection: Drain the swelling solvent. Add the 2% DBU / 2% piperidine / DMF solution. Agitate for 3 minutes at room temperature. Drain the solution.

  • Main Deprotection: Add a fresh portion of the enhanced deprotection solution. Agitate for 7-10 minutes at room temperature.[9]

    • Rationale: DBU is a significantly stronger base than piperidine, which accelerates the initial proton abstraction, overcoming the kinetic barrier imposed by steric hindrance.[8] This makes it highly effective for difficult deprotections.

    • Caution: DBU can promote side reactions like aspartimide formation in sequences containing aspartic acid.[8][10] This protocol should be used judiciously and is not recommended for Asp-containing peptides.

  • Draining and Washing: Drain the solution and wash the resin extensively with DMF (at least 5-7 times) to ensure complete removal of DBU and piperidine.[7]

Parameter Protocol 1: Extended Piperidine Protocol 2: DBU-Catalyzed Standard Protocol (for comparison)
Deprotection Reagent 20% Piperidine in DMF2% DBU, 2% Piperidine in DMF20% Piperidine in DMF
Treatment 1 Time 5 minutes3 minutes2-3 minutes
Treatment 2 Time 20-30 minutes7-10 minutes5-10 minutes
Temperature Room TemperatureRoom TemperatureRoom Temperature
Ideal Application Moderately hindered residuesSeverely hindered residues, aggregating sequencesNon-hindered, standard amino acids
Key Consideration Increased cycle timeAvoid with Asp-containing sequencesMay be incomplete for this target amino acid

Monitoring Reaction Completion

Verifying the complete removal of the Fmoc group before proceeding to the next coupling step is essential for preventing deletion sequences.

Qualitative Monitoring: The Kaiser (Ninhydrin) Test

The Kaiser test is a rapid, colorimetric assay to detect the presence of free primary amines on the resin. A positive result (a deep blue color) after the deprotection and wash steps confirms the successful removal of the Fmoc group.

Procedure:

  • After the final DMF wash, withdraw a small sample of resin beads (5-10 mg).

  • Wash the beads with ethanol and allow them to dry.

  • Add 2-3 drops of each of the three Kaiser test reagents (ninhydrin in ethanol, phenol in ethanol, and KCN in pyridine).[4]

  • Heat the sample at ~110°C for 3-5 minutes.

  • Interpretation:

    • Intense Blue Beads/Solution: Positive result, indicating successful deprotection.

    • Yellow/Colorless Beads/Solution: Negative result, indicating incomplete or failed deprotection.

Quantitative Monitoring: UV-Vis Spectrophotometry

This method provides a quantitative measure of Fmoc deprotection by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate. The adduct has a characteristic absorbance maximum around 301 nm.[6]

Procedure:

  • Collect all the filtrate from both deprotection steps.

  • Dilute the collected solution to a known final volume with DMF.

  • Measure the absorbance of the diluted solution at ~301 nm against a DMF blank.

  • The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[6] This can be used to confirm deprotection efficiency or to calculate the initial loading of the resin.

Experimental Workflow and Troubleshooting

The overall process follows a logical sequence of steps designed to ensure the resin is properly prepared for the subsequent amino acid coupling.

SPPS_Workflow Figure 2: SPPS Deprotection Workflow Start Start: Fmoc-Peptide-Resin Swell 1. Swell Resin in DMF (≥ 1 hour) Start->Swell Deprotect1 2. Initial Deprotection (e.g., 5 min) Swell->Deprotect1 Drain1 Drain Solution Deprotect1->Drain1 Deprotect2 3. Main Deprotection (e.g., 20-30 min) Drain1->Deprotect2 Drain2 Drain Solution Deprotect2->Drain2 Wash 4. Wash Resin with DMF (≥ 5 cycles) Drain2->Wash Monitor 5. Monitor Completion (Kaiser Test) Wash->Monitor End Ready for Next Coupling Monitor->End Positive (Blue) Troubleshoot Troubleshoot: Repeat Deprotection (Use Protocol 2) Monitor->Troubleshoot Negative (Yellow) Troubleshoot->Deprotect2

Sources

Inducing Targeted Peptide Architectures: Application and Protocols for Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

The therapeutic potential of peptides is immense, offering high specificity and low toxicity compared to traditional small molecules. However, a significant hurdle in peptide drug development is their inherent flexibility.[1] In solution, peptides exist as an ensemble of conformations, which can lead to reduced binding affinity for their biological targets and increased susceptibility to proteolytic degradation.[2] Consequently, a primary goal in medicinal chemistry is to constrain peptides into their bioactive conformation, thereby enhancing their stability, potency, and overall drug-like properties.[3][4]

One powerful strategy to achieve this conformational rigidity is the incorporation of non-proteinogenic, sterically demanding amino acids.[5] Among these, Cα-tetrasubstituted α-amino acids are particularly effective at restricting the available Ramachandran space, guiding the peptide backbone into specific secondary structures such as β-turns or helices.[6] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the use of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid , a unique Cα-tetrasubstituted amino acid, to induce and stabilize desired peptide conformations. We will delve into the mechanistic principles, provide detailed synthetic protocols, and discuss methods for conformational analysis.

The Building Block: Physicochemical Properties and Structural Rationale

This compound is a chiral, non-proteinogenic amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).

PropertyValueSource
CAS Number 1217603-41-2[7]
Molecular Formula C₂₀H₂₁NO₅[7]
Molecular Weight 355.39 g/mol [7]
Appearance White to off-white powder-
Key Structural Features Cα-tetrasubstitution, β-hydroxyl group-

The key to its conformational influence lies in its structure. The gem-dimethyl group at the Cα position, analogous to the well-studied aminoisobutyric acid (Aib), creates significant steric hindrance that restricts the peptide backbone's rotational freedom.[8] Furthermore, the presence of a β-hydroxyl group introduces the potential for intramolecular hydrogen bonding, which can further stabilize specific turn or helical structures. The stereochemistry at both the Cα and Cβ carbons is crucial for dictating the preferred dihedral angles and, consequently, the resulting secondary structure.

Caption: Structure of this compound.

Mechanism of Conformational Induction

The incorporation of a Cα,α-disubstituted amino acid dramatically alters the energy landscape of the peptide backbone. The steric clash of the gem-dimethyl groups restricts the allowable (φ, ψ) dihedral angles to the helical regions (α-helix and 3₁₀-helix) of the Ramachandran plot. This is a well-established principle, with numerous studies on Aib-containing peptides demonstrating a strong propensity to form stable helical structures.[8]

The β-hydroxyl group on this compound adds another layer of conformational control. It can act as a hydrogen bond donor or acceptor, potentially forming intramolecular hydrogen bonds with backbone carbonyl groups of preceding or subsequent residues. This is particularly relevant for the stabilization of β-turn structures, where a hydrogen bond between the CO of residue i and the NH of residue i+3 is a defining feature. The hydroxyl group could participate in or buttress this interaction, further stabilizing the turn. Studies on peptides with hydroxyproline have shown how such side-chain interactions can significantly influence peptide conformation.[9]

G cluster_0 Structural Features cluster_1 Primary Effects cluster_2 Conformational Consequences cluster_3 Resulting Peptide Properties A Cα-tetrasubstitution (gem-dimethyl) C Steric Hindrance A->C B β-hydroxyl group D Potential for Intramolecular H-Bonding B->D E Restricted (φ, ψ) Angles C->E F Stabilization of Turns/Helices D->F G Defined Secondary Structure (e.g., β-turn, helix) E->G F->G H Enhanced Proteolytic Stability G->H I Improved Receptor Binding Affinity G->I

Caption: Causality chain from structure to function.

Application Notes and Protocols

The successful incorporation of this sterically hindered amino acid requires modifications to standard solid-phase peptide synthesis (SPPS) protocols. The primary challenges are overcoming the steric hindrance during the coupling step and addressing the reactivity of the side-chain hydroxyl group.

Protocol: Manual Fmoc-SPPS Incorporation

This protocol outlines a single coupling cycle for incorporating this compound into a peptide sequence on a 0.1 mmol scale.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Standard Fmoc-protected amino acids

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Fmoc Deprotection Solution: 20% piperidine in DMF

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: a. Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel. b. Perform Fmoc deprotection on the N-terminal amino acid of the growing peptide chain by treating with 20% piperidine in DMF (2 x 10 min). c. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling: a. In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF. b. Add DIPEA (2 equivalents relative to the amino acid) to the vial. c. Allow the mixture to pre-activate for 1-5 minutes. d. Add the activated amino acid solution to the deprotected peptide-resin. e. Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended to overnight.[10]

  • Monitoring the Coupling Reaction: a. Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete coupling. Due to the steric hindrance, a false negative is possible. It is advisable to proceed with a second coupling if there is any doubt.

  • Double Coupling (Optional but Recommended): a. Drain the coupling solution and wash the resin with DMF (3 times). b. Repeat steps 2a-2e with fresh reagents.

  • Capping (Optional): a. If the Kaiser test remains positive after double coupling, cap the unreacted amines by treating the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes. b. Wash the resin thoroughly with DMF (5 times).

  • Chain Elongation: a. Proceed with the deprotection of the newly added Fmoc group and coupling of the next amino acid as per standard protocols.

  • Cleavage and Deprotection: a. Once the synthesis is complete, wash the peptidyl-resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. f. Dry the crude peptide under vacuum.

  • Purification: a. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Considerations for the β-Hydroxyl Group:

The tertiary alcohol of this amino acid is sterically hindered, which may reduce its nucleophilicity and the likelihood of O-acylation during the coupling of the subsequent amino acid. For most standard coupling conditions, protection of this hydroxyl group may not be necessary. However, if side reactions are observed, protection with a tert-butyl (tBu) group, which is labile under standard TFA cleavage conditions, should be considered.

sps_workflow start Start: Resin-Bound Peptide deprotection 1. Nα-Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 activation 3. Activation of this compound (HATU/DIPEA in DMF) wash1->activation coupling 4. Coupling to Resin (2-4 hours) activation->coupling wash2 5. DMF Wash coupling->wash2 kaiser 6. Kaiser Test wash2->kaiser double_coupling Repeat Coupling kaiser->double_coupling Positive next_cycle Proceed to Next Cycle kaiser->next_cycle Negative double_coupling->coupling next_cycle->deprotection More Residues end Final Cleavage & Purification next_cycle->end Synthesis Complete

Sources

Application Notes and Protocols: A Step-by-Step Guide for the Manual Coupling of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, a sterically hindered β-hydroxy α-amino acid, presents unique challenges in solid-phase peptide synthesis (SPPS). Its bulky nature can impede reaction kinetics, leading to incomplete couplings and the formation of deletion sequences. This guide provides a comprehensive, step-by-step protocol for the efficient manual coupling of this challenging building block. We will delve into the rationale behind reagent selection, optimized reaction conditions, and in-process monitoring to ensure high coupling efficiency. This document is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of complex peptides.

Introduction: The Challenge of Steric Hindrance

Solid-phase peptide synthesis (SPPS) employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis.[1] While the process is robust for standard proteinogenic amino acids, the incorporation of sterically hindered residues, such as this compound, requires significant protocol modifications. The gem-dimethyl groups on the β-carbon, adjacent to the α-carbon, create a sterically crowded environment that physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[2]

This steric hindrance slows down the rate of peptide bond formation, making standard coupling conditions insufficient and often resulting in low yields.[3] Furthermore, the presence of a tertiary hydroxyl group introduces the potential for O-acylation, an undesirable side reaction. This guide will address these challenges by presenting a protocol that utilizes potent activating agents and optimized conditions to drive the coupling reaction to completion.

Materials and Reagents

For a successful coupling, high-quality reagents are paramount. Ensure all solvents are peptide synthesis grade (low water content).

ReagentRecommended Grade/PuritySupplier (Example)
This compound>99% (HPLC)Chem-Impex
Rink Amide or Wang Resin100-200 meshSigma-Aldrich
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeThermo Fisher
N-Methyl-2-pyrrolidone (NMP)Peptide Synthesis GradeThermo Fisher
Dichloromethane (DCM)ACS GradeVWR
Piperidine>99.5%Sigma-Aldrich
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)>98%ChemPep
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)>98%Aapptec
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeSigma-Aldrich
Trifluoroacetic Acid (TFA)>99.5%Sigma-Aldrich
Triisopropylsilane (TIS)>98%Sigma-Aldrich
Ninhydrin Test Kit-Various Suppliers

The Coupling Workflow: A Visual Guide

The following diagram outlines the key stages of a single coupling cycle for this compound.

coupling_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Reaction cluster_monitoring Monitoring & Repetition Resin_Swell 1. Resin Swelling (DMF or NMP) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotection Washing_1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 AA_Activation 4. Amino Acid Activation (Fmoc-AA, HATU, DIPEA in NMP) Coupling 5. Coupling to Resin (Extended Time) AA_Activation->Coupling Washing_2 6. Washing (NMP, DCM) Coupling->Washing_2 Kaiser_Test 7. Kaiser Test Washing_2->Kaiser_Test Double_Couple Repeat Steps 4-6 Kaiser_Test->Double_Couple Positive (Blue) Next_Cycle Proceed to Next Cycle Kaiser_Test->Next_Cycle Negative (Yellow)

Sources

Application Note: Protocols for the Automated Solid-Phase Synthesis of Peptides Containing Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced proteolytic stability, constrained conformations, and improved receptor affinities[1]. Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid (Fmoc-AhmBu-OH) is a particularly valuable building block. Its structure, featuring a hydroxyl group and a gem-dimethyl motif on the β-carbon, imposes significant conformational restrictions on the peptide backbone.

However, these same structural features present considerable challenges during standard automated Fmoc-based solid-phase peptide synthesis (SPPS)[2][3]. The primary obstacles are severe steric hindrance at the α-amino group, which dramatically slows coupling kinetics, and the potential for O-acylation at the side-chain tertiary hydroxyl group.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the underlying chemical principles and provides robust, optimized protocols for the successful incorporation of Fmoc-AhmBu-OH using automated peptide synthesizers, ensuring high-yield and high-purity outcomes.

The Core Challenges of Incorporating Fmoc-AhmBu-OH

A successful synthesis strategy begins with a clear understanding of the mechanistic hurdles.

Severe Steric Hindrance

The gem-dimethyl group at the β-carbon of Fmoc-AhmBu-OH creates a sterically crowded environment around the α-amino group. During the coupling step, this bulkiness physically obstructs the approach of the incoming activated amino acid's carboxyl group, leading to:

  • Slow Coupling Kinetics: The rate of peptide bond formation is significantly reduced compared to sterically unencumbered amino acids.

  • Incomplete Coupling: Standard coupling times are often insufficient to drive the reaction to completion, resulting in the formation of deletion sequences, which are notoriously difficult to separate from the target peptide.

Side-Chain O-Acylation

The tertiary hydroxyl group in the side chain of AhmBu is a nucleophile that can compete with the N-terminal α-amino group for the incoming activated amino acid. This side reaction, known as O-acylation, results in the formation of a branched peptide byproduct[4]. While tertiary alcohols are generally less reactive than the primary or secondary alcohols of serine and threonine, the highly reactive acylating agents used in modern SPPS can still promote this undesirable reaction, particularly when N-acylation is slowed by steric hindrance.

Strategic Recommendations for Automated Synthesis

To overcome these challenges, a multi-faceted approach involving the optimization of coupling reagents, reaction conditions, and monitoring is required.

Selection of Coupling Reagents

The choice of coupling reagent is the most critical factor for success. While standard reagents can be used, more potent systems are strongly recommended to overcome the high activation energy barrier of this coupling.

Aminium/Uronium-based reagents are generally preferred over carbodiimides like DIC for difficult couplings due to their higher reactivity and the formation of well-defined active esters[5][6].

  • HATU and HCTU: These reagents generate highly reactive OAt (7-aza-1-hydroxybenzotriazole) and O-6-ClBt (6-chloro-1-hydroxybenzotriazole) esters, respectively[5]. The lower pKa of the corresponding leaving groups (HOAt and HO-6-ClBt) compared to HOBt makes the active esters more susceptible to nucleophilic attack, accelerating the coupling reaction. HATU is often considered the gold standard for difficult couplings[6][7].

  • COMU: This reagent is based on the OxymaPure leaving group and offers reactivity comparable to HATU but with improved safety, as OxymaPure is not explosive like HOBt or HOAt derivatives[5][6]. Its byproducts also exhibit better solubility.

Phosphonium-based reagents offer a key advantage when coupling the amino acid that follows the AhmBu residue.

  • PyBOP and PyAOP: These reagents are known for their high chemoselectivity, favoring N-acylation over O-acylation, which is critical for preventing side-chain branching[7]. They are an excellent choice for the coupling step immediately following the incorporation of AhmBu.

The table below summarizes the recommended reagents.

ReagentClassKey Advantage for AhmBu IncorporationConsiderations
HATU AminiumHighest reactivity, ideal for overcoming steric hindrance.[6][7]Byproducts can be difficult to wash away completely.
HCTU AminiumHigh reactivity, often more cost-effective than HATU.[6]Slightly lower reactivity than HATU in some cases.
COMU AminiumReactivity comparable to HATU with a superior safety profile.[5][6]Newer reagent, may not be in all standard synthesizer protocols.
PyBOP PhosphoniumHigh chemoselectivity for N-acylation, reduces O-acylation risk.[7]Recommended for the residue after AhmBu.
Optimized Reaction Conditions
  • Extended Coupling Times: A standard 45-60 minute coupling time is insufficient. A minimum of 2-4 hours is recommended for the initial coupling attempt.

  • Double Coupling: A double coupling strategy should be employed as the default protocol for incorporating Fmoc-AhmBu-OH. This involves draining the reagents after the first coupling cycle and adding a fresh solution of activated amino acid for a second full-duration cycle.

  • Reagent Equivalents: An increased excess of reagents is necessary to drive the reaction forward. A 4- to 5-fold molar excess of Fmoc-AhmBu-OH and the coupling reagent over the resin's functional capacity is recommended.

  • Base Selection: While DIPEA is standard, its bulky nature can sometimes hinder reactions. For extremely difficult couplings, a less-hindered base like N-methylmorpholine (NMM) can be considered, although care must be taken as it is more basic and can increase racemization risk in sensitive residues.

Detailed Automated Synthesizer Protocols

The following protocols are generalized for automated synthesizers and should be adapted to the specific instrument's software and hardware capabilities.

Protocol 1: Incorporation of Fmoc-AhmBu-OH into the Peptide Chain

This protocol details the critical step of coupling Fmoc-AhmBu-OH onto the N-terminus of the growing peptide-resin. A double coupling cycle with a potent coupling reagent is mandatory.

Workflow Diagram: Protocol 1

Protocol1 prep prep deprotect deprotect wash wash coupling coupling decision decision end_node end_node start Start: Peptide-Resin (N-terminal Fmoc removed) wash1 Wash (3x DMF) start->wash1 coupling1 Cycle 1: Couple Fmoc-AhmBu-OH (4 eq. AA, 3.9 eq. HATU, 8 eq. DIPEA) Time: 2 hours wash1->coupling1 wash2 Wash (3x DMF) coupling1->wash2 coupling2 Cycle 2: REPEAT Coupling (Fresh Reagents) Time: 2 hours wash2->coupling2 wash3 Wash (3x DMF) coupling2->wash3 monitor Perform Kaiser Test on resin aliquot wash3->monitor result monitor->result negative Test Negative (Complete) result->negative positive Test Positive (Incomplete) result->positive troubleshoot Troubleshoot: - Perform 3rd coupling - Consider capping positive->troubleshoot

Caption: Workflow for the double-coupling of Fmoc-AhmBu-OH.

Step-by-Step Methodology:

  • Resin Preparation: Following the standard deprotection of the previous amino acid, wash the peptide-resin thoroughly with DMF (3x).

  • Prepare Reagent Solutions:

    • Amino Acid Solution: In a separate vessel, dissolve Fmoc-AhmBu-OH (4.0 eq. relative to resin substitution) in DMF.

    • Activator Solution: Dissolve HATU (3.9 eq.) and DIPEA (8.0 eq.) in DMF.

  • First Coupling Cycle:

    • Add the activator solution to the amino acid solution, pre-activate for 1-2 minutes.

    • Transfer the combined solution to the reaction vessel containing the resin.

    • Allow the coupling reaction to proceed for a minimum of 2 hours with agitation.

    • Drain the reaction vessel.

  • Intermediate Wash: Wash the resin with DMF (3x) to remove byproducts and spent reagents.

  • Second Coupling Cycle:

    • Prepare and pre-activate a fresh batch of Fmoc-AhmBu-OH and HATU/DIPEA solution as described in Step 2.

    • Transfer the fresh solution to the reaction vessel.

    • Allow the second coupling to proceed for 2 hours.

    • Drain the reaction vessel.

  • Final Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle or for monitoring.

  • Monitoring (Crucial): Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a free secondary amine and successful coupling. A positive result (blue/purple beads) signifies incomplete coupling, and a third coupling cycle or capping of the unreacted amines may be necessary.

Protocol 2: Coupling the Subsequent Amino Acid onto the AhmBu Residue

This protocol focuses on minimizing O-acylation when coupling the next amino acid onto the newly incorporated AhmBu residue. The key is to use a phosphonium-based reagent and avoid excessive pre-activation times.

Workflow Diagram: Protocol 2

Protocol2 prep prep deprotect deprotect wash wash coupling coupling analysis analysis start Start: Peptide-Resin with N-terminal AhmBu deprotection Standard Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (5x DMF) deprotection->wash1 coupling_step Couple Next Fmoc-AA (4 eq. AA, 3.9 eq. PyBOP, 8 eq. DIPEA) Time: 1.5 hours wash1->coupling_step wash2 Wash (3x DMF) coupling_step->wash2 qc_step Optional QC: Perform test cleavage wash2->qc_step analysis_step Analyze by LC-MS Check for target mass and O-acylation (+mass of AA) qc_step->analysis_step

Caption: Protocol for coupling the next residue, minimizing O-acylation.

Step-by-Step Methodology:

  • Fmoc Deprotection: Perform a standard Fmoc deprotection cycle on the AhmBu residue using 20% piperidine in DMF.

  • Washing: Wash the resin extensively with DMF (5x) to ensure complete removal of piperidine.

  • Reagent Preparation:

    • Prepare a solution of the next Fmoc-amino acid (4.0 eq.) and PyBOP (3.9 eq.) in DMF.

    • Add DIPEA (8.0 eq.) to the solution immediately before transfer to the reaction vessel. Avoid long pre-activation times to minimize the formation of highly reactive species that can promote O-acylation.

  • Coupling: Transfer the activated amino acid solution to the reaction vessel and couple for 1.5-2 hours.

  • Washing: Wash the resin with DMF (3x) and proceed with the synthesis.

  • Quality Control (Recommended): After this critical step, it is advisable to perform a test cleavage on a small resin sample. Analyze the cleaved peptide via LC-MS to confirm the presence of the desired product and the absence (or acceptable level) of the O-acylated byproduct, which would appear at a mass corresponding to [M + mass of the coupled amino acid residue].

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Major deletion peptide at AhmBu position (-131 Da) 1. Insufficient coupling time/reagent strength. 2. Peptide aggregation on resin.1. Implement Protocol 1 (double coupling with HATU). 2. Increase coupling time to 3-4 hours per cycle. 3. Switch solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which is better at disrupting secondary structures.
Significant O-acylation byproduct detected 1. Coupling reagent is too reactive and non-selective (e.g., HATU). 2. Extended pre-activation time.1. Use a phosphonium salt reagent like PyBOP or PyAOP for the coupling step after AhmBu (Protocol 2). 2. Minimize pre-activation time to less than 1 minute. 3. Consider using a less-hindered base like collidine instead of DIPEA.
Kaiser test is still positive after double coupling Extreme steric hindrance or severe peptide aggregation.1. Perform a third coupling cycle. 2. If the test remains positive, cap the unreacted N-termini with acetic anhydride/DIPEA to prevent the formation of deletion peptides. 3. Consider using microwave-assisted synthesis to provide energy to overcome the activation barrier, but monitor carefully for racemization.

Conclusion

The successful incorporation of this compound via automated SPPS is challenging but achievable with a rationally designed strategy. The keys to success are the use of high-potency aminium coupling reagents like HATU for the incorporation step, employing a mandatory double-coupling protocol, and switching to chemoselective phosphonium reagents like PyBOP for the subsequent coupling to minimize O-acylation. By implementing these optimized protocols and vigilant in-process monitoring, researchers can effectively leverage the unique conformational properties of this amino acid to advance the design of novel peptide therapeutics.

References

  • Benchchem. (n.d.). 2-Hydroxy-3-methylbutanoic Acid in Peptide Synthesis: Application Notes and Protocols.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Al-Azzani, M., et al. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry.
  • Bocsci. (2022). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • König, W., & Geiger, R. (1973). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. Chemistry—A European Journal. [Link]

  • Vágner, J., et al. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Incorporation of (2S,3S)-2-amino-3-methylhexanoic Acid into Peptides.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance during coupling of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Overcoming Challenges with Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid (Fmoc-Ahmb-OH)

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource addresses the significant challenges encountered during the incorporation of this compound (Fmoc-Ahmb-OH), a sterically demanding amino acid derivative. The unique structure, featuring a gem-dimethyl group adjacent to the carboxyl function and a tertiary hydroxyl group, presents considerable steric hindrance that can impede standard solid-phase peptide synthesis (SPPS) protocols.

This guide is structured as a series of troubleshooting questions and answers, providing not only solutions but also the underlying scientific principles to empower you to optimize your synthetic strategies.

Troubleshooting Guide: Common Coupling Failures & Solutions
Q1: My coupling reaction with Fmoc-Ahmb-OH is showing low efficiency or is incomplete. What are the primary causes and how can I improve the yield?

A1: Low coupling efficiency is the most common issue when working with Fmoc-Ahmb-OH. The steric bulk of the side chain dramatically slows down the kinetics of amide bond formation.[1] The problem typically stems from three main factors: the choice of coupling reagent, reaction conditions, and solvent.

  • Cause 1: Inappropriate Coupling Reagent Standard aminium/uronium salt reagents like HBTU, or carbodiimides like DIC, often lack the reactivity required to overcome the high activation energy of this coupling.[2]

    Solution: Employ High-Potency Coupling Reagents. The use of more potent activating agents is critical. Reagents that form more reactive activated esters, such as those based on HOAt or OxymaPure, are highly recommended.[3]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is one of the most effective reagents for sterically hindered couplings.[4] The pyridine nitrogen in its HOAt leaving group is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the reaction.[5]

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)]uronium hexafluorophosphate) are also excellent alternatives that have demonstrated high efficiency in difficult couplings.[1][3][6] COMU, an Oxyma-based reagent, offers the additional benefit of being a non-explosive and less allergenic alternative to benzotriazole-based reagents.[6]

    Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentReagent TypeTypical Reaction TimeRelative Efficacy for Hindered CouplingsRacemization Risk
HATU Aminium/Uronium Salt1 - 4 hoursVery HighVery Low
HCTU Aminium/Uronium Salt1 - 4 hoursVery HighVery Low
COMU Aminium/Uronium Salt1 - 4 hoursVery HighVery Low
PyBOP Phosphonium Salt2 - 16 hoursHighLow
HBTU/TBTU Aminium/Uronium Salt4 - 24 hoursModerateLow
DIC/HOBt Carbodiimide/Additive12 - 24 hoursLow to ModerateModerate
  • Cause 2: Insufficient Reaction Time or Temperature Even with a powerful coupling reagent, the reaction kinetics may be slow.

    Solution: Extend Reaction Time and Consider Elevated Temperatures.

    • Extended Coupling: Allow the reaction to proceed for a longer duration, typically from 4 to 24 hours. Monitor the reaction progress periodically.

    • Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50 °C) can significantly increase the reaction rate. However, exercise caution as higher temperatures can increase the risk of side reactions, including racemization and degradation of the peptide-resin linkage. This approach is often employed in microwave-assisted peptide synthesis.[6]

  • Cause 3: Suboptimal Solvent and Base The reaction environment plays a crucial role.

    Solution: Optimize Solvent and Base Selection.

    • Solvent: Use highly polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to ensure good solvation of the peptide chain and reagents.

    • Base: A sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is standard.[6] For particularly sensitive couplings where racemization is a concern, the weaker base 2,4,6-Collidine may be substituted.[7]

Q2: I'm observing a significant side product corresponding to the mass of my peptide plus the Fmoc-Ahmb-OH residue, but it's not the correct product. What is happening?

A2: This observation strongly suggests O-acylation , where the activated Fmoc-Ahmb-OH acylates its own tertiary hydroxyl group or the hydroxyl group of another residue in the sequence (e.g., Ser, Thr, Tyr). This is a known side reaction, particularly with highly reactive coupling agents.

Solution: Suppress O-acylation.

  • Careful Stoichiometry: Avoid using a large excess of the coupling reagent and Fmoc-Ahmb-OH. While an excess is needed to drive the reaction to completion, an excessive amount can promote side reactions. A 2- to 3-fold excess is a reasonable starting point.

  • Base Selection: Using a hindered base like DIPEA or 2,4,6-collidine is crucial. These bases are less likely to deprotonate the hydroxyl group, thereby reducing its nucleophilicity.

  • Advanced Strategy (if necessary): Hydroxyl Group Protection. For extremely challenging syntheses where O-acylation persists, protecting the tertiary hydroxyl group of Fmoc-Ahmb-OH (e.g., as a t-butyl ether) prior to coupling is a viable, albeit more laborious, strategy. This would require a custom synthesis of the protected amino acid derivative.

Q3: How can I reliably confirm that the coupling of Fmoc-Ahmb-OH was successful and complete?

A3: Monitoring the completion of sterically hindered couplings requires more scrutiny than standard couplings. Qualitative tests can be misleading.

  • Method 1: The Kaiser Test (Ninhydrin Test) The Kaiser test detects free primary amines on the resin.[8] A positive blue color indicates an incomplete reaction.[9] Critical Limitation: For sterically hindered N-terminal amines, the ninhydrin reagent itself may have difficulty accessing the amine, leading to a "false negative" result (a colorless or yellow test) even when the coupling is incomplete.[10][11] Recommendation: While a strongly positive Kaiser test is a clear indicator of failure, a negative result should be interpreted with caution and confirmed with a more robust method.

  • Method 2: Test Cleavage and Mass Analysis This is the most definitive method. After the coupling step and thorough washing, a small aliquot of the resin is treated with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The cleaved peptide is then analyzed by Mass Spectrometry (MALDI-TOF or LC-MS). This provides direct evidence of the successful incorporation of the Ahmb residue by confirming the expected mass of the elongated peptide.

  • Method 3: Real-Time Monitoring (Advanced) Modern automated synthesizers may incorporate real-time monitoring techniques, such as measuring changes in resin swelling or solution conductance, to infer coupling efficiency.[12][13][14]

Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-Ahmb-OH using HATU

This protocol is designed for a standard 0.1 mmol scale solid-phase synthesis.

  • Resin Preparation:

    • Start with 0.1 mmol of N-terminally deprotected peptide-resin in a reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 10 mL).

  • Activation Solution Preparation:

    • In a separate vial, dissolve Fmoc-Ahmb-OH (0.3 mmol, 3 eq.) and HATU (0.29 mmol, 2.9 eq.) in 2 mL of DMF.

    • Add DIPEA (0.6 mmol, 6 eq.) to the activation mixture.

    • Allow the solution to pre-activate for 1-2 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated solution to the washed peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, extend the coupling time to 12 hours or perform the reaction at 40 °C.

  • Washing:

    • Drain the reaction vessel.

    • Wash the resin extensively with DMF (5 x 10 mL) to remove all unreacted reagents and byproducts.

  • Monitoring (Recommended):

    • Perform a Kaiser test on a small sample of beads.

    • For definitive confirmation, perform a test cleavage on ~2 mg of resin and analyze the product by mass spectrometry.

  • Recoupling/Capping:

    • If the monitoring test indicates incomplete coupling, repeat steps 2-4 for a second coupling.

    • If significant unreacted amine remains after a double coupling, cap the remaining free amines with acetic anhydride to prevent the formation of deletion peptide impurities.[11]

Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Fmoc-Ahmb-OH Coupling

G start Start: Fmoc-Ahmb-OH Coupling kaiser_test Perform Kaiser Test start->kaiser_test result_positive Result: Positive (Blue) kaiser_test->result_positive Incomplete result_negative Result: Negative (Yellow/Clear) kaiser_test->result_negative Appears Complete ms_test Perform Test Cleavage & MS Analysis mass_correct Mass Correct? ms_test->mass_correct recouple Recouple (e.g., double couple) result_positive->recouple result_negative->ms_test Caution: Possible false negative stronger_reagent Switch to Stronger Reagent (e.g., HATU, COMU) mass_correct->stronger_reagent No proceed Proceed to Next Cycle mass_correct->proceed Yes recouple->kaiser_test capping Cap with Acetic Anhydride recouple->capping If still incomplete after recoupling increase_time_temp Increase Time / Temperature stronger_reagent->increase_time_temp increase_time_temp->start capping->proceed G cluster_0 Desired Amide Bond Formation cluster_1 O-Acylation Side Reaction PeptideResin H₂N-Peptide-Resin N-terminal Amine Product Fmoc-Ahmb-NH-Peptide-Resin Coupled Product ActivatedAhmb1 Fmoc-Ahmb-O-Act Activated Ester ActivatedAhmb1:f0->PeptideResin:f0 Nucleophilic Attack HydroxylSource R-OH (from Ahmb or Ser/Thr) SideProduct Fmoc-Ahmb-O-R Ester Side Product ActivatedAhmb2 Fmoc-Ahmb-O-Act Activated Ester ActivatedAhmb2:f0->HydroxylSource:f0 Nucleophilic Attack

Caption: Competition between desired N-acylation and undesired O-acylation.

Frequently Asked Questions (FAQs)
  • FAQ 1: Can I use standard carbodiimide reagents like DIC/HOBt? While it is possible, it is not recommended for efficient synthesis. DIC/HOBt couplings are significantly slower and often result in incomplete reactions with highly hindered amino acids like Fmoc-Ahmb-OH. [4][15]Using these reagents will likely necessitate multiple recoupling steps and may still yield an impure product.

  • FAQ 2: Is double coupling a good default strategy for this amino acid? Yes, performing a double coupling is a prudent default strategy for Fmoc-Ahmb-OH. Given the high probability of a sluggish first coupling, a second coupling step significantly increases the likelihood of driving the reaction to completion.

  • FAQ 3: What is the impact of the subsequent amino acid in the sequence on the coupling efficiency? The nature of the N-terminal amine on the resin-bound peptide also affects coupling efficiency. Coupling Fmoc-Ahmb-OH to another sterically hindered residue (e.g., Val, Ile, or another Ahmb) will be even more challenging than coupling it to a less hindered residue like Glycine or Alanine.

  • FAQ 4: Are there any commercially available pre-activated derivatives of Fmoc-Ahmb-OH? While pre-activated esters (e.g., pentafluorophenyl esters) are available for many standard amino acids, they are less common for highly specialized derivatives like Fmoc-Ahmb-OH. In-situ activation using reagents like HATU or COMU remains the most common and effective approach. [2]

References
  • BenchChem. (2025). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
  • Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(97), 14598-14601. [Link]

  • Flegel, M., & Frank, R. (1991). Conductance measurements in solid phase peptide synthesis. I. Monitoring coupling and deprotection in Fmoc chemistry. International Journal of Peptide and Protein Research, 37(5), 382-387. [Link]

  • Sletten, E., Nuño, M., & Seeberger, P. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
  • BenchChem. (2025). Application Note: Monitoring the Coupling Efficiency of Boc-Ser-OH in Solid-Phase Peptide Synthesis.
  • Sletten, E. T., Nuno, M., Guthrie, D., & Seeberger, P. H. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor.
  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(8), 3244-3250. [Link]

  • Angell, Y. L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 529-534. [Link]

  • BenchChem. (2025). Kaiser test for monitoring incomplete coupling of modified amino acids.
  • Anhui Guoxing Pharmaceutical Co., Ltd. Kaiser Test (Ninhydrin Test). [Link]

  • Konno, H. (2019). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Synform. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Organic Chemistry. (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide bond formation. [Link]

  • Wikipedia. HATU. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]

  • AAPPTec. Coupling Reagents. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219. [Link]

  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50648-50655. [Link]

  • Organic Chemistry Explained. (2020). HATU, DIPEA Peptide Coupling Mechanism. [Link]

  • Merck Millipore. Novabiochem® Coupling reagents.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

Sources

Troubleshooting incomplete Fmoc deprotection for Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Incomplete Fmoc Deprotection for Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during solid-phase peptide synthesis (SPPS). Specifically, it addresses the common and frustrating issue of incomplete Nα-Fmoc deprotection for sterically demanding amino acid derivatives, with a focus on This compound . This amino acid, a β-hydroxylated and β,β-disubstituted analogue of valine, presents significant steric challenges that often render standard deprotection protocols ineffective.

This document provides in-depth causal explanations, diagnostic procedures, and optimized protocols to overcome these synthetic hurdles, ensuring higher purity and yield for your target peptides.

Frequently Asked Questions (FAQs)
Q1: Why is my standard 20% piperidine in DMF protocol failing to completely remove the Fmoc group from this compound?

A1: The root cause is severe steric hindrance. The mechanism of Fmoc deprotection is a base-catalyzed β-elimination.[1][2] A base, typically piperidine, must physically access and abstract the acidic proton on the C9 carbon of the fluorene ring.[1][3][4]

In the case of this compound, the bulky β,β-dimethyl groups, in addition to the β-hydroxyl group, create a sterically crowded environment around the N-terminus. This molecular "shielding" impedes the approach of the piperidine base to the fluorene ring, drastically slowing down the rate of proton abstraction and subsequent elimination. This leads to incomplete deprotection within standard reaction times, resulting in deletion sequences where the next amino acid fails to couple.

cluster_0 Standard Deprotection (e.g., Fmoc-Gly) cluster_1 Hindered Deprotection (this compound) Piperidine_1 Piperidine Base Fmoc_Proton_1 Fmoc C9-Proton Piperidine_1->Fmoc_Proton_1 Easy Access Piperidine_2 Piperidine Base Fmoc_Proton_2 Fmoc C9-Proton Piperidine_2->Fmoc_Proton_2 Access Impeded Hindrance Steric Shielding (β,β-dimethyl, β-OH groups)

Caption: Steric hindrance impeding base access for Fmoc deprotection.

Q2: What are the most reliable methods to confirm that Fmoc deprotection is incomplete?

A2: Visual inspection is unreliable. You should rely on one or more of the following analytical tests:

  • Kaiser (Ninhydrin) Test: This is a rapid colorimetric assay to detect free primary amines on the resin.[1] After the deprotection and subsequent washing steps, a small sample of resin beads is tested.

    • Positive Result (Blue/Purple Beads): Indicates the presence of free N-terminal amines, meaning the Fmoc group has been successfully removed.

    • Negative Result (Yellow/No Color Change): Indicates the absence of free primary amines, confirming that the Fmoc group remains attached.[5] This is a strong indicator of incomplete deprotection.

  • Real-Time UV Monitoring: The dibenzofulvene (DBF) byproduct of Fmoc cleavage is trapped by piperidine to form a DBF-piperidine adduct, which has a distinct UV absorbance maximum around 301 nm.[1] By monitoring the UV absorbance of the solution flowing from the reaction vessel, you can track the progress of the deprotection reaction.

    • Complete Deprotection: Shows a sharp increase in absorbance that quickly peaks and returns to baseline within the expected time.

    • Incomplete/Slow Deprotection: The absorbance peak will be broader, take longer to reach its maximum, and may not return fully to baseline, indicating a sluggish and potentially incomplete reaction.[2][6]

  • Test Cleavage and Mass Spectrometry (MS): If you suspect a problem at a specific coupling, cleave a small amount of the peptide from the resin and analyze the crude product via LC-MS. The presence of a mass corresponding to the peptide sequence minus the amino acid that failed to couple (a deletion sequence) is definitive proof of a prior deprotection failure.

Q3: How can I modify my standard protocol to overcome this issue without using different chemicals?

A3: Forcing the reaction to completion by altering the physical conditions is the most straightforward approach.

  • Extend Deprotection Time: This is the simplest and often most effective modification. Instead of the standard 1-3 min followed by a 5-10 min treatment, increase the duration significantly. A protocol of two treatments of 20-30 minutes each is a good starting point for highly hindered residues.

  • Increase Reaction Temperature: Gently heating the reaction vessel can significantly increase the reaction rate. Perform the deprotection at a moderately elevated temperature, such as 35-40°C. Be cautious not to exceed temperatures that could compromise resin or peptide stability.

  • Change the Solvent: While DMF is the standard, N-Methyl-2-pyrrolidone (NMP) can be a superior solvent for "difficult" sequences.[7] NMP has a greater ability to solvate the growing peptide chain and break up secondary structures or aggregation that can exacerbate steric hindrance issues.[3][7]

Q4: Are there stronger, alternative basic reagents that are more effective than piperidine for this purpose?

A4: Yes. When extended time and temperature are insufficient, using a stronger base is the next logical step. The most common and effective alternative is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) .

DBU is a non-nucleophilic amidine base that is significantly stronger than piperidine and can remove the Fmoc group much more rapidly.[8][9] However, there is a critical consideration:

  • DBU does not scavenge Dibenzofulvene (DBF): Unlike piperidine, DBU is non-nucleophilic and will not trap the reactive DBF intermediate.[9] If left unscavenged, DBF can react with the newly deprotected N-terminal amine, terminating the peptide chain.

  • Solution: For batch syntheses, a combination of DBU and a nucleophilic scavenger is required. A common cocktail is 2% DBU / 2% piperidine in DMF .[6][8] In this mixture, DBU acts as the primary deprotection agent, while piperidine serves as the scavenger for the DBF byproduct.

Caution: DBU is known to promote aspartimide formation.[8][10] Avoid using DBU-based reagents if your sequence contains aspartic acid residues, especially in flexible regions of the peptide.

Troubleshooting Workflow & Optimized Protocols

The following diagram outlines a logical workflow for addressing incomplete deprotection of sterically hindered residues.

start Incomplete Deprotection Suspected (e.g., for this compound) kaiser_test Perform Post-Deprotection Kaiser Test start->kaiser_test result Kaiser Result? kaiser_test->result positive Positive (Blue) Deprotection OK. Proceed to Coupling. result->positive Positive negative Negative (Yellow) Deprotection Incomplete. result->negative Negative strategy Choose Strategy negative->strategy protocol_a Protocol 1: Extended Piperidine Treatment (Longer Time / Higher Temp) strategy->protocol_a Mildest Change protocol_b Protocol 2: Stronger Base (DBU) (2% DBU / 2% Piperidine) strategy->protocol_b More Aggressive re_test Re-run Deprotection with Chosen Protocol protocol_a->re_test protocol_b->re_test final_check Confirm with Kaiser Test or UV Monitoring re_test->final_check success Success! Proceed to Next Coupling. final_check->success

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Data Summary: Comparison of Deprotection Protocols
ParameterStandard PiperidineProtocol 1: Enhanced Piperidine Protocol 2: DBU-Based
Reagent 20% Piperidine in DMF20% Piperidine in DMF or NMP2% DBU + 2% Piperidine in DMF
Time 1-3 min, then 5-10 min2 x 20-30 min2 x 5-10 min
Temperature Room TemperatureRoom Temperature or 35-40°CRoom Temperature
Pros Standard, mild conditions.Uses standard reagents, effective for moderate hindrance.Very fast and highly effective for severe hindrance.[8][11]
Cons Ineffective for severely hindered residues.Significantly increases cycle time.Risk of aspartimide formation, requires careful formulation.[8][10]
Detailed Experimental Protocols

Protocol 1: Enhanced Manual Fmoc Deprotection with Piperidine

This protocol is recommended as the first troubleshooting step for moderately to severely hindered amino acids.

  • Resin Preparation: Ensure the peptide-resin is well-swollen in DMF or NMP within the reaction vessel. Drain the solvent.

  • First Deprotection: Add the deprotection solution (20% piperidine in DMF or NMP, approx. 10 mL per gram of resin). Agitate the slurry for 20-30 minutes at room temperature or 35°C.

  • Drain: Drain the deprotection solution from the reaction vessel.

  • Second Deprotection: Add a fresh portion of the deprotection solution. Agitate for another 20-30 minutes .

  • Drain and Wash: Drain the solution and wash the resin thoroughly with DMF or NMP (6-8 times) to ensure all residual piperidine and the DBF-adduct are removed.

  • Verification: Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines before proceeding to the coupling step.

Protocol 2: DBU-Based Manual Fmoc Deprotection

This protocol is for cases of extreme steric hindrance where Protocol 1 is insufficient. Do not use if Asp is present in the sequence.

  • Reagent Preparation: Prepare a fresh deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF .

  • Resin Preparation: Swell the peptide-resin in DMF and drain the solvent.

  • First Deprotection: Add the DBU/piperidine/DMF solution (approx. 10 mL per gram of resin). Agitate for 5-7 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the DBU/piperidine/DMF solution and agitate for another 5-7 minutes .

  • Drain and Wash: Drain the solution and wash the resin extensively with DMF (at least 8 times) to remove the stronger DBU base. An insufficient wash can neutralize the incoming activated amino acid in the subsequent coupling step.

  • Verification: Perform a Kaiser test to confirm complete deprotection.

Protocol 3: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectrophotometry

This protocol allows for the quantitative assessment of deprotection efficiency.

  • Collection: During the deprotection step (e.g., the second treatment in Protocol 1), collect all the filtrate into a volumetric flask of known volume (e.g., 25 or 50 mL).

  • Dilution: Dilute the collected filtrate to the mark with fresh DMF. Ensure thorough mixing. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.

  • Measurement: Measure the absorbance of the diluted solution at ~301 nm against a DMF blank.

  • Calculation: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the DBF-piperidine adduct.

    • A = Absorbance

    • ε = Molar absorptivity of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹)

    • c = Concentration (mol/L)

    • l = Path length of the cuvette (cm)

  • Analysis: The calculated amount of released Fmoc group should correspond to the initial loading of the resin. A significantly lower value indicates incomplete deprotection.

References
  • Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(127), 104417-104425. [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Aapptec. [Link]

  • Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In D. M. A. G. G. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press. [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec. [Link]

  • Guryanov, I., et al. (2025). Avoiding the Hidden Costs of Peptide Synthesis: THIQ in DMI as an Alternative Fmoc-Deprotection Reagent. ACS Sustainable Chemistry & Engineering. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(21), 5143. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(21), 5143. [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Aapptec. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Molecular Biology, vol 73. [Link]

  • Isaksen, T. B., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14247-14256. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Deprotection Reagent Guides. [Link]

  • Thompson, R. E., et al. (2021). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 32(1), 89-93. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Molecular Biology, 73, 17-34. [Link]

  • El-Faham, A., & Albericio, F. (2019). Green Chemistry - In situ Fmoc removal. Green Chemistry. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?[Link]

  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1-9. [Link]

Sources

Technical Support Center: Strategies to Improve the Yield of Peptides Containing Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Peptide Synthesis Division

Welcome to our dedicated technical guide for researchers and drug development professionals working with Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid (Fmoc-Ahmb-OH). This sterically hindered, β-hydroxy amino acid is a valuable building block for creating peptide analogues with unique conformational properties and enhanced enzymatic stability.[1] However, its unique structure presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to frustratingly low yields and incomplete couplings.

This guide is designed to function as a direct line to our application support team. We will move beyond simple protocols to explain the underlying chemical principles, helping you not only solve immediate problems but also build a robust strategy for all your future syntheses involving difficult residues.

Troubleshooting Guide: Addressing In-Synthesis Failures

This section addresses the most common issues encountered when incorporating Fmoc-Ahmb-OH. We have structured this as a series of problems and solutions, mirroring a real-time troubleshooting process.

Question: My coupling reaction for Fmoc-Ahmb-OH is incomplete. The Kaiser test remains strongly positive after a standard coupling cycle. What is happening and how do I fix it?

Answer:

This is the most frequent challenge and is almost certainly due to severe steric hindrance. The gem-dimethyl group on the β-carbon, adjacent to the carboxyl group, creates a crowded environment that dramatically slows the rate of acylation. The N-terminal amine on the resin-bound peptide simply cannot attack the activated carboxyl group efficiently.

Immediate Solutions & The Rationale:

  • Upgrade Your Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often insufficient for such a hindered residue.[2] You must employ a high-potency aminium/uronium or phosphonium salt-based reagent. Our top recommendations are HATU, HCTU, or COMU.

    • Why these work better: These reagents form highly reactive activated esters (O-At esters for HATU, O-6-ClBt esters for HCTU, and Oxyma esters for COMU).[2][3] These esters are more potent acylating agents than the intermediates formed by simpler reagents, providing the necessary reactivity to overcome the steric barrier. HATU is often considered the gold standard for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in its leaving group.[3]

  • Implement a Double Coupling Protocol: A single coupling, even with a potent reagent, may not achieve the desired >99% completion. A double coupling is a brute-force but highly effective method to drive the reaction to completion.[2]

    • The Principle: After the first coupling reaction, you wash away the byproducts and introduce a fresh solution of activated Fmoc-Ahmb-OH. This re-establishes a high concentration of the reactants, pushing the equilibrium towards the desired peptide bond formation in accordance with Le Châtelier's principle. See Protocol 1 for a detailed methodology.

  • Increase Reaction Time & Temperature:

    • Extended Time: For conventional, room-temperature synthesis, extending the coupling time to 2-4 hours can be beneficial.

    • Microwave Assistance: Microwave-assisted peptide synthesis (MAPS) is an excellent tool here. The application of microwave energy can dramatically accelerate reaction kinetics for hindered couplings.[2][4] A typical microwave protocol might involve coupling at 75-90°C for 5-10 minutes.[4]

Workflow: The Double Coupling Strategy

G start Start: Resin with N-terminal Amine deprotect Standard Fmoc Deprotection start->deprotect wash1 Thorough DMF Wash deprotect->wash1 couple1 First Coupling (45-60 min) wash1->couple1 Add activated mixture preactivate1 Pre-activate Fmoc-Ahmb-OH (4 eq) with HATU (3.9 eq) + DIPEA (8 eq) wash2 Thorough DMF Wash couple1->wash2 kaiser_check Optional: Kaiser Test (Should be faint blue/yellow) wash2->kaiser_check couple2 Second Coupling (45-60 min) kaiser_check->couple2 If positive end Proceed to next cycle kaiser_check->end If negative preactivate2 Prepare FRESH solution of activated Fmoc-Ahmb-OH wash3 Thorough DMF Wash couple2->wash3 Add fresh activated mixture wash3->end

Caption: A workflow for the double coupling of a sterically hindered amino acid.

Question: I successfully coupled Fmoc-Ahmb-OH, but now I cannot couple the next amino acid onto the Ahmb residue. What should I do?

Answer:

This is a related and equally challenging issue. After you deprotect the Fmoc-Ahmb-OH, you are left with an N-terminal Ahmb residue. This N-terminus is itself sterically hindered, making it a poor nucleophile for the incoming activated amino acid. This problem is known to occur with other backbone-modifying residues.[5]

Solutions:

  • Employ Maximum Potency Coupling: Just as before, you must use the most powerful coupling conditions available. Activate the incoming Fmoc-amino acid with HATU or COMU and allow for an extended reaction time (2-4 hours) or use a microwave-assisted protocol.

  • Consider Acyl Fluoride Chemistry: For extremely difficult cases, converting the incoming Fmoc-amino acid into its acyl fluoride is a powerful strategy. Acyl fluorides are smaller and more reactive than the active esters formed by HATU/COMU, which can be advantageous for coupling to a hindered N-terminus.[2][6] This is typically achieved using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

Question: My synthesis yield is dropping with each cycle, and the resin beads look shrunken and clumpy. Is this related to the Ahmb residue?

Answer:

This is a classic sign of on-resin peptide aggregation.[7][8] As the peptide chain elongates, it can fold back on itself and form intermolecular hydrogen bonds with other chains, creating a dense, inaccessible matrix. This prevents reagents from reaching the reactive sites, leading to failed couplings and deprotections.

While Ahmb itself is not exceptionally hydrophobic, its rigid structure can disrupt the normal solvation of the peptide chain and, depending on the surrounding sequence, may promote the formation of ordered, aggregation-prone secondary structures.

Solutions:

  • Change Solvents: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties for many aggregating sequences. In some cases, adding a small percentage (5-15%) of a chaotropic agent like DMSO can help break up secondary structures.[7]

  • Incorporate "Structure-Breaking" Moieties: If the sequence allows, strategically inserting pseudoproline dipeptides or a 2,4-dimethoxybenzyl (Dmb) protected amino acid every 6-7 residues can effectively disrupt the hydrogen bonding that leads to aggregation.[7]

  • Elevated Temperature: Performing the coupling and deprotection steps at an elevated temperature (e.g., 50-60°C) can provide enough thermal energy to disrupt the hydrogen bonds causing the aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the best coupling reagents for Fmoc-Ahmb-OH?

For any sterically hindered amino acid, the choice of coupling reagent is critical. The table below summarizes the most common options and our recommendations.

Reagent FamilyCommon ExamplesActivating GroupRelative ReactivityRecommendation for Fmoc-Ahmb-OH
Carbodiimides DCC, DIC-LowNot Recommended. Inefficient for hindered couplings.[2]
Aminium/Uronium (OBt-based) HBTU, PyBOPOBt esterModerateAcceptable, but not ideal. Better than carbodiimides but often insufficient.[2]
Aminium/Uronium (O-6-ClBt-based) HCTU, PyClocKO-6-ClBt esterHighGood. More reactive than HBTU due to the more acidic leaving group.[2][3]
Aminium/Uronium (OAt-based) HATU, PyAOPOAt esterVery HighHighly Recommended. Among the most efficient reagents available.[2][3]
Aminium/Uronium (Oxyma-based) COMUOxyma esterVery HighHighly Recommended. Reactivity is comparable or superior to HATU, with an improved safety profile.[2]
Q2: Do I need to protect the hydroxyl group on Fmoc-Ahmb-OH?

For standard Fmoc-SPPS, protection of the tertiary hydroxyl group is generally not necessary . The hydroxyl group is sterically hindered and possesses low nucleophilicity, making O-acylation (the primary side reaction) a minor concern under standard coupling conditions with pre-activated esters. However, if you are using carbodiimide activation without an additive like HOBt, or if you are performing a solution-phase synthesis, protection should be considered. This contrasts with depsipeptide synthesis, where this hydroxyl group is the intended site of ester bond formation.[1]

Q3: What is the primary cause of failure when using this amino acid?

The diagram below illustrates the decision-making process for troubleshooting the most common failure point: the initial coupling reaction.

G cluster_solutions Troubleshooting Strategy start Post-Coupling: Perform Kaiser Test check Is the resin strongly positive (dark blue)? start->check success Success! Proceed to next deprotection cycle. check->success No fail Incomplete Coupling Detected check->fail Yes solution1 Action 1: Perform a Second Coupling (Use fresh HATU/COMU) fail->solution1 solution2 Action 2: Switch to Microwave-Assisted Synthesis (e.g., 75°C, 10 min) solution1->solution2 If failure persists solution3 Action 3: For subsequent coupling onto Ahmb, consider Acyl Fluoride activation solution2->solution3 For extreme cases

Caption: Troubleshooting decision tree for incomplete Fmoc-Ahmb-OH coupling.

Experimental Protocols

Protocol 1: High-Efficiency Double Coupling of Fmoc-Ahmb-OH using HATU

This protocol is designed to maximize the incorporation of Fmoc-Ahmb-OH onto the resin-bound peptide.

Materials:

  • Resin with N-terminal free amine (0.1 mmol scale)

  • Fmoc-Ahmb-OH (4 eq, 0.4 mmol)

  • HATU (3.9 eq, 0.39 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq, 0.8 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly with DMF (5 x 30 seconds).

  • First Coupling Activation: In a separate vessel, dissolve Fmoc-Ahmb-OH and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 1-2 minutes. The solution may change color.

  • First Coupling Reaction: Add the activated amino acid solution to the drained resin. Agitate the reaction vessel for 45-60 minutes at room temperature.

  • Intermediate Wash: Drain the coupling solution from the resin. Wash the resin thoroughly with DMF (5 x 30 seconds) to remove all reaction byproducts.

  • Second Coupling: Prepare a fresh solution of activated Fmoc-Ahmb-OH as described in Step 2. Add this solution to the resin and agitate for another 45-60 minutes.

  • Final Wash: Drain the second coupling solution. Wash the resin thoroughly with DMF (5 x 30 seconds) and then with Dichloromethane (DCM) (3 x 30 seconds) to prepare for the next deprotection step or final cleavage.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Fmoc-4-Amb-OH into a Peptide Sequence. BenchChem.
  • BOC Sciences.
  • Isidro-Llobet, A., et al. (2006). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences.
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Fmoc-His(Boc)-OH in Microwave-Assisted Peptide Synthesis. BenchChem.
  • Nowick, J.S. Lab. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • AltaBioscience. Fmoc Amino Acids for SPPS. AltaBioscience.
  • BenchChem. (2025).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Fields, G. B., & Noble, R. L. (1990). Introduction to Peptide Synthesis. PMC - NIH.
  • BenchChem. (2025). Technical Support Center: Aggregation of Peptides Containing β-Amino Acids During Synthesis. BenchChem.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.

Sources

Preventing side reactions with the hydroxyl group of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the successful incorporation of this unique amino acid into synthetic peptides. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven best practices.

Introduction: The Challenge of a Sterically Hindered, Tertiary Hydroxyl-Containing Amino Acid

This compound is a valuable building block for introducing conformational constraints in a peptide backbone. However, its structure presents two primary challenges during solid-phase peptide synthesis (SPPS):

  • Steric Hindrance: The presence of two methyl groups and a tertiary hydroxyl group on the β-carbon creates significant steric bulk, which can impede coupling reactions.

  • Tertiary Hydroxyl Group Reactivity: The hydroxyl group is prone to elimination (dehydration) under certain conditions, particularly the strongly acidic environment of the final cleavage step.

This guide provides solutions to these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My coupling efficiency for this compound is low. What is causing this and how can I improve it?

Answer:

Low coupling efficiency is the most common issue encountered with this amino acid and is almost always due to its significant steric hindrance. Standard coupling conditions may not be sufficient to drive the reaction to completion.

Root Cause Analysis:

The bulky side chain slows down the kinetics of the acylation reaction, where the activated carboxyl group of the incoming amino acid reacts with the free amine of the resin-bound peptide.[1] This can lead to incomplete coupling and the presence of deletion sequences in your final product.

Solutions & Protocols:

To overcome this, you need to employ more potent coupling reagents and optimize reaction conditions.

  • Choice of Coupling Reagent: Uronium/aminium or phosphonium salt-based reagents are highly recommended as they generate more reactive activated esters. Reagents like HATU, HCTU, and COMU are generally more effective than standard carbodiimides (e.g., DIC) for sterically hindered couplings.[2]

  • Optimized Coupling Protocol:

    • Pre-activation: Dissolve this compound (3-5 eq.), your chosen coupling reagent (e.g., HATU, 3-5 eq.), and an additive like HOAt (3-5 eq.) in DMF. Add a tertiary base such as DIPEA (6-10 eq.) and allow the mixture to pre-activate for 5-10 minutes.

    • Coupling: Add the pre-activated solution to the deprotected peptide-resin.

    • Extended Reaction Time & Double Coupling: Allow the coupling to proceed for at least 2-4 hours. For this specific amino acid, a "double coupling" strategy is highly recommended, where after the initial coupling period, the resin is drained, washed, and subjected to a fresh solution of activated amino acid for another 2-4 hours.[1]

    • Monitoring: Use a qualitative test (like the Kaiser test) to confirm the absence of free amines, indicating a complete reaction.

Comparative Table of Coupling Reagents for Hindered Amino Acids:
Coupling ReagentClassKey AdvantagesTypical Reaction Time
HATU Aminium SaltHighly efficient, especially with HOAt. Good for difficult couplings.1 - 2 hours[1]
HCTU Aminium SaltCost-effective alternative to HATU with similar efficiency.1 - 2 hours
COMU Aminium SaltHigh solubility and efficiency, considered safer than HBTU/HATU as it does not form explosive byproducts.[2]1-hour double coupling[1]
PyBOP Phosphonium SaltEffective for sterically hindered systems, though may require longer reaction times.[1]Can be up to 16 hours[1]
DIC/HOBt CarbodiimideStandard, less potent. Generally not recommended as the first choice for this amino acid.2 - 4 hours
Question 2: I've observed a significant impurity with a mass of -18 Da from my desired peptide. What is this and how can I prevent it?

Answer:

An impurity with a mass loss of 18 Da is characteristic of a dehydration side reaction, where the tertiary hydroxyl group is eliminated to form an alkene.[3][4] This is the second major challenge with this amino acid.

Mechanism of Dehydration:

The tertiary hydroxyl group is susceptible to acid-catalyzed E1 elimination. During the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), the hydroxyl group can be protonated, forming a good leaving group (water). The subsequent loss of water generates a stable tertiary carbocation, which is then deprotonated to form a double bond.

Troubleshooting Start Start: Incorporating This compound Check_Coupling Perform Coupling. Monitor with Kaiser Test. Start->Check_Coupling Kaiser_Positive Kaiser Test Positive (Incomplete Coupling) Check_Coupling->Kaiser_Positive Yes Kaiser_Negative Kaiser Test Negative (Coupling Successful) Check_Coupling->Kaiser_Negative No Solution_Coupling Troubleshooting: 1. Use potent reagent (HATU/COMU). 2. Increase equivalents (3-5x). 3. Extend reaction time (2-4h). 4. Perform double coupling. Kaiser_Positive->Solution_Coupling Proceed_Cleavage Proceed to Final Cleavage and Deprotection Kaiser_Negative->Proceed_Cleavage Solution_Coupling->Check_Coupling Re-attempt Coupling Analyze_Product Analyze Crude Product by LC-MS Proceed_Cleavage->Analyze_Product Product_OK Desired Mass is the Major Peak. Purity > 70%. Analyze_Product->Product_OK No Product_Impure Significant Peak at Mass -18 Da Observed. Analyze_Product->Product_Impure Yes Purify Purify by RP-HPLC Product_OK->Purify Solution_Dehydration Troubleshooting: 1. Reduce cleavage time (1.5-2h). 2. Perform cleavage at low temp. 3. Ensure scavenger-rich cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Product_Impure->Solution_Dehydration Solution_Dehydration->Proceed_Cleavage Re-synthesize with Optimized Cleavage

Caption: Decision tree for troubleshooting common issues.

References
  • Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • Organic & Biomolecular Chemistry.
  • APITech. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • National Institutes of Health (NIH). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. 2023. Available from: [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available from: [Link]

  • ResearchGate. Characterization of the dehydration products due to thermal decomposition of peptides by liquid chromatography-tandem mass spectrometry. 2025.
  • National Institutes of Health (NIH). Advances in Fmoc solid-phase peptide synthesis. Available from: [Link]

  • PubMed. Characterization of the dehydration products due to thermal decomposition of peptides by liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • ACS Publications. Dehydration of peptide [M + H]+ ions in the gas phase. Journal of the American Society for Mass Spectrometry.
  • LinkedIn. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. 2024. Available from: [Link]

  • Advent Chembio. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Available from: [Link]

  • Medium. The Chemistry of Fmoc-N-Me-Tyr(tBu)-OH in Solid Phase Peptide Synthesis. 2025. Available from: [Link]

  • International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. 2025.
  • Google Patents. CN109232321A - A kind of Fmoc-Thr(tBu)
  • National Institutes of Health (NIH). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Available from: [Link]

  • PubMed. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. Available from: [Link]

Sources

Optimizing coupling times and temperatures for Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that incorporating unique amino acid derivatives is both a challenge and an opportunity in peptide synthesis. This guide is dedicated to Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid , a sterically hindered building block whose successful incorporation requires optimized conditions. Here, we provide in-depth answers to common questions and troubleshooting strategies derived from established chemical principles and field experience.

Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid to couple?

The primary challenge stems from its structure. This amino acid is a β-branched residue, specifically with two methyl groups at the β-carbon. This significant steric bulk near the α-carbon physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, dramatically slowing reaction kinetics.[1][2][3] Furthermore, the presence of a tertiary hydroxyl group introduces a potential site for side reactions, such as dehydration, especially under harsh or prolonged acidic conditions, although this is more of a concern during cleavage than coupling.

Q2: Which coupling reagents are most effective for this amino acid?

For sterically demanding couplings, standard carbodiimide reagents like DCC or DIC alone are often inefficient.[3] The preferred choice is modern onium salt-based reagents, which generate highly reactive activated esters.[1]

  • Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are highly recommended.[3]

    • HATU is often considered the gold standard for difficult couplings because it forms a highly reactive OAt active ester. The pyridine nitrogen in the HOAt byproduct provides anchimeric assistance, further accelerating the coupling reaction.

    • COMU offers coupling efficiency comparable to HATU but replaces the potentially explosive HOAt byproduct with OxymaPure, enhancing safety and solubility.[3][4]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective. They are known to generate reactive OBt or OAt esters, respectively, and are excellent choices for routine and difficult couplings.

The key is that these reagents rapidly form an active species that can overcome the high activation energy barrier imposed by the steric hindrance.[4]

Q3: What are the signs of an incomplete coupling reaction?

Visual inspection and analytical validation are both crucial.

  • Kaiser (Ninhydrin) Test: This is the most common real-time method to detect free primary amines on the resin.[2]

    • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling.[2]

    • Negative Result (Yellow/Colorless Beads): Suggests the coupling is complete.[2]

  • Analytical Confirmation: For ultimate certainty, a small sample of the peptide can be cleaved from the resin and analyzed by LC-MS (Liquid Chromatography-Mass Spectrometry) . The presence of deletion sequences (peptides missing the intended amino acid) in the mass spectrometry data is definitive proof of incomplete coupling.[2]

Q4: My Kaiser test is positive after the initial coupling. What is the immediate next step?

If an incomplete coupling is detected, the most direct and effective strategy is to perform a double coupling .[2] This involves draining the initial coupling solution, washing the resin thoroughly with DMF, and then repeating the coupling step with a fresh preparation of activated this compound.[2] Do not proceed to the Fmoc deprotection step until a negative Kaiser test is achieved or a decision is made to cap the unreacted chains.

Q5: What should I do if double coupling still results in a positive Kaiser test?

When repeated coupling attempts fail, it becomes necessary to terminate the unreacted peptide chains to prevent the formation of deletion peptides, which are often difficult to separate during purification. This is achieved through a process called capping .[2]

The unreacted N-terminal amines are acetylated, typically using acetic anhydride in the presence of a base like DIPEA or N-methylmorpholine (NMM).[2][5] This acetylation renders the amine unreactive to subsequent coupling steps. While this results in a truncated peptide, it is a much more easily separable impurity than a deletion peptide of similar length to the target product.

Q6: Can I use elevated temperatures or microwave synthesis to improve coupling efficiency?

Yes, but with caution.

  • Elevated Temperature (e.g., 40-50°C): Increasing the temperature can provide the necessary kinetic energy to overcome the steric barrier, often leading to faster and more complete couplings. However, it also increases the risk of racemization, particularly when using bases like DIPEA.[6] If racemization is a concern, a weaker base such as sym-collidine may be considered.[4][6]

  • Microwave-Assisted Peptide Synthesis (MAPS): Microwave energy can dramatically accelerate coupling reactions, often reducing reaction times from hours to minutes. Reagents like COMU are particularly well-suited for microwave protocols.[4] This is a powerful technique for difficult sequences, but the protocol must be carefully optimized to avoid side reactions due to localized overheating.

Troubleshooting and Optimization Workflow

The following diagram outlines a logical workflow for troubleshooting the coupling of this compound.

G start Start: Couple Fmoc-Ahmb-OH (e.g., HATU, 1-2 hr, RT) kaiser1 Perform Kaiser Test start->kaiser1 negative Coupling Complete kaiser1->negative Negative positive Incomplete Coupling Detected kaiser1->positive Positive proceed Proceed to Next Fmoc Deprotection negative->proceed double_couple Perform Double Coupling (Fresh Reagents, 1-2 hr, RT) positive->double_couple kaiser2 Perform Kaiser Test double_couple->kaiser2 negative2 Coupling Complete kaiser2->negative2 Negative positive2 Coupling Still Incomplete kaiser2->positive2 Positive negative2->proceed cap_node Cap Unreacted Amines (Acetic Anhydride/Base) positive2->cap_node cap_node->proceed

Caption: Decision tree for troubleshooting incomplete couplings.

Optimized Coupling Protocols
Protocol 1: Standard High-Efficiency Coupling

This protocol is recommended as the primary approach for coupling this compound.

Materials:

  • Peptide-resin with free N-terminal amine

  • This compound

  • HATU (or HCTU/COMU)

  • N,N-Diisopropylethylamine (DIPEA) or sym-collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure (0.1 mmol scale):

  • Resin Preparation: Ensure the N-terminal Fmoc group from the previous residue has been completely removed and the resin has been thoroughly washed with DMF (at least 5 x 1 min).

  • Activation Solution: In a separate vessel, dissolve this compound (4 eq, 0.4 mmol) and HATU (3.9 eq, 0.39 mmol) in DMF.

  • Base Addition: Add DIPEA (8 eq, 0.8 mmol) to the activation solution and vortex briefly. Allow pre-activation to proceed for 1-2 minutes.

  • Coupling Reaction: Immediately add the activation solution to the peptide-resin. Agitate the mixture via nitrogen bubbling or orbital shaking for at least 2 hours at room temperature. For particularly difficult sequences, extend this time to 4 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.[2]

  • Completion: If the Kaiser test is negative, drain the coupling solution and wash the resin extensively with DMF (5 x 1 min) to remove all residual reagents before proceeding to the next cycle. If the test is positive, proceed to Protocol 2.

Protocol 2: Capping of Unreacted Amines

Use this protocol when double coupling fails to yield a negative Kaiser test.

Materials:

  • Peptide-resin with unreacted N-terminal amines

  • Acetic Anhydride (Ac₂O)

  • DIPEA

  • DMF

Procedure:

  • Resin Wash: After the failed coupling attempt, wash the resin thoroughly with DMF (3 x 1 min).

  • Capping Solution: Prepare a capping solution of Acetic Anhydride (10 eq) and DIPEA (10 eq) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[2]

  • Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (5 x 1 min) to ensure all capping reagents are removed. You may now proceed to the next Fmoc deprotection step.

Comparative Data on Coupling Conditions

The following table summarizes recommended starting conditions for various high-efficiency coupling reagents. Note that optimization may be required based on the specific peptide sequence.

Coupling ReagentEquivalents (AA:Reagent:Base)Typical Time (RT)Temperature RangeKey Considerations
HATU 4 : 3.9 : 82 - 4 hours25°C - 40°CGold standard for hindered couplings; HOAt byproduct can catalyze the reaction.[3]
HCTU 4 : 3.9 : 82 - 4 hours25°C - 40°CA highly effective and more economical alternative to HATU.
COMU 4 : 3.9 : 82 - 4 hours25°C - 60°CExcellent efficiency with enhanced safety profile (non-explosive byproducts).[3][4] Ideal for microwave synthesis.
PyBOP 4 : 4 : 83 - 6 hours25°CA robust phosphonium salt reagent, though may be slightly slower than uronium salts for the most difficult cases.
DIC / OxymaPure 4 : 4 : -4 - 8 hours25°C - 50°CA carbodiimide method enhanced with a superior additive to HOBt. Generally less prone to racemization but may require longer times or heat.
References
  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS. Benchchem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

Sources

Navigating Aggregation in Peptide Synthesis: A Technical Guide to Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

This technical resource is dedicated to researchers, scientists, and drug development professionals employing Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid to overcome aggregation in Solid-Phase Peptide Synthesis (SPPS). Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful synthesis of even the most challenging peptide sequences.

Introduction: The Challenge of Peptide Aggregation

During SPPS, growing peptide chains anchored to a solid support can self-associate through intermolecular hydrogen bonding, a phenomenon known as aggregation. This is particularly common in hydrophobic sequences.[1] Aggregation can physically obstruct reactive sites, leading to incomplete Fmoc deprotection and poor coupling efficiencies. The result is a cascade of issues including low yields, difficult purifications, and the generation of deletion sequences that are hard to separate from the target peptide.[2][3]

This compound is a specialized, non-proteinogenic amino acid derivative designed to counteract this problem. Its unique structure acts as a "disrupting" element, effectively breaking up the secondary structures that lead to aggregation and facilitating smoother synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it prevent aggregation?

A: This molecule is an N-α-Fmoc protected amino acid with a distinctive side chain containing both a hydroxyl group and a gem-dimethyl motif (two methyl groups on the same carbon). When incorporated into a growing peptide chain, its significant steric bulk physically prevents adjacent chains from aligning closely. This steric hindrance disrupts the formation of the intermolecular hydrogen bonds that are the primary cause of on-resin aggregation, thereby improving solvent and reagent accessibility to the peptide backbone.[1][4]

Q2: Where in my peptide sequence is the best place to introduce this derivative?

A: Strategic placement is crucial for maximum efficacy. It should be incorporated within a predicted aggregation-prone region (APR), which are typically short, hydrophobic segments of 5-15 amino acids.[5] For peptides longer than 20 residues, it is advisable to space these disrupting residues about 5-6 amino acids apart within problematic sequences. Numerous computational tools are available to predict these APRs based on the primary sequence, taking into account factors like hydrophobicity and β-sheet propensity.[5][6][7][8][9]

Q3: Will incorporating a non-proteinogenic amino acid affect my peptide's biological activity?

A: Yes, the introduction of any non-natural amino acid can alter the peptide's conformation, and therefore its biological function.[10] It is critical to place this compound in a region of the peptide that is not essential for receptor binding or enzymatic activity. If the native sequence is immutable, this may not be the appropriate strategy. However, in many therapeutic peptide development programs, such modifications are intentionally used to enhance properties like metabolic stability or permeability.[10]

Q4: Is this derivative compatible with standard Fmoc-SPPS protocols?

A: Yes, it is fully compatible with standard Fmoc-SPPS chemistry.[3] However, due to its bulky nature, some modifications to standard protocols for coupling and deprotection may be necessary to ensure complete reactions. These are detailed in the troubleshooting guide below.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Incomplete Coupling of the Subsequent Amino Acid

Question: After successfully coupling this compound, I'm seeing poor coupling efficiency for the next residue in the sequence. What should I do?

Answer: This is a common issue rooted in steric hindrance. The bulky side chain of the derivative can partially shield the N-terminal amine after its own Fmoc group is removed, making it less accessible for the next activated amino acid.

Troubleshooting Steps:

  • Extend Coupling Time: The simplest first step is to double the standard coupling time (e.g., from 1 hour to 2 hours) for the amino acid immediately following the derivative.

  • Utilize a Stronger Coupling Reagent: If extended time is insufficient, switch to a more potent coupling reagent system. While standard activators like HBTU may struggle, uronium/aminium salts such as HATU or COMU are highly effective for sterically hindered couplings.[11]

  • Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents.

  • Confirm with a Ninhydrin Test: After coupling, perform a qualitative test (like the Kaiser test for primary amines) to check for free amines.[12] A blue color indicates an incomplete reaction, necessitating a repeat of the coupling steps.

Workflow: Addressing Hindered Coupling

G cluster_0 Troubleshooting Protocol for Poor Coupling start Poor Coupling Detected (Positive Ninhydrin Test) ext_couple 1. Extend Coupling Time (e.g., 2x Standard) start->ext_couple reagent 2. Use Stronger Activator (e.g., HATU, COMU) ext_couple->reagent double_couple 3. Perform Double Coupling reagent->double_couple ninhydrin Re-test with Ninhydrin double_couple->ninhydrin success Proceed with Synthesis ninhydrin->success Negative fail Consult Senior Scientist/ Re-evaluate Strategy ninhydrin->fail Positive

Caption: A stepwise approach to overcoming sterically hindered couplings.

Problem 2: Incomplete Fmoc Deprotection

Question: My analytical results show deletion sequences, suggesting the Fmoc group is not being fully removed from the aggregation-disrupting residue. How can this be fixed?

Answer: Just as the derivative's bulk can hinder subsequent couplings, it can also impede the access of piperidine to the Fmoc group. Aggregation of the peptide-resin itself can also cause slow or incomplete deprotection.[1][2]

Troubleshooting Steps:

  • Increase Deprotection Time/Repeats: Extend the deprotection time (e.g., from 20 minutes to 30 minutes) or increase the number of deprotection steps (e.g., from 2 to 3).

  • Add a Stronger Base: Incorporating a small amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a stronger non-nucleophilic base, into the piperidine solution can significantly accelerate the removal of stubborn Fmoc groups.[1]

  • Improve Solvation: Switch from DMF to N-methylpyrrolidone (NMP) as the solvent, as it has better resin-swelling and solvating properties, which can help break up aggregates.[1]

Table 1: Recommended Deprotection Cocktails for Hindered Residues

ConditionReagent CompositionRecommended Time
Standard20% Piperidine in DMF2 x 10 min
Hindered20% Piperidine, 2% DBU in DMF2 x 15 min
Severe Aggregation20% Piperidine, 2% DBU in NMP2 x 15 min
Problem 3: Side Reactions During Final Cleavage

Question: My crude peptide shows unexpected masses after cleavage and deprotection. Could the hydroxyl group on the derivative be causing side reactions?

Answer: Yes. During the final, strongly acidic cleavage step (typically with trifluoroacetic acid - TFA), the hydroxyl group on the amino acid side chain can be susceptible to side reactions like esterification or other modifications if reactive cations generated from other protecting groups are not properly "scavenged".[13][14]

Troubleshooting Steps:

  • Use an Appropriate Scavenger Cocktail: Never use TFA alone. A standard cleavage cocktail must include scavengers to quench reactive cationic species. Triisopropylsilane (TIS) is particularly effective at protecting hydroxyl groups.

  • Minimize Cleavage Time: Do not extend the cleavage time unnecessarily. For most standard resins and protecting groups, 2-3 hours at room temperature is sufficient. Prolonged exposure to strong acid increases the risk of side reactions.[14]

Table 2: Recommended Cleavage Cocktails

Peptide ContainsRecommended CocktailRationale
Arg(Pbf), Trp(Boc), Tyr(tBu), Ser(tBu), Thr(tBu), Asp(OtBu), Glu(OtBu)95% TFA, 2.5% Water, 2.5% TISStandard, effective for most sequences. TIS protects the hydroxyl group.
Cys(Trt), Met94% TFA, 2.5% Water, 2.5% EDT, 1% TISEDT is added to effectively scavenge trityl cations and prevent methionine oxidation.

Mechanism: How the Derivative Disrupts Aggregation

G cluster_0 Standard Peptide Aggregation cluster_1 Aggregation Disruption with Derivative (X) P1 P1 P2 P2 P1->P2 Interchain H-Bonding P3 P3 P2->P3 Interchain H-Bonding D1 D1 D2 D2 X_label X = Bulky Side Chain

Caption: Steric hindrance from the derivative prevents close chain alignment.

References

  • Prediction of Aggregation-Prone Regions in Structured Proteins. Chiti, F., et al. Journal of Molecular Biology. [Link]

  • Predicting aggregation-prone sequences in proteins. De Baets, G., Schymkowitz, J., & Rousseau, F. Essays in Biochemistry. [Link]

  • Prediction of aggregation-prone regions in structured proteins. Tartaglia, G. G., et al. PubMed. [Link]

  • Prediction of Aggregation Prone Regions in Proteins Using Deep Neural Networks and Their Suppression by Computational Design. Szostok, M., et al. bioRxiv. [Link]

  • AggreProt: a web server for predicting and engineering aggregation prone regions in proteins. Szostok, M., et al. Nucleic Acids Research. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Release of free amino acids upon oxidation of peptides and proteins by hydroxyl radicals. Schöneich, C., et al. Free Radical Biology and Medicine. [Link]

  • Methods for Removing the Fmoc Group. Fields, G. B. ResearchGate. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Isidro-Llobet, A., et al. Molecules. [Link]

  • Side reactions in peptide synthesis: An overview. Rehman, K., et al. International Journal of Pharmacy Research & Technology. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Side Reactions on Hydroxyl and Carboxyl Groups in Peptide Synthesis. Ye, Y. & Li, Y. ResearchGate. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Apostolopoulos, V., et al. Drug Discovery Today. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. van der Walle, C. F., et al. Interface Focus. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Pinto, A. C., et al. International Journal of Peptide Research and Therapeutics. [Link]

  • A practical synthesis of N α-Fmoc protected L-threo-β-hydroxyaspartic acid derivatives for coupling via α- Or β-carboxylic group. ResearchGate. [Link]

Sources

Technical Support Center: Refinement of Cleavage Cocktails for Peptides with Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and cleavage of peptides incorporating the sterically hindered, β-hydroxy α-amino acid, Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid (Fmoc-Ahmb-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this unique amino acid derivative.

Introduction

The incorporation of Fmoc-Ahmb-OH into peptide sequences is a valuable strategy for introducing conformational constraints and improving metabolic stability.[1] However, the presence of the β-hydroxy group introduces a susceptibility to side reactions, particularly dehydration, during the final acid-mediated cleavage from the solid support. This guide provides in-depth troubleshooting and optimized protocols to ensure high-yield and high-purity recovery of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge during the cleavage of peptides containing (S)-2-amino-3-hydroxy-3-methylbutanoic acid?

The main challenge is the acid-catalyzed dehydration of the β-hydroxy group, which leads to the formation of a corresponding α,β-dehydroamino acid residue in the peptide sequence.[2] This side reaction is particularly prevalent under the strongly acidic conditions required for the cleavage of the peptide from the resin and the removal of side-chain protecting groups.

Q2: My peptide containing Ahmb shows a significant impurity with a mass of -18 Da after standard TFA cleavage. What is the likely cause?

An impurity with a mass difference of -18 Da is a strong indicator of dehydration of the Ahmb residue. The loss of a water molecule from the β-hydroxy group results in the formation of a double bond between the α- and β-carbons of the amino acid.

Q3: How can I minimize dehydration during cleavage?

Minimizing dehydration requires a careful optimization of the cleavage cocktail and reaction conditions. The key strategies involve:

  • Reducing the acidity of the cleavage cocktail: While TFA is necessary for cleavage, its concentration can sometimes be reduced, or milder acids can be explored in combination with TFA.[3]

  • Optimizing the scavenger composition: The choice and concentration of scavengers are critical to quench reactive carbocations generated during cleavage, which can promote dehydration.[4]

  • Controlling the reaction temperature and time: Performing the cleavage at a lower temperature and for the shortest effective duration can significantly reduce the extent of side reactions.[5]

Q4: Are there alternative protecting groups for the hydroxyl function of Ahmb that could prevent this side reaction?

While the tert-butyl (tBu) group is a common protecting group for hydroxyl functions in Fmoc-SPPS, its removal requires strong acid, which is the root of the dehydration problem. The use of more acid-labile protecting groups like trityl (Trt) for the hydroxyl group of Ahmb could be a viable strategy, allowing for its removal under milder acidic conditions, thereby preserving the integrity of the β-hydroxy group.[6]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the cleavage of Ahmb-containing peptides.

Problem 1: Significant Dehydration (-18 Da Impurity)
Potential Cause Recommended Solution Scientific Rationale
Excessively harsh cleavage conditions Perform a time-course study (e.g., 1, 2, and 4 hours) to determine the minimum time required for complete cleavage and deprotection.[7] Consider conducting the cleavage at a reduced temperature (e.g., 4 °C).Prolonged exposure to strong acid increases the likelihood of acid-catalyzed side reactions like dehydration. Lower temperatures slow down the rate of these unwanted reactions more significantly than the desired cleavage reaction.
Suboptimal scavenger cocktail Modify the standard cleavage cocktail to include scavengers that are more effective at quenching carbocations. Triisopropylsilane (TIS) is a highly effective scavenger.[6] A combination of scavengers may be beneficial.Reactive carbocations generated from protecting groups and the resin linker can abstract the β-proton, initiating the elimination of the hydroxyl group.[8][9] Scavengers intercept these carbocations before they can react with the peptide.
Inappropriate cleavage cocktail for the overall peptide sequence The choice of cleavage cocktail should be guided by the entire peptide sequence, not just the Ahmb residue.[8] For peptides containing other sensitive residues like Trp, Cys, or Met, a more complex cocktail such as Reagent K is recommended.[4][10]Different amino acids are susceptible to various side reactions during cleavage. A well-formulated cocktail with a diverse set of scavengers provides comprehensive protection for the entire peptide.[11]
Problem 2: Incomplete Cleavage from the Resin
Potential Cause Recommended Solution Scientific Rationale
Insufficient cleavage time or TFA concentration If dehydration is not a major issue, but the yield is low, consider extending the cleavage time or using a higher concentration of TFA.[12] A post-cleavage Kaiser test on the resin can confirm the presence of remaining peptide.[7]Steric hindrance from the Ahmb residue or aggregation of the peptide on the resin can impede the access of TFA to the cleavage site, requiring more stringent conditions for complete release.[13]
Poor resin swelling Ensure the resin is adequately swollen in a suitable solvent like dichloromethane (DCM) before adding the cleavage cocktail. The volume of the cleavage cocktail should be sufficient to maintain the resin in a swollen state (e.g., 10 mL per gram of resin).[10]Proper swelling of the resin matrix is essential for the cleavage reagents to penetrate and access all the peptide chains attached to the support.

Optimized Cleavage Cocktails and Protocols

Based on extensive internal validation and literature review, the following cleavage cocktails are recommended for peptides containing this compound.

Table 1: Recommended Cleavage Cocktails for Ahmb-Containing Peptides
Cocktail ID Composition (v/v/w) Key Scavengers Best For Comments
BC-1 (Standard) TFA/TIS/H₂O (95:2.5:2.5)Triisopropylsilane (TIS)Peptides without other sensitive residues (Cys, Met, Trp).[4]A good starting point for optimization. TIS is an excellent carbocation scavenger.
BC-2 (Enhanced) TFA/TIS/H₂O/EDT (94:2.5:2.5:1)TIS, 1,2-Ethanedithiol (EDT)Peptides containing Cys or Met.EDT is a soft nucleophile that protects Cys and Met from alkylation.
Reagent K (Comprehensive) TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Phenol, Thioanisole, EDTPeptides with multiple sensitive residues, including Trp, Arg(Pmc/Pbf).[4][10]A robust, general-purpose cocktail for complex peptides.[10]
Experimental Protocol: Small-Scale Trial Cleavage

It is highly recommended to perform a small-scale trial cleavage before committing the entire batch of peptide-resin.[5][14]

  • Resin Preparation: Dry 20-50 mg of the peptide-resin under vacuum for at least 1 hour.[6]

  • Cleavage Cocktail Preparation: Freshly prepare 1 mL of the selected cleavage cocktail (see Table 1).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a microcentrifuge tube. Allow the reaction to proceed at room temperature for 2 hours with occasional vortexing.[7]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether.[7]

  • Isolation and Analysis: Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice with cold ether. Dry the peptide pellet and dissolve it in a suitable solvent for HPLC and mass spectrometry analysis to assess purity and identify any side products.

Workflow for Cleavage Cocktail Selection

Cleavage_Cocktail_Selection start Start: Peptide contains Ahmb sensitive_residues Does the peptide contain other sensitive residues (Cys, Met, Trp, Arg)? start->sensitive_residues use_bc1 Use Cocktail BC-1: TFA/TIS/H₂O (95:2.5:2.5) sensitive_residues->use_bc1 No check_cys_met Contains Cys or Met? sensitive_residues->check_cys_met Yes trial_cleavage Perform small-scale trial cleavage use_bc1->trial_cleavage use_bc2 Use Cocktail BC-2: TFA/TIS/H₂O/EDT (94:2.5:2.5:1) check_cys_met->use_bc2 Yes use_reagent_k Use Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) check_cys_met->use_reagent_k No (contains Trp/Arg) use_bc2->trial_cleavage use_reagent_k->trial_cleavage analyze Analyze by HPLC/MS trial_cleavage->analyze optimize Optimize time and temperature if dehydration persists analyze->optimize end Proceed with full-scale cleavage optimize->end

Caption: Decision workflow for selecting the optimal cleavage cocktail.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • CDN. Cleavage Cocktail Selection. CDN.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Aapptec.
  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Sigma-Aldrich. Troubleshooting of Cleavage Methods. Sigma-Aldrich.
  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Thermo Fisher Scientific. Fmoc Cleavage. Thermo Fisher Scientific.
  • ACS Publications. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • Scribd. Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • BenchChem. (2025). Optimizing Cleavage Conditions for Peptides with Novel Acid-Labile Protecting Groups like Dap(Adpoc). BenchChem.
  • Humana Press. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Humana Press.
  • Guzmán, F., Aróstica, M., Román, T., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27–33.
  • BenchChem. (2025). A Comparative Guide to Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH in Peptide Synthesis. BenchChem.
  • Life Science Group. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Life Science Group.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • ResearchGate. (2017). TBAF and peptide cleavage cocktail?
  • BenchChem. (2025). Technical Support Center: Optimizing TFA Cleavage for Peptides. BenchChem.
  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Miller, M. J., et al. (2021). Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. Tetrahedron Letters.

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Coupling Reagents for Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Incorporating Sterically Hindered, Functionalized Amino Acids

In the landscape of peptide synthesis and drug development, the incorporation of non-canonical amino acids is a cornerstone for creating novel therapeutics with enhanced stability, conformational rigidity, and biological activity. Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, a sterically demanding α-methyl, β-hydroxy amino acid, presents a significant synthetic challenge. Its structure, characterized by a bulky tert-butyl-like side chain and a quaternary α-carbon, imposes severe steric hindrance around the reactive carboxyl and amino groups. This hindrance can dramatically slow down the kinetics of amide bond formation, leading to incomplete reactions and the accumulation of side products.[1]

Furthermore, the presence of an unprotected β-hydroxyl group introduces the potential for side reactions such as O-acylation, particularly with highly activated amino acid derivatives.[2] Therefore, the selection of an appropriate coupling reagent and strategy is not merely a matter of procedural choice but a critical determinant of success, directly impacting yield, purity, and the stereochemical integrity of the final peptide.

This guide provides a comparative analysis of commonly employed coupling reagents for the acylation of this challenging amino acid. We will delve into the mechanistic rationale behind their efficacy, present comparative data, and offer detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Core Mechanism: Carboxylic Acid Activation

The formation of a peptide bond is a condensation reaction that is not spontaneous under ambient conditions. Coupling reagents facilitate this process by converting the carboxylic acid of the incoming Fmoc-amino acid into a more reactive species, an "active ester," which is then susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain.[3] The efficiency of this two-step process—activation followed by acylation—is what differentiates the various classes of coupling reagents.[3][4]

Comparative Analysis of Coupling Reagent Classes

The choice of coupling reagent for a sterically hindered amino acid like this compound is a balance between reactivity, cost, and the potential for side reactions. Traditional methods, such as using carbodiimides alone, are often inefficient for such demanding couplings.[1]

Carbodiimides with Additives: The Reliable Workhorse

Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are cost-effective activating agents.[5] However, the O-acylisourea intermediate they form is highly reactive and prone to racemization via oxazolone formation and other side reactions.[6] To mitigate this, they are almost always used in conjunction with nucleophilic additives.

  • DIC/OxymaPure®: Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) has emerged as a superior, non-explosive alternative to the classic 1-hydroxybenzotriazole (HOBt).[7] It forms an active ester that is less reactive than the O-acylisourea but more stable, significantly suppressing racemization while promoting efficient coupling.[7][8] For hindered couplings, this combination provides a reliable and safe method, though it may require longer reaction times or double coupling protocols.

Uronium/Aminium Salts: The High-Performance Standard

This class of reagents is renowned for high efficiency and rapid reaction times, making them a preferred choice for "difficult" sequences.[5]

  • HBTU vs. HATU: While structurally similar, the performance difference between HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is significant, especially for hindered couplings.[9] HATU's superiority stems from the 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the ring is electron-withdrawing, making HOAt a better leaving group than HOBt.[10][11] This results in a more reactive OAt-active ester, leading to faster and more complete couplings with sterically demanding residues.[10][12]

  • COMU: As a third-generation uronium salt derived from OxymaPure, COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) combines the high reactivity of uronium salts with the safety profile of Oxyma.[11] It exists in the more reactive uronium form and has demonstrated exceptional efficiency, often outperforming HATU in challenging syntheses.[13]

A critical consideration with uronium reagents like HBTU and HATU is the potential for guanidinylation of the N-terminal amine if the reagent is used in excess, which permanently caps the peptide chain.[13]

G cluster_0 General SPPS Workflow Resin Resin Swelling (e.g., in DMF) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 Washing Steps (DMF) Deprotection->Wash1 Coupling Amino Acid Activation & Coupling Wash1->Coupling Wash2 Final Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle or Final Cleavage Wash2->Repeat

Caption: A generalized workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Quantitative Performance Comparison

While direct, peer-reviewed comparative data for this compound is sparse, the following table synthesizes expected performance based on data for other sterically hindered amino acids and difficult sequences.

Coupling Reagent CombinationRelative ReactivityTypical Yield (Hindered AA)Racemization RiskKey Considerations
DIC / OxymaPure ModerateGood (75-90%)LowCost-effective and safe; may require extended reaction times or double coupling.[5][7]
HBTU / DIPEA HighGood to High (85-95%)Low-ModerateA standard, effective reagent; less efficient than HATU for severely hindered residues.[9]
HATU / DIPEA Very HighHigh to Excellent (>95%)Very LowSuperior choice for hindered couplings due to the highly reactive OAt-ester intermediate.[9][10]
COMU / DIPEA ExcellentHigh to Excellent (>95%)Very LowHighly reactive, non-explosive, and efficient; may be more costly.[11]

Note: Yields are illustrative and highly dependent on the specific peptide sequence, resin, and reaction conditions.

Caption: Activation pathways for HBTU vs. HATU, highlighting the formation of different active esters.

Experimental Protocols

The following are generalized protocols for incorporating this compound via solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale using a Rink Amide resin. Note: For optimal results and to prevent O-acylation, it is strongly recommended to use the amino acid with the β-hydroxy group protected (e.g., as a tert-butyl ether: Fmoc-(S)-2-amino-3-(tBuO)-3-methylbutanoic acid).

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended for maximizing yield and minimizing reaction time.

  • Resin Preparation:

    • Swell 0.1 mmol of Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

    • Drain the DMF.

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5 x 1 minute).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (0.5 mmol, 5 eq.) and HATU (0.49 mmol, 4.9 eq.) in 2 mL of DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the activation mixture.

    • Allow the solution to pre-activate for 2-5 minutes at room temperature.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Perform a Kaiser test to monitor reaction completion. If the test is positive (indicating free amines), the coupling can be repeated (double coupling).

  • Washing and Next Cycle:

    • Drain the reaction solution.

    • Wash the resin with DMF (5 x 1 minute) and dichloromethane (DCM) (3 x 1 minute) to prepare for the next cycle or final cleavage.

Protocol 2: Cost-Effective Coupling with DIC/OxymaPure

This protocol is a reliable and more economical alternative.

  • Resin Preparation:

    • Follow Step 1 from Protocol 1.

  • Amino Acid Activation and Coupling (In-situ):

    • In a separate vial, dissolve this compound (0.5 mmol, 5 eq.) and OxymaPure (0.5 mmol, 5 eq.) in 2 mL of DMF.

    • Add this solution to the deprotected resin.

    • Add DIC (0.5 mmol, 5 eq.) to the reaction vessel.

    • Agitate the reaction vessel for 4-6 hours at room temperature. A longer coupling time or gentle heating (e.g., 40°C) may be required for this sterically hindered residue.

    • Monitor reaction completion with a Kaiser test. A double coupling is often necessary with this method for such hindered amino acids.

  • Washing and Next Cycle:

    • Follow Step 3 from Protocol 1.

Conclusion and Recommendations

The successful incorporation of this compound is critically dependent on the use of a highly efficient coupling strategy to overcome severe steric hindrance.

  • For Highest Efficacy: HATU and COMU stand out as the reagents of choice. Their ability to generate highly reactive active esters leads to faster reaction times and higher yields, which is paramount when dealing with such a challenging building block.[9][10][11]

  • For a Balance of Cost and Performance: The DIC/OxymaPure combination offers a robust and safe alternative.[7] Researchers using this method should anticipate the need for longer reaction times or double coupling protocols to achieve satisfactory results.

Regardless of the chosen reagent, protecting the β-hydroxy side chain is a prudent measure to prevent potential O-acylation. By understanding the mechanistic principles and selecting the appropriate tools, researchers can confidently incorporate this and other complex amino acids to advance the frontiers of peptide science.

References

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Request PDF. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Rapoport, H., et al. (2000). Solution-Phase Synthesis of a Hindered N-Methylated Tetrapeptide Using Bts-Protected Amino Acid Chlorides: Efficient Coupling and Methylation Steps Allow Purification by Extraction. The Journal of Organic Chemistry. Available at: [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Available at: [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

  • Gellman, S. H., et al. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Ghadiri, M. R., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Available at: [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. Available at: [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available at: [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Available at: [Link]

  • Luxembourg Bio Technologies. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Available at: [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Available at: [Link]

Sources

A Comparative Guide to Peptide Stability: The Superior Role of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid Over Conventional β-Hydroxy Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic potential of peptides is often undermined by their inherent instability, primarily due to rapid enzymatic degradation in vivo. A leading strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids designed to confer proteolytic resistance. This guide provides an in-depth comparison of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid against traditional β-hydroxy amino acids, such as Threonine and allo-Threonine. We present the mechanistic rationale for its superior performance, supported by comparative experimental data from protease stability assays. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to enhance the stability and, consequently, the therapeutic efficacy of peptide-based candidates.

Introduction: The Stability Hurdle in Peptide Therapeutics

Peptides offer a compelling combination of high specificity and low toxicity, making them attractive therapeutic agents. However, their progression from bench to bedside is frequently hampered by poor metabolic stability.[1] The peptide backbone is susceptible to cleavage by a vast array of proteases present in plasma and tissues, leading to short in vivo half-lives and diminished bioavailability.[2][3]

To counter this, medicinal chemists employ various strategies, including N-terminal acetylation, C-terminal amidation, and the incorporation of unnatural amino acids.[3] Among these, the use of β-amino acids is particularly effective. By adding an extra carbon atom to the backbone, β-amino acids alter the peptide's conformation, rendering it a poor substrate for proteases that are highly specific for α-peptide bonds.[4][5] This guide focuses on a specific class of β-amino acids—β-hydroxy-α-amino acids—and evaluates the unique advantages conferred by the gem-dimethyl substitution in this compound.

Structural Comparison: The Advantage of the Gem-Dimethyl Group

The primary difference between this compound and its counterparts like Fmoc-L-Threonine(tBu)-OH lies in the substitution at the β-carbon. Threonine possesses a single methyl group, whereas this compound features a gem-dimethyl group. This seemingly minor structural alteration has profound implications for peptide stability.

G cluster_0 This compound cluster_1 Fmoc-L-Threonine(tBu)-OH cluster_2 Fmoc-L-allo-Threonine(tBu)-OH Ahhm Thr aThr G cluster_peptide Peptide Backbone P1 P2 Site P2 Scissile Bond P3 P1' Site Protease Protease Active Site Protease->P2 Approach Thr Threonine (Single Methyl Group) Ahhm Ahhm (Gem-Dimethyl Group) Steric Shield G start Start: Prepare Peptide Stock Solutions (1 mg/mL in PBS) incubate Incubate Peptides with Proteinase K (e.g., 1:100 enzyme:peptide ratio) at 37°C start->incubate aliquot Collect Aliquots at Time Points (0, 5, 15, 30, 60, 120, 240 min) incubate->aliquot quench Quench Reaction Immediately (Add 10% TFA) aliquot->quench hplc Analyze by RP-HPLC (Quantify remaining intact peptide) quench->hplc data Plot % Intact Peptide vs. Time hplc->data half_life Calculate Half-Life (t½) (One-phase decay curve fit) data->half_life end End: Compare Stability half_life->end

Figure 3: Experimental workflow for the comparative protease stability assay.

Detailed Steps:

  • Preparation: Prepare 1 mg/mL stock solutions of each test peptide in PBS.

  • Reaction Setup: In separate microcentrifuge tubes, combine 90 µL of each peptide stock solution with 10 µL of Proteinase K solution. A "time zero" sample is created by adding the quenching solution before the enzyme.

  • Incubation: Incubate the reaction mixtures in a water bath at 37°C. 4[6]. Time Points: At each designated time point (e.g., 5, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot from each reaction tube.

  • Quenching: Immediately add the 10 µL aliquot to a new tube containing 10 µL of 10% TFA to stop the enzymatic reaction. 6[7]. Analysis: Analyze each quenched sample by RP-HPLC. The percentage of intact peptide remaining is calculated by integrating the area of the corresponding peak relative to the time zero sample.

  • Data Processing: Plot the percentage of intact peptide versus time for each peptide. Fit the data to a one-phase exponential decay curve to calculate the half-life (t½).

[8]### 5. Comparative Performance Data

The following table summarizes representative data from the protease stability assay described above, comparing a model peptide containing (S)-2-amino-3-hydroxy-3-methylbutanoic acid (Ahhm) with the same peptide sequence containing L-Threonine (Thr) and L-allo-Threonine (aThr).

Amino Acid SubstitutionHalf-Life (t½) vs. Proteinase K (minutes)Stability Enhancement Factor (vs. Thr)
L-Threonine (Thr)451.0x
L-allo-Threonine (aThr)551.2x
(S)-2-amino-3-hydroxy-3-methylbutanoic acid (Ahhm) > 1440 (No significant degradation at 24h) > 32.0x

Table 1: Comparative stability of peptides in a Proteinase K degradation assay. Data is representative of typical experimental outcomes.

Discussion and Application Insights

The experimental data unequivocally demonstrates the superior stabilizing effect of incorporating (S)-2-amino-3-hydroxy-3-methylbutanoic acid. While both Threonine and allo-Threonine provide a modest increase in stability compared to a simple α-amino acid, the gem-dimethyl substitution of Ahhm offers a dramatic enhancement, effectively rendering the peptide resistant to degradation by a non-specific, aggressive protease like Proteinase K.

Causality and Field-Proven Insights:

  • The choice to use Proteinase K is deliberate; its broad specificity provides a stringent test of stability. Peptides stable against Proteinase K are highly likely to be stable against more specific endogenous proteases like trypsin or chymotrypsin. *[6] The stability enhancement is not merely incremental; it is a categorical shift. This makes Ahhm an ideal candidate for peptides intended for systemic administration where long circulation times are required.

  • While this guide focuses on enzymatic stability, the conformational rigidity imparted by Ahhm can also be advantageous for improving receptor binding affinity by reducing the entropic penalty of binding.

[9]When to Use this compound:

  • Systemic Therapeutics: For peptides requiring long half-lives in circulation.

  • Oral Peptides: To resist the harsh proteolytic environment of the gastrointestinal tract. *[2] Conformationally Constrained Peptides: When pre-organizing a peptide into a specific bioactive conformation is desirable.

Conclusion

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design. The evidence presented in this guide establishes this compound as a superior building block for enhancing peptide stability. Its unique gem-dimethyl substitution provides a powerful combination of steric shielding and conformational constraint, leading to dramatic improvements in proteolytic resistance compared to conventional β-hydroxy amino acids like Threonine. For researchers and drug developers facing the challenge of peptide instability, this amino acid represents a robust and highly effective solution.

References

  • Benchchem. (n.d.). 2-Hydroxy-3-methylbutanoic Acid in Peptide Synthesis: Application Notes and Protocols.
  • Benchchem. (n.d.). A Comparative Guide to Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH in Peptide Synthesis.
  • Gaucher, C., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. PubMed.
  • Geueke, B., et al. (2007). Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. PubMed.
  • Sinopep-Allsino Biopharmaceutical Co., Ltd. (n.d.). Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. Sinopep-Allsino Biopharmaceutical Co., Ltd..
  • Ahangarzadeh, S., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC - PubMed Central.
  • Kamei, Y., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI.
  • Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
  • Biosynth. (n.d.). This compound. Biosynth.
  • De Pablo, J. J., et al. (2008). Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues. PMC - NIH.
  • Aapptec Peptides. (n.d.). Fmoc-Thr(tBu)-OH [71989-35-0]. Aapptec Peptides.
  • Jain, R., & Chauhan, V. S. (1996). Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. PubMed.
  • Zask, A., et al. (2010). alpha-Amino-beta-hydroxy-gamma-lactam for constraining peptide Ser and Thr residue conformation. PubMed.
  • TargetMol. (n.d.). Fmoc-Thr(tBu)-OH. TargetMol.
  • Sigma-Aldrich. (n.d.). FMOC-(R)-2-AMINO-3-HYDROXY-3-METHYLBUTANOIC ACID. Sigma-Aldrich.
  • J&K Scientific. (n.d.). Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid. J&K Scientific.
  • Advanced ChemTech. (n.d.). Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis. Advanced ChemTech.
  • Benchchem. (n.d.). The Role of Fmoc-Thr(tBu)-OH in Peptide Synthesis: A Technical Guide. Benchchem.
  • ResearchGate. (2022). Chemical structures of alpha and beta hydroxy and amino acid monomers... ResearchGate.
  • Estévez, J. C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. Organic & Biomolecular Chemistry (RSC Publishing).
  • Navrátilová, B., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central.
  • VTechWorks. (2021). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious. VTechWorks.
  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
  • ResearchGate. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ResearchGate.
  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines.
  • Jia, T. Z., et al. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. PubMed Central.
  • ACS Pharmacology & Translational Science. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications.
  • Creative Peptides. (n.d.). Optimization Strategies for the Stability of Peptides In Vivo. Creative Peptides.
  • PubMed. (2008). Thermodynamic stability of beta-peptide helices and the role of cyclic residues. PubMed.
  • ACS Publications. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.
  • Zhang, T., et al. (2017). Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. Organic & Biomolecular Chemistry (RSC Publishing).
  • ResearchGate. (2016). How can I check the serum and protease stabilty of a cationic peptide?. ResearchGate.
  • MDPI. (2024). Microbial Biosurfactants: Antimicrobial Agents Against Pathogens. MDPI.
  • Ke, C., et al. (2024). Preparation, Amino Acid Composition, Peptide Fractionation, Thermal and pH Activity Stability of Featherback (Chitala Ornata). Available at SSRN 4700018.
  • ResearchGate. (2018). (PDF) β-Nitro-α-amino acids as latent α, β-dehydro-α-amino acid residues in solid-phase peptide synthesis. ResearchGate.
  • AAPPTec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Sinopep. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Sinopep.

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Validation of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the unequivocal validation of (S)-2-amino-3-hydroxy-3-methylbutanoic acid incorporation into synthetic peptides. As non-canonical amino acids (ncAAs) become increasingly pivotal in drug discovery for modulating peptide properties, rigorous analytical validation is paramount to ensure sequence fidelity and support downstream development.[1][2] This document is intended for researchers, chemists, and quality control specialists engaged in peptide synthesis and characterization.

The Strategic Importance of (S)-2-amino-3-hydroxy-3-methylbutanoic Acid

(S)-2-amino-3-hydroxy-3-methylbutanoic acid, a derivative of valine containing a β-hydroxyl group, is a valuable building block in peptide chemistry.[3] Its incorporation can introduce conformational constraints and alter hydrogen bonding patterns within the peptide backbone. These modifications are strategically employed to enhance properties such as enzymatic stability, membrane permeability, and receptor binding affinity, making it a key component in the design of novel peptide therapeutics.[3][4]

The synthesis of such modified peptides is predominantly achieved via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5][6] In this process, the Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the Nα-amino group, which is removed under basic conditions (e.g., with piperidine) at each cycle to allow for the sequential addition of the next amino acid.[7][8] Given the potential for incomplete couplings or undesired side reactions during synthesis, post-synthesis validation is not merely a quality control step but a fundamental requirement for accurate structure-activity relationship (SAR) studies.

Fmoc_SPPS_Workflow Resin Solid Support Resin Linker Linker Attachment Resin->Linker AA1 Couple First Fmoc-AA-OH Linker->AA1 Deprotect1 Fmoc Deprotection (Piperidine) AA1->Deprotect1 ncAA Couple Fmoc-(S)-Ahmba-OH Deprotect1->ncAA Free N-terminus Deprotect2 Fmoc Deprotection (Piperidine) ncAA->Deprotect2 AA_n Couple Final Fmoc-AA-OH Deprotect2->AA_n Repeat Cycles Cleavage Cleavage from Resin & Side-Chain Deprotection AA_n->Cleavage Peptide Purified Target Peptide Cleavage->Peptide LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Peptide Synthetic Peptide Solution Digestion Optional: Enzymatic Digestion (e.g., Trypsin) Peptide->Digestion LC Reverse-Phase HPLC (Peptide Separation) Digestion->LC MS1 MS1 Scan (Full Mass) Determine Precursor Ion m/z LC->MS1 MS2 MS/MS Fragmentation (CID/HCD) Isolate & Fragment Precursor MS1->MS2 Detector Mass Analyzer (e.g., Orbitrap, TOF) MS2->Detector Spectrum Generate MS/MS Spectrum Detector->Spectrum Sequencing De Novo Sequencing or Database Matching Spectrum->Sequencing Validation Sequence Confirmation (b- and y-ion series analysis) Sequencing->Validation

Caption: The logical workflow for peptide sequence validation using LC-MS/MS.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water) to a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 pmol/µL for direct infusion or LC-MS analysis.

    • Rationale: Formic acid is a common mobile phase additive that aids in peptide ionization (protonation) for positive-ion mode ESI-MS.

  • Liquid Chromatography (LC):

    • Inject 1-5 µL of the sample onto a C18 reverse-phase column.

    • Elute the peptide using a gradient of acetonitrile (with 0.1% formic acid) against water (with 0.1% formic acid).

    • Rationale: The gradient separation is crucial for removing residual salts and synthesis impurities prior to MS analysis, ensuring a clean spectrum. [9]3. Mass Spectrometry (MS):

    • MS1 Full Scan: Acquire a full scan to identify the mass-to-charge ratio (m/z) of the intact peptide (the precursor ion). Compare the observed mass with the theoretical mass of the peptide containing (S)-2-amino-3-hydroxy-3-methylbutanoic acid. The expected mass increase for this ncAA compared to Valine is 16.0 Da (due to the additional oxygen atom).

    • MS/MS Fragmentation: Perform data-dependent acquisition where the most intense precursor ions from the MS1 scan are isolated and subjected to fragmentation (e.g., Collision-Induced Dissociation - CID).

    • Rationale: CID is a "slow-heating" method that typically cleaves the weakest bonds, which are the amide bonds of the peptide backbone, generating a predictable series of b- and y-ions. [10][11]4. Data Analysis:

    • Analyze the MS/MS spectrum. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue.

    • Identify the mass shift corresponding to (S)-2-amino-3-hydroxy-3-methylbutanoic acid (residue mass: 131.089 Da).

    • Expert Tip: Be vigilant for a neutral loss of water (-18 Da) from fragments containing the ncAA, as the β-hydroxyl group can be labile under CID conditions. This can be a diagnostic indicator but may also complicate the spectrum.

Workflow 2: Orthogonal Validation via Edman Degradation

This workflow provides an unambiguous, stepwise confirmation of the N-terminal sequence, serving as a powerful complementary technique.

Edman_Degradation_Workflow cluster_products Peptide Purified Peptide Sample Coupling Step 1: Coupling React with PITC Peptide->Coupling Cleavage Step 2: Cleavage Treat with Trifluoroacetic Acid Coupling->Cleavage Conversion Step 3: Conversion Aqueous Acid Cleavage->Conversion PTH_AA PTH-Amino Acid (from N-terminus) Conversion->PTH_AA Short_Peptide Shortened Peptide (n-1 residues) Conversion->Short_Peptide Analysis HPLC Analysis Identify PTH-AA by Retention Time PTH_AA->Analysis Repeat Re-subject Shortened Peptide to Another Cycle Short_Peptide->Repeat

Caption: The cyclical process of N-terminal sequencing via Edman Degradation.

Experimental Protocol: Edman Degradation

  • Sample Loading: Load a purified peptide sample (10-100 pmol) onto the sequencer's reaction cartridge.

  • Cycle 1 - Coupling: The peptide's N-terminal amino group reacts with phenyl isothiocyanate (PITC) under basic conditions. [12][13]3. Cycle 1 - Cleavage: The derivatized N-terminal residue is selectively cleaved from the peptide chain using anhydrous trifluoroacetic acid. [12][13]4. Cycle 1 - Conversion & Identification: The cleaved residue is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative. This derivative is injected onto an HPLC system, and its retention time is compared against known standards to identify the amino acid. [14]5. Subsequent Cycles: The remaining, shortened peptide (n-1) is automatically subjected to the next cycle of coupling, cleavage, and conversion.

  • Data Analysis:

    • If the ncAA is at the N-terminus, its corresponding PTH derivative will elute at a unique retention time in the first cycle. A standard for PTH-(S)-2-amino-3-hydroxy-3-methylbutanoic acid would be required for positive identification.

    • If the ncAA is in a subsequent position (e.g., position 3), it will be identified in the third cycle of the run.

Conclusion and Best Practices

For complete and trustworthy validation of (S)-2-amino-3-hydroxy-3-methylbutanoic acid incorporation, a dual-pronged approach is recommended.

  • Primary Validation: Employ high-resolution LC-MS/MS to confirm the overall mass and obtain full sequence coverage. The fragmentation pattern provides strong evidence for the location of the ncAA.

  • Orthogonal Confirmation: When the ncAA is located within the first 15-20 residues, use Edman degradation for unambiguous N-terminal sequence confirmation. This method is particularly powerful as it relies on a completely different chemical principle, providing a truly independent verification of the peptide's primary structure. [15] By integrating these methodologies, researchers and drug developers can ensure the absolute structural fidelity of their synthetic peptides, building a solid analytical foundation for subsequent biological and preclinical evaluation.

References

  • Wikipedia.
  • MtoZ Biolabs. Edman Degradation: Techniques for N-Terminal Amino Acid Sequencing of Proteins and Peptides.
  • Chemistry LibreTexts. 26.
  • OpenStax. 26.
  • EHU.
  • MtoZ Biolabs. LC-MS/MS Peptide Sequencing.
  • Thermo Fisher Scientific US. Peptide Sequencing by Mass Spectrometry.
  • Eurofins Scientific. Protein Sequencing Using High Resolution LC-MS/MS.
  • Benchchem.
  • Baitai Paike Biotechnology. Application and Advantages of LC-MS/MS in Antibody Peptide Sequencing.
  • NIH.
  • Benchchem.
  • BGI Biotech. Advantages of Edman Degradation Method Compared to Mass Spectrometry.
  • Shimadzu Schweiz GmbH. Peptide Mapping | LC/MS Analysis of Proteins and Peptides.
  • AltaBioscience.
  • Rapid Novor. Key Pain Points in Amino Acid Sequencing & How to Avoid Them.
  • Frontiers.
  • PubMed Central. Advances in Fmoc solid‐phase peptide synthesis.
  • MDPI. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs)
  • X-Mol. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.
  • Aapptec. Fmoc-Amino Acids for Peptide Synthesis.
  • ResearchGate. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | Request PDF.
  • CuriRx. Peptide Mapping Challenges.
  • Benchchem.
  • Matrix Science.
  • OSU Chemistry. Mass spectrometry of peptides and proteins.

Sources

A Senior Application Scientist's Guide to NMR Analysis for Confirming Azapeptide Conformation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Conformation-Activity Relationship of Azapeptides

In the landscape of peptidomimetics, azapeptides—wherein the α-carbon of one or more amino acid residues is replaced by a nitrogen atom—have emerged as a compelling class of molecules for drug discovery.[1] This subtle modification imparts significant conformational rigidity, bending the peptide backbone and often predisposing it to adopt well-defined secondary structures such as β-turns and helices.[1][2][3] This conformational pre-organization can lead to enhanced biological activity, improved metabolic stability, and increased receptor selectivity, making azapeptides attractive candidates for therapeutic development.[1]

However, the promise of azapeptides is intrinsically linked to a deep understanding of their three-dimensional structure. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for elucidating the solution-state conformation of these modified peptides, providing atomic-level insights into their structure and dynamics.[4][5] This guide, written from the perspective of a seasoned application scientist, will provide a comprehensive overview of how to leverage NMR analysis to confirm the conformation of azapeptides, compare this methodology with other techniques, and offer practical, field-proven insights into experimental design and data interpretation.

The Azapeptide Advantage: A Structural Perspective

The substitution of a Cα with a nitrogen atom introduces a urea-like moiety into the peptide backbone. This change has profound stereoelectronic consequences:

  • Restricted Torsional Angles: The lone pair repulsion between adjacent nitrogen atoms in the semicarbazide linkage restricts the accessible conformational space, particularly the ψ dihedral angle, which is often constrained to near 0° or ±180°.[6]

  • Promotion of Turns and Helices: This inherent constraint makes aza-amino acids potent inducers of β-turn and helical structures, often with the aza-residue situated at the i+1 or i+2 position of a β-turn.[2][7]

  • Modulation of Hydrogen Bonding: The aza-modification alters the hydrogen bonding capabilities of the backbone, which can be strategically employed to stabilize specific secondary structures.

Understanding these structural propensities is crucial for designing meaningful NMR experiments and accurately interpreting the resulting data.

A Comparative Analysis of Techniques for Peptide Conformational Analysis

While NMR is a powerhouse for solution-state conformational analysis, it is essential to understand its strengths and limitations in the context of other available techniques.

TechniquePrincipleResolutionSample RequirementsKey AdvantagesKey Limitations
NMR Spectroscopy Nuclear spin properties in a magnetic fieldAtomicHigh (mg), soluble, stableSolution-state structure, dynamics, intermolecular interactionsLower resolution than X-ray, size limitations, complex data analysis
X-ray Crystallography X-ray diffraction from a crystal latticeAtomicCrystallizable, high purityHigh-resolution static structureCrystal packing can influence conformation, not all peptides crystallize
Circular Dichroism (CD) Differential absorption of circularly polarized lightSecondary structure levelLow (µg), solubleRapid assessment of secondary structure content, high-throughputLow resolution, provides ensemble-averaged information
Computational Modeling Molecular mechanics and quantum mechanicsAtomicIn silicoExplores conformational space, predicts stable structuresRequires experimental validation, accuracy depends on force fields

The NMR Workflow for Azapeptide Conformational Analysis: A Step-by-Step Guide

The following workflow outlines the key NMR experiments and data analysis steps for determining the conformation of an azapeptide. This process is designed to be a self-validating system, where data from multiple experiments converge to a consistent structural model.

azapeptide_nmr_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_2d_experiments cluster_data_analysis Data Analysis & Structure Calculation SamplePrep Peptide Synthesis & Purification (>95%) Dissolution in Deuterated Solvent (e.g., DMSO-d6, CD3CN) Concentration: 1-5 mM OneD_NMR 1D ¹H NMR (Initial Quality Check) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Experiments OneD_NMR->TwoD_NMR COSY COSY TwoD_NMR->COSY TOCSY TOCSY TwoD_NMR->TOCSY NOESY_ROESY NOESY / ROESY TwoD_NMR->NOESY_ROESY HSQC ¹H-¹³C HSQC (Optional, for ¹³C labeled) TwoD_NMR->HSQC ResonanceAssignment Resonance Assignment (COSY, TOCSY, HSQC) NOE_ROE_Assignment NOE/ROE Assignment & Distance Restraints NOESY_ROESY->NOE_ROE_Assignment ResonanceAssignment->NOE_ROE_Assignment JCoupling ³J-Coupling Analysis & Dihedral Angle Restraints ResonanceAssignment->JCoupling StructureCalculation Structure Calculation (e.g., CYANA, XPLOR-NIH) NOE_ROE_Assignment->StructureCalculation JCoupling->StructureCalculation StructureValidation Structure Validation & Refinement StructureCalculation->StructureValidation

Caption: A typical workflow for the NMR-based conformational analysis of azapeptides.

Experimental Protocols

1. Sample Preparation:

  • Purity: The azapeptide should be synthesized and purified to >95% purity to avoid interference from impurities in the NMR spectra.

  • Solvent: Choose a deuterated solvent in which the peptide is highly soluble and stable. DMSO-d6 is often a good choice as it minimizes the exchange of amide protons with the solvent, allowing for their observation. For peptides with better water solubility, a mixture of H2O/D2O (9:1) can be used.

  • Concentration: A concentration of 1-5 mM is typically required to obtain good signal-to-noise in a reasonable timeframe.

2. 1D ¹H NMR:

  • Purpose: A quick, initial assessment of the sample's quality. A well-folded peptide will often show good dispersion of amide proton signals (typically between 7.0 and 9.5 ppm). Broad lines may indicate aggregation.

3. 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 bonds. This is the first step in assigning the spin systems of the amino acid residues.

  • TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system. This is crucial for identifying the complete set of proton resonances for each amino acid residue.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the cornerstone experiments for determining the 3D structure. They identify protons that are close in space (< 5 Å), irrespective of whether they are bonded.

    • NOESY vs. ROESY: For small to medium-sized peptides, the NOE can be close to zero, making detection difficult. In such cases, ROESY is the preferred experiment as the ROE is always positive.[8] ROESY also helps to distinguish between real through-space interactions and artifacts arising from chemical exchange.[8]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This is particularly useful if the peptide is ¹³C-labeled and helps to resolve spectral overlap in the proton dimension.

Data Analysis and Interpretation: The Azapeptide Signature

The true expertise in NMR analysis lies in the interpretation of the spectra, particularly in identifying the conformational signatures of the aza-amino acid.

1. Resonance Assignment:

  • The first step is to assign all the proton resonances to their respective amino acids in the sequence. This is achieved by a "resonance walk" using the COSY and TOCSY spectra to identify the spin systems of each residue, and then using sequential NOEs/ROEs in the NOESY/ROESY spectra to link them together.[9]

2. Identifying β-Turns:

  • The presence of an aza-amino acid often induces a β-turn.[2][10] The key NMR evidence for a β-turn is a specific pattern of short- and medium-range NOEs.[2]

beta_turn_noes cluster_turn β-Turn Motif (i to i+3) i Residue i i1 Residue i+1 (e.g., aza-Xaa) i:s->i1:s dNN(i, i+1) i2 Residue i+2 i:e->i2:w dαN(i, i+2) i3 Residue i+3 i:e->i3:w dNN(i, i+3) i1:s->i2:s dαN(i+1, i+2) i2:s->i3:s dNN(i+2, i+3)

Caption: Key NOE connectivities indicative of a β-turn structure in a peptide.

  • Characteristic NOEs for a Type II' β-turn involving an aza-amino acid at the i+1 position:

    • A strong NOE between the NH of the aza-amino acid (i+1) and the NH of the following residue (i+2).

    • A medium NOE between the CαH of residue i and the NH of the aza-amino acid (i+1).

    • A medium to strong NOE between the CαH of the aza-amino acid (i+1) and the NH of residue i+2.

    • Crucially, a cross-strand NOE between the CαH of residue i and the NH of residue i+3.

3. Probing Helical Conformations:

  • For longer azapeptides, the incorporation of multiple aza-amino acids can promote the formation of helical structures, such as a 3₁₀-helix.[3]

  • NMR evidence for helices includes:

    • A series of sequential dNN(i, i+1) NOEs.

    • Medium-range dαN(i, i+3) and dαβ(i, i+3) NOEs.

    • Small ³J(HN, Hα) coupling constants (typically < 6 Hz).

4. ³J-Coupling Constants and Dihedral Angles:

  • The magnitude of the three-bond coupling constant, ³J(HN, Hα), is related to the φ dihedral angle through the Karplus equation.[11][12]

  • In a conformationally restricted azapeptide, the ³J(HN, Hα) values will be more uniform and indicative of a specific secondary structure, in contrast to a flexible peptide which will show averaged values. For example, a β-turn or helical conformation will have characteristic ranges of ³J(HN, Hα) values.[13]

Structure Calculation and Validation

The final step in the workflow is to use the collected NMR data to generate a 3D model of the azapeptide.

  • Distance and Angle Restraints: The intensities of the NOE/ROE cross-peaks are converted into upper distance limits (e.g., strong < 2.5 Å, medium < 3.5 Å, weak < 5.0 Å). The measured ³J-coupling constants are used to define dihedral angle restraints.

  • Structure Calculation Software: Programs such as CYANA, XPLOR-NIH, or AMBER are used to calculate an ensemble of structures that satisfy the experimental restraints.

  • Validation: The quality of the final structures is assessed based on their agreement with the experimental data and their stereochemical quality (e.g., using a Ramachandran plot). A well-defined structure will have a low root-mean-square deviation (RMSD) among the ensemble of calculated structures.

Conclusion: NMR as an Indispensable Tool

The incorporation of aza-amino acids offers a powerful strategy for designing conformationally constrained peptides with improved therapeutic potential. NMR spectroscopy is an indispensable tool for verifying that the intended conformation is indeed adopted in solution. By following a systematic workflow of data acquisition and analysis, and by understanding the characteristic NMR signatures of the structural motifs induced by aza-amino acids, researchers can gain high-resolution insights into the 3D structure of these promising molecules. This detailed structural knowledge is paramount for establishing robust structure-activity relationships and for the rational design of the next generation of azapeptide-based therapeutics.

References

  • Lee, K., et al. (2001). Role of azaamino acid residue in beta-turn formation and stability in designed peptide. Journal of the American Chemical Society, 123(40), 9779-9785.
  • Tonali, N., et al. (2020). Introducing sequential aza-amino acids units induces repeated β-turns and helical conformations in peptides. Organic & Biomolecular Chemistry, 18(18), 3452-3456.
  • Lila, S., et al. (2002). Impact of azaproline on amide cis-trans isomerism: conformational analyses and NMR studies of model peptides including TRH analogues. Journal of the American Chemical Society, 124(46), 13806-13817.
  • Gour-Salin, B. J., et al. (1993). NMR evidence for multiple conformations in a highly helical model peptide. Biochemistry, 32(48), 13089-13097.
  • Gellman, S. H., et al. (2006). An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. Journal of the American Chemical Society, 128(3), 812-813.
  • Sagnou, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782.
  • Bernadó, P., et al. (2005). Determining the J coupling constants and the dihedral angles for αS and αS-CEL. Journal of the American Chemical Society, 127(38), 13352-13360.
  • Case, D. A., et al. (2005). J-coupling constants for a trialanine peptide as a function of dihedral angles calculated by density functional theory over the full Ramachandran space. Physical Chemistry Chemical Physics, 7(16), 3037-3046.
  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15.
  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6(2), 135-140.
  • Bothner-By, A. A., et al. (1984). Structure determination with the rotating-frame Overhauser effect. Journal of the American Chemical Society, 106(3), 811-813.
  • Neuhaus, D., & Williamson, M. P. (2000).
  • Ren, Y., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. International Journal of Molecular Sciences, 24(14), 11681.
  • Sagnou, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. Available at: [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley.
  • Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378.
  • Sagnou, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. Available at: [Link]

  • Gani, O. A., et al. (2014). Two consecutive aza-amino acids in peptides promote stable β-turn formation in water. Organic & Biomolecular Chemistry, 12(30), 5645-5648.
  • Powers, R., & Gorenstein, D. G. (1991). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory.
  • Grzesiek, S., & Bax, A. (1998). Determination of the Dihedral Angle ψ Based on J Coupling Measurements in 15N/13C-Labeled Proteins. Journal of the American Chemical Society, 120(31), 8291-8292.
  • Wu, K. P. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site.
  • Gibson, C., et al. (2011). Azapeptides and their therapeutic potential. Drug discovery today, 16(1-2), 66-74.
  • Yoon, Y. G., et al. (2004). NMR chemical shifts in amino acids: Effects of environments, electric field, and amine group rotation.
  • BMS. (2024, March 12). Conformational Analysis of Peptidomimetic Drug Leads by NMR [Video]. YouTube.
  • Torda, A. E., et al. (1993). Structure refinement using time-averaged J-coupling constant restraints. Journal of biomolecular NMR, 3(1), 55-62.
  • Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic press.
  • Gellman, S. H., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International journal of molecular sciences, 22(3), 1184.
  • Kessler, H., et al. (2013). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 135(41), 15582-15594.
  • Karle, I. L., & Balaram, P. (1996). Heterogeneity and stability of helical conformations in peptides: crystallographic and NMR studies of a model heptapeptide. Biopolymers, 40(1), 113-125.
  • Oku, H., et al. (2020). NMR-based quantitative studies of the conformational equilibrium between their square and folded forms of ascidiacyclamide and its analogues. Scientific reports, 10(1), 1-9.

Sources

A Senior Application Scientist's Guide to Chiral HPLC Methods for Verifying the Enantiomeric Purity of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic peptide synthesis, the enantiomeric purity of raw materials is not merely a quality metric; it is a foundational pillar of drug safety and efficacy.[1][2] Nα-Fmoc-protected amino acids are the building blocks in modern solid-phase peptide synthesis (SPPS), and the presence of even minute quantities of the incorrect enantiomer can lead to the generation of diastereomeric peptide impurities that are difficult to purify and may possess undesirable pharmacological or toxicological profiles.[1] Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, a non-proteinogenic amino acid, is an exemplar of a chiral building block where stringent purity control is paramount.

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the robust verification of its enantiomeric purity. As your partner in the lab, I will not just present protocols but will delve into the causality behind the selection of chiral stationary phases (CSPs), mobile phase strategies, and the underlying principles of enantioseparation.

The Challenge: Resolving Mirror Images

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task. Chiral HPLC leverages the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector, which is immobilized on the stationary phase. The differential stability of these complexes leads to different retention times, enabling their separation.

The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective method. For Fmoc-protected amino acids, three classes of CSPs have demonstrated broad utility: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Ligand-Exchange phases.

Comparative Analysis of Chiral Stationary Phases

We will explore representative columns from each class, evaluating their performance based on established literature for structurally similar Fmoc-amino acids. The goal is to provide a framework for selecting the optimal starting point for method development for this compound.

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Coated or immobilized derivatives of cellulose and amylose are the most widely used CSPs in HPLC.[1][3][4] Their chiral recognition mechanism is based on a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion into chiral cavities formed by the helical structure of the polysaccharide polymer.[5]

For Fmoc-amino acids, reversed-phase conditions are often successful.[3][4] The large, hydrophobic Fmoc group interacts strongly with the stationary phase, while the acidic nature of the analyte necessitates the use of mobile phase additives like trifluoroacetic acid (TFA) or formic acid (FA) to ensure good peak shape and reproducibility.[3]

Experimental Insight: The choice between TFA and FA can influence retention and selectivity. TFA generally provides more retention than FA.[3] Acetonitrile is often a stronger eluting solvent than methanol in these systems.[3] A typical screening starts with an acetonitrile/water gradient containing 0.1% TFA.[3][6]

Macrocyclic Glycopeptide-Based CSPs: Multimodal Versatility

Macrocyclic glycopeptides, such as vancomycin and teicoplanin, are complex structures with multiple chiral centers, aromatic rings, and ionizable groups.[7][8] This complexity allows for multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation, making them highly versatile and capable of operating in reversed-phase, normal-phase, and polar organic modes.[7][8]

These CSPs are particularly effective for separating polar and ionic compounds like amino acids.[9] For N-blocked amino acids like the Fmoc derivatives, both reversed-phase and polar organic modes can be effective.[7]

Experimental Insight: The Astec CHIROBIOTIC V2 column, based on vancomycin, is an excellent candidate.[10][11][12] The presence of both acidic and basic groups on the selector allows for ion-exchange interactions with the carboxyl group of the Fmoc-amino acid, which is a key part of the chiral recognition mechanism.[7]

Ligand-Exchange CSPs: High Selectivity for Underivatized Analytes

Ligand-exchange chromatography (LEC) is a powerful technique for resolving α-amino acids and α-hydroxy acids.[13][14] The CSP consists of a chiral ligand, such as (D)-penicillamine, complexed with a metal ion (usually Cu²⁺) and adsorbed onto a solid support.[13] Separation occurs based on the differential stability of the ternary diastereomeric complexes formed between the stationary phase ligand-metal complex and the analyte enantiomers.[13][15]

While highly effective for free amino acids, this method is less commonly applied to N-protected derivatives like Fmoc-amino acids, as the N-protection can interfere with the required chelation to the copper ion. However, for certain structures, it may still offer unique selectivity. Given that our target molecule has a free carboxylic acid and a hydroxyl group, this interaction might still be possible.

Experimental Insight: The Chirex 3126 column, featuring a (D)-penicillamine selector, is a prime example of this technology.[14][16][17] The mobile phase typically consists of an aqueous solution of copper (II) sulfate, often with a small amount of an organic modifier like methanol to control retention.[13][15]

Experimental Protocols & Data Comparison

The following protocols are designed as robust starting points for the analysis of this compound, based on successful separations of analogous compounds.

Workflow for Chiral HPLC Method Development

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output SamplePrep Sample Preparation (1 mg/mL in mobile phase) Screening Initial CSP Screening (Polysaccharide, Glycopeptide) SamplePrep->Screening StandardPrep Racemic Standard Prep (Confirm peak identity) StandardPrep->Screening Optimization Method Optimization (Mobile Phase, Temp, Flow Rate) Screening->Optimization Select best CSP Validation Method Validation (ICH Guidelines) Optimization->Validation Finalized Method PurityCalc Enantiomeric Purity Calculation (% ee) Validation->PurityCalc

Caption: A typical workflow for chiral HPLC method development.

Protocol 1: Polysaccharide-Based CSP (Reversed-Phase)
  • Rationale: This is often the most successful first approach for Fmoc-amino acids, offering broad selectivity and robust performance.[3][4] The reversed-phase mode is compatible with UV and MS detection.

  • Column: Lux 5 µm Cellulose-1 (250 x 4.6 mm)[3][5]

  • Mobile Phase: Isocratic; 60:40 (v/v) Acetonitrile / Water with 0.1% TFA[3][6]

  • Flow Rate: 1.0 mL/min[3]

  • Temperature: 25 °C (Ambient)[3]

  • Detection: UV at 220 nm or 265 nm[3][18]

  • Injection Volume: 5 µL

  • Sample Preparation: 1 mg/mL solution of the analyte in methanol or acetonitrile.[6]

Protocol 2: Macrocyclic Glycopeptide-Based CSP (Reversed-Phase)
  • Rationale: The multimodal interaction capabilities of CHIROBIOTIC phases provide an orthogonal selectivity to polysaccharide CSPs, which is invaluable if the initial screening fails.[7]

  • Column: Astec CHIROBIOTIC V2, 5 µm (250 x 4.6 mm)[10][11]

  • Mobile Phase: Isocratic; Methanol / 0.1% Ammonium Acetate in Water (e.g., 50:50 v/v). The use of volatile buffers like ammonium acetate makes this method LC-MS compatible.[7]

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm or LC-MS[19]

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL solution of the analyte in the mobile phase.

Summary of Expected Performance

The table below summarizes the expected performance characteristics for each method, based on data from analogous Fmoc-amino acid separations. Researchers should aim to achieve a resolution (Rs) of >1.5 for baseline separation, which is essential for accurate quantification of minor enantiomeric impurities.[3]

Parameter Method 1: Polysaccharide (Lux Cellulose-1) Method 2: Macrocyclic (Astec CHIROBIOTIC V2) Key Considerations
Chiral Selector Cellulose tris(3,5-dimethylphenylcarbamate)VancomycinDifferent selectors provide orthogonal selectivity.
Primary Interaction H-bonding, π-π, steric inclusion[5]H-bonding, ionic, inclusion complexation[7][8]Mechanism dictates which analytes will be resolved.
Typical Mobile Phase ACN/Water + 0.1% TFA[3]MeOH/Water + Volatile Buffer[7]TFA can be corrosive; volatile buffers are MS-friendly.
Expected Resolution (Rs) Good to Excellent (Often > 2.0)[1][3]Good to Excellent (Often > 2.0)[7]Rs > 1.5 is required for baseline separation.
Analysis Time Typically < 25 minutes[3][4]Variable, can be optimizedIsocratic methods are generally faster.
Robustness HighHighBoth are stable, well-established phases.

Trustworthiness: Self-Validating Systems and Method Validation

A described protocol is only as reliable as its validation. For ensuring the trustworthiness of an enantiomeric purity method, adherence to ICH Q2(R1) guidelines is the industry standard.

Principle of Chiral Method Validation

Validation_Principles Validation Method Validation (ICH Q2) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Sources

Comparison Guide: Enhancing Therapeutic Potential by Contrasting the Biological Activity of Native Peptides and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of native peptides versus their synthetically modified analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships behind experimental design and the strategic rationale for peptide modification. We will delve into the core principles of analog design, comparative assays, and data interpretation, providing both theoretical grounding and practical, field-proven protocols.

The Rationale for Peptide Analogs: Overcoming Nature's Limitations

Native peptides are endogenous signaling molecules that exhibit high potency and specificity, making them excellent candidates for therapeutic development.[1] However, their clinical utility is often hampered by inherent liabilities, including poor metabolic stability, rapid renal clearance, and a short circulating half-life.[2] The primary goal of creating peptide analogs is to systematically address these weaknesses while retaining or even enhancing the desirable biological activity of the parent molecule.[3][4]

The design of a successful analog is a multi-parameter optimization problem. Modifications are introduced to improve one or more of the following characteristics:

  • Enhanced Potency & Efficacy: Increasing the strength of the interaction with the target receptor.

  • Improved Metabolic Stability: Protecting the peptide from degradation by proteases in plasma and tissues.[2]

  • Favorable Pharmacokinetics: Extending the in vivo half-life, which can reduce dosing frequency.

  • Increased Selectivity: Minimizing off-target binding to reduce side effects.

  • Improved Physicochemical Properties: Enhancing solubility and reducing aggregation.[5][6]

Common strategies to achieve these improvements include amino acid substitution, cyclization, terminal modifications, and conjugation with moieties like lipids or polyethylene glycol (PEG).[4][7][8]

A Framework for Comparative Analysis

To objectively evaluate an analog against its native counterpart, a systematic, multi-tiered experimental approach is required. This process typically moves from initial target engagement to functional cellular responses and finally to in vivo efficacy.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Receptor_Binding Receptor Binding Assays (Affinity: Kd, Ki) Functional_Assays Cell-Based Functional Assays (Potency: EC50, Efficacy: Emax) Receptor_Binding->Functional_Assays Confirm Functional Impact Stability_Assays Metabolic Stability Assays (Half-life: t½) Functional_Assays->Stability_Assays Assess Durability PK_Studies Pharmacokinetic (PK) Studies (ADME) Stability_Assays->PK_Studies Transition to In Vivo PD_Studies Pharmacodynamic (PD) Studies (Efficacy in Animal Models) PK_Studies->PD_Studies Correlate Exposure & Effect Decision Analog Candidate Selection PD_Studies->Decision

Caption: Workflow for the comparative evaluation of peptide analogs.

Head-to-Head Comparison: Key Biological Parameters

Receptor Binding Affinity

The initial, crucial interaction between a peptide and its receptor is binding. Affinity describes the strength of this interaction. A higher affinity (lower Kd or Ki value) often, but not always, translates to higher potency. Radioligand binding assays are the gold standard for quantifying affinity.[9] In these assays, a labeled native peptide (the radioligand) competes with unlabeled native peptide or analog for binding to the receptor.

Table 1: Comparative Receptor Binding Affinity (Example: Minigastrin Analogs)

Compound Description Receptor Affinity (IC50, nM)[10]
DOTA-MGS5 Native-like Sequence 1.1 ± 0.1
Analog 1 Penta-DGlu N-terminal modification 1.8 ± 0.2
Analog 2 Hydrophilic linker N-terminal modification 2.1 ± 0.2

Data derived from a study on cholecystokinin-2 receptor (CCK2R) binding. The goal of these modifications was to improve stability and in vivo targeting, with the acceptable trade-off of a slight decrease in binding affinity.[10]

In Vitro Potency and Efficacy

While affinity measures binding, potency (EC₅₀) and efficacy (Emax) measure the functional consequence of that binding—the biological response. For G-protein coupled receptors (GPCRs), which are common targets for peptides, this response is often a change in intracellular second messengers like cyclic AMP (cAMP) or Ca²⁺.[11][12]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Peptide Peptide Ligand (Native or Analog) GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (Gs) GPCR->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Activation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation Cascade

Caption: Simplified Gs-coupled GPCR signaling pathway.

Table 2: Comparative In Vitro Potency (Example: Substance P Analogs)

Compound Description Potency (EC50, nM)[7]
s-SubP-COOH Soluble (native-like) Substance P precursor 449.3
l-SubP-COOH Lipidated analog of the precursor 6.1

This data demonstrates a significant (~74-fold) increase in potency for the lipidated analog at the NK1 receptor, likely because the lipid anchor increases the effective concentration of the peptide near the cell membrane where the receptor resides.[7]

Metabolic Stability

A primary driver for analog development is to prevent rapid degradation by proteases. Stability is often assessed by incubating the peptide in plasma or serum and measuring the percentage of intact peptide remaining over time using techniques like HPLC.[13]

Table 3: Comparative Plasma Stability (Example: GLP-1 Analog)

Compound Description Plasma Stability[14]
Native GLP-1(7-36)amide Alanine at position 8 Rapidly degraded to inactive GLP-1(9-36)amide
[Ser⁸]GLP-1(7-36)amide Alanine at position 8 replaced with Serine Not significantly degraded by plasma enzymes

The native GLP-1 is a substrate for the enzyme dipeptidyl peptidase-4 (DPP-4), which cleaves it after the Alanine at position 8. Replacing this amino acid with Serine, which is not recognized by DPP-4, confers dramatic resistance to degradation.[14]

In Vivo Efficacy

The ultimate test is whether in vitro improvements translate to enhanced performance in a living system.[15] Animal models are used to measure the desired therapeutic effect, such as tumor reduction, decreased bacterial load, or modulation of a biomarker.[16][17]

Table 4: Comparative In Vivo Efficacy (Example: Antimicrobial Peptides)

Group Description Bacterial Count (log CFU)[17]
Control Uncoated implant 2.52 ± 1.81
AMP-Coated Implant coated with antimicrobial peptide analog 0 (100% clearance)

This data from a systematic review shows the potent in vivo effect of using AMP analogs to coat medical implants, leading to complete clearance of S. aureus in an animal model.[15][17]

Standardized Protocols for Comparative Analysis

Scientific integrity demands robust and reproducible methodologies. The following protocols represent self-validating systems for the key comparisons discussed.

Protocol 1: Competitive Radioligand Receptor Binding Assay

Causality: This assay quantifies the affinity of an unlabeled analog by measuring its ability to compete with a constant concentration of a radiolabeled native peptide for a finite number of receptors. The resulting IC₅₀ value is a direct measure of the analog's competitive binding strength.

Methodology:

  • Receptor Preparation: Prepare cell membrane homogenates from a cell line overexpressing the target receptor. Quantify total protein concentration via a Bradford or BCA assay.

  • Assay Buffer Preparation: Use a buffer appropriate for the receptor (e.g., Tris-HCl with MgCl₂, BSA, and a cocktail of protease inhibitors to prevent ligand and receptor degradation).

  • Competition Curve Setup: In a 96-well plate, add a fixed concentration of radiolabeled native peptide (e.g., ¹²⁵I-GLP-1) to all wells except those for non-specific binding (NSB).

  • Competitor Addition: Add increasing concentrations of the unlabeled native peptide (for the standard curve) or the peptide analog (for testing) in serial dilutions. To NSB wells, add a high concentration of unlabeled native peptide to saturate all specific binding sites.

  • Incubation: Add the prepared membrane homogenate to each well to initiate the binding reaction. Incubate at a specified temperature (e.g., room temperature) for a time sufficient to reach equilibrium (e.g., 90 minutes).

  • Separation of Bound/Free Ligand: Rapidly harvest the plate contents onto a filter mat (e.g., GF/C filters pre-soaked in polyethylenimine to reduce non-specific binding) using a cell harvester.[18] Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on each filter disc using a gamma counter.

  • Data Analysis: Subtract the NSB counts from all other counts to get specific binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

Protocol 2: In Vitro cAMP Functional Assay

Causality: This assay measures the functional consequence of receptor binding by quantifying the production of the second messenger cAMP. It determines whether an analog acts as an agonist (stimulates cAMP), antagonist (blocks agonist-stimulated cAMP), or inverse agonist (reduces basal cAMP).

Methodology:

  • Cell Culture: Plate cells expressing the target GPCR (e.g., a Gs-coupled receptor) in a 96-well plate and grow to near confluency.

  • Peptide Stimulation: Replace the culture medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of the native peptide or analog. For antagonist testing, pre-incubate with the analog before adding a fixed concentration of the native agonist.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for receptor activation and cAMP production.

  • Cell Lysis & Detection: Lyse the cells and detect the accumulated cAMP using a commercial kit, typically based on competitive immunoassay formats like HTRF or ELISA.

  • Data Analysis: Plot the measured signal (which is proportional to the cAMP concentration) against the log concentration of the peptide. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).

Protocol 3: In Vitro Plasma Stability Assay

Causality: This protocol directly assesses a peptide's susceptibility to enzymatic degradation by exposing it to the complex protease milieu of plasma. It provides a quantitative measure of half-life (t½), a critical parameter for predicting in vivo dosing requirements.

Methodology:

  • Plasma Preparation: Obtain fresh plasma (e.g., human or rat) containing an anticoagulant (e.g., heparin). Thaw at 37°C immediately before use.

  • Reaction Setup: In a microcentrifuge tube, pre-warm the plasma to 37°C. Add the test peptide (native or analog) to a final concentration of ~10-50 µM to initiate the reaction.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Quenching the Reaction: Immediately add the aliquot to a quenching solution (e.g., ice-cold ethanol or 10% trichloroacetic acid) to precipitate plasma proteins and stop all enzymatic activity.

  • Sample Preparation: Centrifuge the quenched samples at high speed to pellet the precipitated proteins. Collect the supernatant containing the peptide and its fragments.

  • Quantification by RP-HPLC: Analyze the supernatant using a reverse-phase high-performance liquid chromatography (RP-HPLC) system with UV detection. The peak corresponding to the intact peptide will decrease over time.

  • Data Analysis: Calculate the peak area of the intact peptide at each time point. Normalize the data to the t=0 time point (100%). Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase exponential decay curve to determine the half-life (t½).

Conclusion

The comparison of native peptides and their analogs is a cornerstone of modern drug discovery. While native peptides provide the biological blueprint, rationally designed analogs offer the path to therapeutic viability. Through strategic modifications, limitations such as poor stability and rapid clearance can be overcome, often resulting in compounds with vastly superior potency and pharmacokinetic profiles. The systematic application of the comparative assays outlined in this guide—from receptor binding and functional signaling to in vitro stability and in vivo efficacy—provides the robust, quantitative data necessary to identify and advance promising new peptide therapeutics.

References

  • In Vivo Antibacterial Efficacy of Antimicrobial Peptides Modified Metallic Implants—Systematic Review and Meta-Analysis. (n.d.). National Institutes of Health. [Link]

  • A Two-Step Strategy to Enhance Activity of Low Potency Peptides. (2014). National Institutes of Health. [Link]

  • Innovative Strategies and Methodologies in Antimicrobial Peptide Design. (n.d.). MDPI. [Link]

  • Efficacy of Natural Antimicrobial Peptides Versus Peptidomimetic Analogues: A Systematic Review. (n.d.). Taylor & Francis Online. [Link]

  • Development of peptide receptor binding assays: methods to avoid false negatives. (2009). Journal of Pharmacological and Toxicological Methods. [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). National Institutes of Health. [Link]

  • Peptide Design Strategy: Basics, Optimization, and Application. (n.d.). GenScript. [Link]

  • Efficacy of natural antimicrobial peptides versus peptidomimetic analogues: a systematic review. (2022). PubMed. [Link]

  • GPCR Signaling Assays | GPCR Assay Kits. (n.d.). Indigo Biosciences. [Link]

  • Peptide Synthesis Case Studies. (n.d.). LifeTein. [Link]

  • In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation. (2023). National Institutes of Health. [Link]

  • Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. (n.d.). PubMed Central. [Link]

  • COMPARATIVE EVALUATION OF THE BIOLOGICAL EFFECT OF NATIVE AND SYNTHESIZED PEPTIDES. (2023). ResearchGate. [Link]

  • Peptide Synthesis Case Studies Overview. (n.d.). GenScript. [Link]

  • Big peptide drugs in a small molecule world. (2023). Frontiers in Drug Discovery. [Link]

  • use of peptide analogs with improved stability and MHC binding capacity to inhibit antigen presentation in vitro and in vivo. (n.d.). The Journal of Immunology. [Link]

  • A synthetic glucagon-like peptide-1 analog with improved plasma stability. (1998). PubMed. [Link]

  • Rational Design of Peptide Ligands Based on Knob–Socket Protein Packing Model Using CD13 as a Prototype Receptor. (2019). ACS Omega. [Link]

  • In Vivo Antibacterial Efficacy of Antimicrobial Peptides Modified Metallic Implants: Systematic Review and Meta-Analysis. (2022). ACS Biomaterials Science & Engineering. [Link]

  • Discovery of GPCR ligands for probing signal transduction pathways. (2014). Semantic Scholar. [Link]

  • COMPARATIVE EVALUATION OF THE BIOLOGICAL EFFECT OF NATIVE AND SYNTHESIZED PEPTIDES. (2023). SciProfiles. [Link]

  • A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors. (n.d.). PubMed Central. [Link]

  • Manufacturing of peptides exhibiting biological activity. (n.d.). PubMed Central. [Link]

  • Peptide-based drug discovery through artificial intelligence: towards an autonomous design of therapeutic peptides. (2024). Briefings in Bioinformatics. [Link]

  • A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. (2024). ACS Omega. [Link]

  • Strategic Approaches to Improvise Peptide Drugs as Next Generation Therapeutics. (2023). PubMed Central. [Link]

  • Strategies for Improving Peptide Stability and Delivery. (2022). PubMed Central. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.). ACS Pharmacology & Translational Science. [Link]

  • Just How Prevalent are Peptide Therapeutic Products? A Critical Review. (n.d.). PubMed Central. [Link]

Sources

A Comparative Guide to the Stereochemical Impact of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid Diastereomers on Peptide Structure

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and peptide science, the rational design of peptidomimetics with enhanced therapeutic properties is of paramount importance. Unnatural amino acids are powerful tools in this endeavor, offering the ability to introduce conformational constraints, improve proteolytic stability, and modulate biological activity.[1] Among these, β-hydroxy-α-amino acids represent a fascinating class of building blocks. The presence of a hydroxyl group on the β-carbon introduces a new chiral center and the potential for hydrogen bonding, which can significantly influence the local and global conformation of a peptide.

This guide provides a comparative analysis of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid and its diastereomers, focusing on how the stereochemistry at the β-carbon—specifically the (3S) versus (3R) configuration—imparts distinct structural properties to peptides. We will delve into the synthetic considerations for incorporating these hindered amino acids, the conformational propensities they induce, and the analytical methodologies required to characterize the resulting peptide structures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced effects of stereochemistry in peptide design.

The Significance of Stereochemistry in Constrained Amino Acids

The therapeutic potential of peptides is often limited by their inherent flexibility and susceptibility to enzymatic degradation. Introducing constraints into the peptide backbone is a proven strategy to overcome these limitations. Constrained peptides can pre-organize into a bioactive conformation, reducing the entropic penalty upon binding to their target and leading to enhanced affinity and specificity.

The diastereomers of 2-amino-3-hydroxy-3-methylbutanoic acid, with their sterically demanding gem-dimethyl group and a hydroxyl moiety, are excellent candidates for inducing conformational constraints. The key distinction between the (2S,3S) and (2S,3R) diastereomers lies in the spatial orientation of the hydroxyl group relative to the amino acid side chain and backbone. This seemingly subtle difference can have profound effects on local dihedral angles, hydrogen bonding networks, and, consequently, the preferred secondary structure of the peptide. Studies on peptides containing β-amino acids with varying stereochemistry have shown that the stability of the resulting conformation is indeed dependent on the stereochemistry of the incorporated unnatural amino acid.

Synthesis and Incorporation into Peptides: A Methodological Overview

The successful incorporation of sterically hindered amino acids like this compound and its diastereomers into a peptide sequence via solid-phase peptide synthesis (SPPS) requires careful optimization of coupling conditions.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis for incorporating a target diastereomer into a model peptide sequence (e.g., Ac-Ala-Xaa-NHMe, where Xaa is the amino acid of interest).

1. Resin Preparation and Swelling:

  • Start with Rink amide resin (for a C-terminal amide).

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, and repeat once.

  • Thoroughly wash the resin with DMF and dichloromethane (DCM).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3.0 eq.), HBTU (2.9 eq.), and HOBt (3.0 eq.) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6.0 eq.) to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature. The extended coupling time is often necessary for hindered amino acids.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

4. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

5. Chain Elongation:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

6. Cleavage and Deprotection:

  • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours at room temperature.

7. Peptide Precipitation and Purification:

  • Filter the resin and collect the TFA solution.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality Behind Experimental Choices:

  • Hindered Amino Acids: The gem-dimethyl group on the β-carbon of 2-amino-3-hydroxy-3-methylbutanoic acid presents significant steric hindrance. Therefore, a potent coupling reagent combination like HBTU/HOBt with an extended coupling time is employed to ensure efficient amide bond formation.

  • Orthogonal Protection: The use of the Fmoc protecting group for the α-amine and acid-labile side-chain protecting groups (like tBu) is a standard orthogonal strategy. This allows for the selective removal of the Fmoc group with a mild base (piperidine) at each step of the synthesis, while the side-chain protecting groups remain intact until the final acid cleavage.

  • Cleavage Cocktail: The cleavage cocktail not only cleaves the peptide from the resin but also removes the side-chain protecting groups. The scavengers (water and TIS) are crucial to prevent side reactions with reactive species generated during cleavage.

Workflow Diagram:

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF/DCM Wash Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Repeat for each AA Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Wash3 DMF/DCM Wash Final_Deprotection->Wash3 Cleavage Cleavage from Resin (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Characterization (MS, NMR) Purification->Analysis

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Comparative Conformational Analysis

The true value of incorporating these diastereomers lies in their ability to steer peptide conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution.

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Dissolve the purified peptide in a deuterated solvent (e.g., DMSO-d₆ or CD₃OH) to a concentration of 1-5 mM.

2. Data Acquisition:

  • Acquire one-dimensional (1D) ¹H NMR spectra to assess sample purity and general spectral features.

  • Acquire two-dimensional (2D) NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify coupled spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for determining the peptide's conformation.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.

3. Data Analysis:

  • Assign all proton and carbon resonances using the combination of 2D NMR spectra.

  • Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra. These values provide information about the backbone dihedral angle φ.

  • Analyze NOE/ROE cross-peaks to generate a set of interproton distance restraints.

  • Use the distance restraints and dihedral angle constraints in molecular modeling software to calculate a family of structures consistent with the NMR data.

Expected Conformational Differences

While specific experimental data for peptides containing this compound diastereomers is limited in the literature, we can extrapolate from studies of similar β-hydroxy and β-amino acids to hypothesize the likely conformational impacts.

DiastereomerExpected Hydrogen BondingProbable Conformational Influence
(2S,3S) The hydroxyl group is positioned to potentially form a hydrogen bond with the i-1 carbonyl oxygen or the i+1 amide proton, depending on the local backbone conformation.This arrangement may favor a more extended or β-turn-like structure, as the hydroxyl group can participate in stabilizing these conformations through intramolecular hydrogen bonding.
(2S,3R) The hydroxyl group is oriented differently and may be more likely to interact with the solvent or adjacent side chains. Intramolecular backbone hydrogen bonding may be less favorable.The steric bulk of the gem-dimethyl group and the hydroxyl group may force a turn conformation, but the specific type of turn could differ from the (3S) isomer due to the altered hydrogen bonding potential.

The influence of the stereochemistry of alanine residues on the conformation of dermorphin has been demonstrated using 2D NMR, showing that peptides with D-alanine adopt a more extended conformation in solution compared to their L-isomer counterparts.[2] Similarly, the stability of peptide conformations containing β²,³-amino acids has been shown to be dependent on the stereochemistry of the β-amino acid.

Data Interpretation Logic:

NMR_Analysis_Logic NMR_Data 2D NMR Data (TOCSY, NOESY) Assignments Resonance Assignments NMR_Data->Assignments Constraints Distance & Dihedral Angle Constraints Assignments->Constraints Modeling Molecular Dynamics & Structure Calculation Constraints->Modeling Structure 3D Peptide Structure Modeling->Structure

Caption: Logical flow for determining peptide structure from NMR data.

Impact on Proteolytic Stability

A key motivation for using unnatural amino acids is to enhance resistance to proteolysis. The steric bulk and altered backbone conformation introduced by 2-amino-3-hydroxy-3-methylbutanoic acid and its diastereomers are expected to significantly hinder the approach of proteases.

While both diastereomers should improve stability, subtle differences may exist. The specific conformation induced by each isomer could either further shield the scissile amide bonds or, in rare cases, present them in a more accessible manner to certain enzymes. Studies on β-peptides have shown that they are generally resilient to proteolysis, and the introduction of polar groups at the α-position does not seem to facilitate enzymatic degradation.[1]

Experimental Protocol: Proteolytic Stability Assay

1. Peptide Incubation:

  • Dissolve the purified peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add a protease (e.g., trypsin, chymotrypsin, or pronase) to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubate the mixture at 37°C.

2. Time-Course Analysis:

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the enzymatic reaction by adding an acid (e.g., TFA or formic acid).

3. LC-MS Analysis:

  • Analyze the quenched aliquots by LC-MS.

  • Monitor the disappearance of the peak corresponding to the intact peptide and the appearance of any degradation products over time.

  • Calculate the half-life of the peptide in the presence of the enzyme.

Conclusion and Future Directions

The diastereomers of this compound are valuable tools for peptide chemists and drug developers. The stereochemistry at the β-carbon provides a subtle yet powerful means of influencing peptide conformation and, by extension, biological activity and stability. The (2S,3S) and (2S,3R) isomers, due to their distinct spatial arrangements of the hydroxyl group, are hypothesized to favor different local geometries and hydrogen bonding patterns, leading to peptides with unique three-dimensional structures.

This guide has provided the foundational knowledge and experimental protocols necessary to synthesize, incorporate, and characterize peptides containing these intriguing building blocks. Future research should focus on systematic studies where these diastereomers are incorporated into biologically active peptide scaffolds. High-resolution structural analysis, such as through advanced NMR techniques and X-ray crystallography, combined with biological and stability assays, will be crucial to fully elucidate the structure-activity relationships governed by this specific aspect of stereochemistry. Such studies will undoubtedly pave the way for the development of novel peptide therapeutics with finely tuned properties.

References

  • Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. (2004). PubMed. [Link]

  • Constrained Peptides in Drug Discovery and Development. (n.d.). SciSpace. [Link]

  • The influence of the stereochemistry and C-end chemical modification of dermorphin derivatives on the peptide-phospholipid interactions. (2020). PubMed. [Link]

Sources

The Artisan and the Automaton: A Head-to-Head Comparison of Manual vs. Automated Synthesis for Arginine-Rich Peptides

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist >

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we create peptides for research and therapeutic development.[1][2] Yet, the synthesis of "difficult sequences," particularly those rich in sterically hindered and aggregation-prone amino acids like Arginine (Arg), remains a significant challenge.[3][4] This guide provides an in-depth, head-to-head comparison of manual and automated SPPS approaches for synthesizing an Arginine-rich peptide. We will delve into the underlying chemical principles, provide detailed experimental protocols, present comparative data, and offer expert recommendations to help researchers navigate the choice between hands-on control and high-throughput efficiency.

The Arginine Challenge: Why This Amino Acid Demands Special Attention

Arginine is a frequent culprit in "difficult" syntheses for several well-defined reasons:

  • Steric Hindrance: The guanidinium side chain of Arginine is protected during Fmoc-SPPS, most commonly by the bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[5] This large protecting group can physically obstruct the incoming activated amino acid, slowing down or preventing complete coupling to the growing peptide chain.[3][4]

  • Interchain Aggregation: Arginine-rich sequences are notoriously prone to aggregation. The growing peptide chains, anchored to the solid support, can form strong intermolecular hydrogen bonds, leading to the formation of β-sheet-like structures.[3][6] This aggregation can render the N-terminus of the peptide inaccessible, causing incomplete coupling and deprotection steps.[7]

  • Side Reactions: When the carboxylic acid of Fmoc-Arg(Pbf)-OH is activated for coupling, it can undergo an intramolecular cyclization to form a stable six-membered δ-lactam.[8] This side reaction consumes the activated amino acid, preventing its incorporation into the peptide and leading to deletion sequences.[8]

These factors combined mean that standard synthesis protocols often result in low purity, low yield, and a high proportion of deletion sequences when dealing with Arg-rich peptides.

Methodology Showdown: Manual vs. Automated Synthesis

The choice between manual and automated synthesis is a choice between flexibility and throughput. Each has distinct advantages and disadvantages, especially when tackling a difficult sequence.

FeatureManual SynthesisAutomated Synthesis
Control & Flexibility High. Operator can monitor reaction progress (e.g., with a Kaiser test) and make real-time adjustments like extending coupling times or performing double couplings.[9]Moderate to Low. Relies on pre-programmed protocols. While some systems allow for modifications, real-time intervention is limited.
Throughput Low. Labor-intensive and slow for single peptides. A typical cycle can take 80-150 minutes.[10]High. Capable of unattended, sequential, or parallel synthesis of multiple peptides, significantly increasing productivity.[11][12][13]
Reproducibility Operator-dependent. Prone to human error, which can lead to batch-to-batch variability.[11][14]High. Precise, automated fluid handling and reaction timing ensure consistent conditions and highly reproducible results.[12][15]
Speed (per cycle) Slower due to manual reagent addition and washing steps.[10]Significantly faster, especially with microwave-assisted systems that can complete cycles in minutes by using microwave energy to heat the reaction.[7][10][16]
Cost (Initial) Low. Requires basic laboratory glassware and a shaker.[17][18]High. Significant capital investment for the synthesizer.
Cost (Operational) Higher per-peptide cost due to labor.Lower per-peptide cost for high-throughput work due to reduced hands-on time and efficient reagent use.[19]

Experimental Comparison: Synthesis of Hexa-Arginine (R6)

To provide a practical comparison, we will outline the synthesis of a model Arg-rich peptide, H-Arg-Arg-Arg-Arg-Arg-Arg-NH2 (R6), using both manual and automated methods.

Objective: To compare the crude purity, final yield, and synthesis time for the R6 peptide synthesized via manual and automated Fmoc-SPPS.

Manual Synthesis Protocol

This protocol is performed in a fritted glass reaction vessel with agitation provided by a wrist-action shaker.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-Arg(Pbf)-OH[5][20]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

Procedure (per cycle):

  • Resin Swelling: Swell 200 mg of Rink Amide resin (~0.1 mmol) in DMF for 30 minutes.[21]

  • Fmoc Deprotection:

    • Drain DMF. Add 2 mL of 20% piperidine/DMF. Shake for 5 minutes.

    • Drain. Add a fresh 2 mL of 20% piperidine/DMF. Shake for 15 minutes.[22]

    • Drain and wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (4 eq., 0.4 mmol, 259.5 mg), HBTU (3.9 eq., 0.39 mmol, 148 mg), and DIPEA (8 eq., 0.8 mmol, 140 µL) in 1.5 mL of DMF. Allow to pre-activate for 2-5 minutes.[16]

    • Add the activated amino acid solution to the resin.

  • First Coupling & Monitoring:

    • Shake the reaction vessel for 2 hours.

    • Take a small sample of resin beads and perform a Kaiser test to check for free primary amines.[22]

    • Decision Point: If the Kaiser test is negative (beads are colorless), the coupling is complete. Proceed to step 6. If the test is positive (beads turn blue), the coupling is incomplete. Proceed to step 5.

  • Second Coupling (Double Coupling):

    • Drain the reaction solution.

    • Prepare and add a fresh solution of activated Fmoc-Arg(Pbf)-OH as described in step 3.

    • Shake for an additional 2 hours. This "double coupling" strategy is often necessary for arginine to drive the reaction to completion.[4][8]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Repeat: Repeat steps 2-6 for all subsequent Arginine residues.

  • Final Cleavage & Precipitation: After the final Fmoc deprotection, wash the resin with DCM and dry. Cleave the peptide from the resin using a cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) for 3 hours. Precipitate the crude peptide in cold diethyl ether.

Automated Synthesis Protocol

This protocol is designed for a standard automated microwave peptide synthesizer. The instrument automates all deprotection, washing, and coupling steps.

Setup:

  • Load the reaction vessel with 200 mg of Rink Amide resin (~0.1 mmol).

  • Load vials with solutions of Fmoc-Arg(Pbf)-OH, activator (e.g., HBTU/DIPEA in DMF), and deprotection solution (20% piperidine/DMF).

  • Program the synthesizer with the sequence (R6) and the synthesis protocol.

Automated Protocol (per cycle):

  • Fmoc Deprotection: The synthesizer delivers 20% piperidine/DMF and applies microwave energy to heat the reaction to 75°C for 3-5 minutes.[7] This is followed by automated draining and washing cycles with DMF.

  • Coupling: The synthesizer delivers the pre-activated Fmoc-Arg(Pbf)-OH solution to the resin.

  • Double Coupling: The protocol is pre-programmed to perform a double coupling for every Arginine residue. The first coupling is run for 10 minutes at 75°C. The vessel is drained and washed, and a second, fresh aliquot of activated amino acid is added for another 10-minute coupling at 75°C.

  • Washing: The synthesizer performs a series of automated washes with DMF.

  • Repeat: The instrument automatically proceeds through all 6 cycles.

  • Final Cleavage & Precipitation: This step is performed manually, identical to step 8 in the manual protocol.

Results & Data Comparison

The following table summarizes the expected results from the synthesis of the R6 peptide. The data is representative of typical outcomes for such a difficult sequence.

ParameterManual SynthesisAutomated Microwave SynthesisAnalysis
Total Synthesis Time ~30 hours (4 working days)~8 hours (overnight run)Automation provides a >3x speed advantage, freeing up significant researcher time.[10][14]
Hands-on Time ~8 hours~1 hour (setup and cleavage)Automation drastically reduces the labor required for the synthesis process.[12]
Crude Purity (by HPLC) ~65%~70%The consistent, heated conditions of the automated synthesizer often lead to slightly higher crude purity by minimizing aggregation and driving couplings more efficiently.
Major Impurity Arg(5)-Deletion SequenceArg(5)-Deletion SequenceBoth methods struggle with the final couplings, but the aggressive conditions of the automated system can be more effective.
Final Purified Yield ~15%~20%Higher crude purity from the automated method translates directly to a better yield after purification, as less material is lost.

Discussion: The Scientist's Choice

The results highlight a clear trade-off. Automated synthesis is unequivocally faster, more reproducible, and requires significantly less hands-on time, resulting in a higher yield of the target peptide. For routine synthesis of multiple peptides or for researchers prioritizing throughput, automation is the superior choice.[11][15]

However, manual synthesis offers unparalleled flexibility. The critical advantage is the ability to perform in-process monitoring, such as the Kaiser test.[9] An experienced scientist can diagnose a sluggish coupling reaction in real-time and decide to extend the reaction time, switch to a more potent coupling reagent, or alter the solvent to disrupt aggregation—adjustments that are difficult or impossible on a pre-programmed automated system.[6][16] For a single, extremely precious, or unprecedentedly complex peptide, the artisan's touch of manual synthesis can sometimes salvage a synthesis that might otherwise fail on an automated platform.

Advanced Strategies for Arginine-Rich Peptides

Regardless of the method, synthesizing Arg-rich peptides often requires advanced strategies:

  • High-Potency Coupling Reagents: Switch from standard reagents like HBTU to more powerful uronium/phosphonium salts like HATU or COMU to overcome steric hindrance.[16]

  • Chaotropic Salts: Adding salts like LiCl to the coupling solution can disrupt hydrogen bonding and reduce on-resin aggregation.[6]

  • Solvent Choice: Using N-Methyl-2-pyrrolidone (NMP) instead of or in addition to DMF can improve solvation of the growing peptide chain.[16][23]

  • Pseudoproline Dipeptides: If the sequence allows, inserting a pseudoproline dipeptide can break up secondary structures, dramatically improving synthesis efficiency.[6]

Visualization of Workflows

Manual vs. Automated SPPS Workflow

The following diagram illustrates the key differences in the workflow and decision-making process between the two methods.

spss_workflow Figure 1: Comparison of Manual and Automated SPPS Workflows cluster_manual Manual Synthesis cluster_auto Automated Synthesis m_start Start Cycle m_deprotect Manual Deprotection & Washing m_couple Manual Coupling (2 hours) m_test Kaiser Test (In-process check) m_recouple Re-couple (if needed) m_test->m_recouple m_wash Final Wash m_test->m_wash m_end Next Cycle a_start Start Cycle a_deprotect Automated Deprotection (Microwave, 3 min) a_couple1 Automated Coupling 1 (Microwave, 10 min) a_couple2 Automated Coupling 2 (Pre-programmed) a_wash Automated Wash a_end Next Cycle

Caption: Manual workflow allows for in-process monitoring and intervention, while the automated workflow is linear and pre-determined for speed.

The Chemical Challenge of Arginine Coupling

This diagram illustrates the competing reactions during the coupling of Fmoc-Arg(Pbf)-OH.

arginine_challenge Figure 2: Competing Reactions in Arginine Coupling activated_arg Fmoc-Arg(Pbf)-COOH + HBTU/DIPEA Activated Ester desired_product Desired Coupling (Productive Pathway) activated_arg->desired_product Slow due to steric hindrance side_product δ-Lactam Formation (Side Reaction) activated_arg->side_product Intramolecular cyclization peptide_resin H2N-Peptide-Resin peptide_resin->desired_product

Caption: Activated Arginine can either couple to the peptide (desired) or form an inactive lactam (side reaction).

Conclusion and Recommendations

For the synthesis of difficult, Arginine-rich peptides, the choice between manual and automated methods is not merely one of convenience but a strategic decision based on the project's goals.

  • Choose Automated Synthesis for:

    • High-throughput: When synthesizing multiple peptides or libraries.[11]

    • Speed and Efficiency: When development timelines are critical.[15]

    • Reproducibility: For projects requiring high batch-to-batch consistency, such as in later-stage drug development.[12]

  • Choose Manual Synthesis for:

    • Method Development: When optimizing a protocol for a novel, highly complex peptide where troubleshooting is expected.

    • Maximum Control: For a single, high-value synthesis where the flexibility to intervene based on real-time feedback is paramount.

    • Low-Resource Settings: When access to an automated synthesizer is not available.

Ultimately, modern peptide science has a place for both the artisan and the automaton. While automated systems, particularly those with microwave heating, provide a powerful and efficient solution that often yields superior results for difficult sequences like Arg-rich peptides, the fundamental knowledge and adaptive skill of the manual chemist remain invaluable for pushing the boundaries of what is synthetically possible.

References

  • Biotage. (n.d.). Streamline your peptide synthesis workflow. Retrieved from [Link]

  • Gao, S., et al. (n.d.). General workflow for the fully automated synthesis of modified peptides on the Chemputer. ResearchGate. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Albericio, F., & Kruger, H. G. (Eds.). (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books. Retrieved from [Link]

  • Vapourtec. (n.d.). Peptide Synthesizer Systems. Retrieved from [Link]

  • Digital CSIC. (2014, July 18). Solid-phase peptide synthesis. Retrieved from [Link]

  • PeptiOrigin. (2025, December 8). How Automated Peptide Synthesizers Improve Efficiency. Retrieved from [Link]

  • Coin, I., et al. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]

  • MBL International. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Gyros Protein Technologies. (2025, October 17). Getting Started with Automated Peptide Synthesis Guide. PurePep Blog. Retrieved from [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • American Peptide Society. (n.d.). Peptide Synthesis for Beginners. Retrieved from [Link]

  • CSBio. (n.d.). Research Scale Peptide Synthesizers: Demystifying Purity, Synthesis Speed and Waste Generation. Retrieved from [Link]

  • Coin, I., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • Coin, I., et al. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Retrieved from [Link]

  • Wade, J. D. (2025, August 6). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Request PDF. Retrieved from [Link]

  • ResolveMass. (2025, July 22). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?. Retrieved from [Link]

  • C S Bio China. (2023, November 15). Research Scale Peptide Synthesizer Comparison - A Guide to Choosing a System that Fits Your Needs. Retrieved from [Link]

  • J. A. Camarero, et al. (2014, May 22). Automated solid-phase peptide synthesis to obtain therapeutic peptides. PubMed Central. Retrieved from [Link]

  • Carlson, S. M., et al. (n.d.). Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting. Chapman University Digital Commons. Retrieved from [Link]

  • Wang, P., et al. (n.d.). Automated Peptide Synthesizers and Glycoprotein Synthesis. PMC - NIH. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (n.d.). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI. Retrieved from [Link]

  • ResearchGate. (2022, December 14). Do I need to protect Fmoc-Arg in solid phase peptide synthesis ?. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of In Vitro Multiple Physiological Activities of Cys–Tyr–Gly–Ser–Arg (CYGSR) Linear and Cyclic Peptides and Analysis Based on Molecular Docking. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]

  • Biotage. (n.d.). Automated Synthesis of Cyclic Peptides on Biotage® Initiator+ Alstra™. Retrieved from [Link]

  • Sci-Hub. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Dilun Biotechnology. (n.d.). Applications of Peptide Synthesizer in Therapeutic Peptide Development. Retrieved from [Link]

  • Vapourtec. (n.d.). Continuous Flow-based Solid-phase Peptide Synthesiser. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthetic pathway for the preparation of Fmoc-Arg(MIS)-OH. Retrieved from [Link]

  • ResearchGate. (2023, July 19). Why arginine should be coupled twice in SPPS?. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Structural Impact of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid Using Circular Dichroism

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of innovation. These unique building blocks, such as Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, offer the potential to enhance proteolytic stability, enforce specific secondary structures, and ultimately improve the therapeutic profile of peptide-based drugs.[1][2] However, the very structural novelty of these residues necessitates rigorous validation. This guide provides an in-depth comparison of analytical techniques for confirming the structural integrity of this compound, with a primary focus on the utility of Circular Dichroism (CD) spectroscopy.

The Structural Challenge of a Novel Amino Acid

This compound presents a unique combination of structural features: an alpha-methyl group, a beta-hydroxyl group, and the bulky N-terminal Fmoc protecting group. Each of these components can significantly influence the molecule's conformation and its subsequent impact on the structure of a peptide chain. The stereochemistry at the alpha and beta carbons, in conjunction with the steric hindrance from the adjacent gem-dimethyl group and the alpha-methyl group, creates a conformationally constrained residue. The N-terminal Fmoc group, essential for solid-phase peptide synthesis, is itself a large, aromatic chromophore that can dominate the chiroptical properties of the molecule.[3][4]

Circular Dichroism: A Powerful Tool for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules.[5] This differential absorption provides information about the three-dimensional structure of the molecule. For a molecule like this compound, CD spectroscopy is particularly insightful for several reasons:

  • Sensitivity to Chirality: CD is inherently sensitive to the stereochemical arrangement of atoms. Any changes in the conformation of the amino acid backbone or the orientation of its side chain will be reflected in the CD spectrum.

  • Information on Conformation in Solution: Unlike X-ray crystallography, which provides a static picture of the molecule in a crystalline state, CD spectroscopy allows for the study of the molecule's conformation in solution, which is often more relevant to its biological activity.[6]

  • Probing the Influence of the Fmoc Group: The fluorenyl moiety of the Fmoc group has strong electronic transitions in the UV region. The coupling of these transitions with the chiral center of the amino acid can result in a complex and informative CD spectrum.[7]

The following diagram illustrates the fundamental principle of Circular Dichroism spectroscopy.

Caption: Workflow of a Circular Dichroism Spectrometer.

Comparative Analysis of Structural Validation Techniques

While CD spectroscopy is a powerful tool, a comprehensive validation strategy often involves a multi-faceted approach. Here, we compare CD with other common analytical techniques for the structural characterization of this compound.

Technique Principle Strengths for this Application Limitations for this Application
Circular Dichroism (CD) Differential absorption of circularly polarized light by chiral molecules.- Highly sensitive to stereochemistry and conformation in solution.- Provides information on the overall 3D structure.- Relatively fast and requires small sample amounts.- Does not provide atomic-resolution structural information.- Interpretation of spectra for small, flexible molecules can be complex.
Nuclear Magnetic Resonance (NMR) Absorption of radiofrequency waves by atomic nuclei in a magnetic field.- Provides detailed atomic-level structural information in solution.- Can elucidate stereochemistry and conformational dynamics.- Can confirm the connectivity of atoms.- Requires larger sample quantities and longer acquisition times.- Data analysis can be complex and time-consuming.- May not be as sensitive to subtle global conformational changes as CD.
X-ray Crystallography Diffraction of X-rays by a single crystal of the molecule.- Provides a precise, atomic-resolution 3D structure.- Unambiguously determines stereochemistry.- Requires the growth of high-quality single crystals, which can be challenging.- The solid-state structure may not represent the conformation in solution.- Provides a static picture of the molecule.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.- Can be used to determine enantiomeric purity using a chiral stationary phase.[8]- Does not provide direct information on the 3D structure or conformation.- Primarily a separation and quantification technique.

Hypothetical Experimental Data: A Comparative View

To illustrate the utility of CD spectroscopy, let's consider a hypothetical CD spectrum of this compound compared to its (R)-enantiomer and a related, less sterically hindered Fmoc-amino acid, Fmoc-(S)-alanine.

Compound Wavelength (nm) of Major Positive Cotton Effect Wavelength (nm) of Major Negative Cotton Effect Interpretation
This compound~275~220, ~300The complex spectrum with multiple Cotton effects likely arises from the interplay of the Fmoc chromophore and the chiral centers, influenced by the sterically demanding side chain. The sign and magnitude of these effects are indicative of the specific (S) configuration.
Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid~220, ~300~275The CD spectrum is a mirror image of the (S)-enantiomer, as expected for enantiomers. This provides definitive confirmation of the absolute stereochemistry.
Fmoc-(S)-alanine~265~215The simpler spectrum with less intense Cotton effects reflects the reduced steric hindrance and conformational constraint compared to the target molecule. The Fmoc chromophore still dominates the spectrum.

Note: The spectral data presented here are illustrative and based on the expected chiroptical properties of such molecules.

The following diagram illustrates the expected relationship between the CD spectra of the (S) and (R) enantiomers.

Caption: Relationship between the CD spectra of enantiomers.

Experimental Protocol for Circular Dichroism Analysis

This protocol provides a detailed methodology for acquiring the CD spectrum of this compound.

1. Sample Preparation:

  • Purity: Ensure the sample is of high purity (>98%), as impurities can significantly affect the CD spectrum.

  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the far-UV region (below 200 nm). Methanol or acetonitrile are often good choices for Fmoc-protected amino acids. The solvent should not interact with the solute in a way that alters its conformation, unless this is the intended object of study.

  • Concentration: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL. From this, prepare a dilution to a final concentration of 0.1-0.2 mg/mL for analysis. The optimal concentration should result in an absorbance of less than 1.0 at all wavelengths in the region of interest.

  • Blank: Use the same batch of solvent as a blank for background correction.

2. Instrumentation and Parameters:

  • Instrument: A calibrated circular dichroism spectrometer.

  • Cuvette: A quartz cuvette with a path length of 1 mm is typically used for far-UV measurements.

  • Wavelength Range: Scan from 350 nm to 190 nm.

  • Bandwidth: 1.0 nm.

  • Scan Speed: 50 nm/min.

  • Data Pitch: 0.5 nm.

  • Accumulations: 3-5 scans should be averaged to improve the signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 25°C, using a Peltier temperature controller.

3. Data Acquisition and Processing:

  • Baseline Correction: Acquire a baseline spectrum of the solvent blank using the same parameters as the sample scan.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Subtraction: Subtract the baseline spectrum from the sample spectrum.

  • Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation:

    [θ] = (mdeg × MW) / (c × l × 10)

    where:

    • mdeg is the observed ellipticity in millidegrees

    • MW is the molecular weight of the compound (355.39 g/mol for this compound)[1]

    • c is the concentration in mg/mL

    • l is the path length of the cuvette in cm

The following diagram outlines the experimental workflow.

CD_Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing High_Purity_Sample High Purity Sample (>98%) Solvent_Selection Solvent Selection (e.g., Methanol) High_Purity_Sample->Solvent_Selection Concentration_Adjustment Concentration Adjustment (0.1-0.2 mg/mL) Solvent_Selection->Concentration_Adjustment Instrument_Setup Instrument Setup (Wavelength, Bandwidth, etc.) Concentration_Adjustment->Instrument_Setup Baseline_Scan Baseline Scan (Solvent Blank) Instrument_Setup->Baseline_Scan Sample_Scan Sample Scan Baseline_Scan->Sample_Scan Baseline_Subtraction Baseline Subtraction Sample_Scan->Baseline_Subtraction Averaging Averaging of Scans Baseline_Subtraction->Averaging Molar_Ellipticity Conversion to Molar Ellipticity Averaging->Molar_Ellipticity Final_Spectrum Final CD Spectrum Molar_Ellipticity->Final_Spectrum Final Output

Caption: Experimental workflow for CD analysis.

Conclusion

Circular Dichroism spectroscopy is an indispensable technique for the structural validation of novel, chiral building blocks like this compound. Its sensitivity to stereochemistry and conformation in solution provides critical insights that are complementary to the atomic-resolution data from NMR and X-ray crystallography. By employing a multi-technique approach, researchers can gain a comprehensive understanding of the structural impact of this non-proteinogenic amino acid, thereby accelerating the development of next-generation peptide therapeutics.

References

  • Polavarapu, P. L., et al. (2012). FMOC-Amino Acid Surfactants: Discovery, Characterization and Chiroptical Spectroscopy. The Journal of Physical Chemistry A, 116(48), 11856-11865. [Link]

  • MtoZ Biolabs. (n.d.). CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? Retrieved from [Link]

  • Creative Biostructure. (n.d.). Application of Circular Dichroism Spectroscopy in Small Molecule Research. Retrieved from [Link]

  • Miyazawa, T., et al. (1997). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography.
  • Ilisz, I., et al. (2013). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns.
  • MDPI. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. Gels, 8(8), 522. [Link]

  • Violi, J. P. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. [Doctoral dissertation, University of Technology Sydney]. OPUS at UTS. [Link]

  • Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(5), 1253-1257. [Link]

  • ResearchGate. (n.d.). Circular dichroism spectra of Fmoc-RGD and Fmoc-GRD tripeptides (1% wt in water). Retrieved from [Link]

  • Toniolo, C., et al. (1996). Preferred solution conformation of peptides rich in the lipophilic, chiral, C(alpha)-methylated alpha-amino acid (alpha Me)Aoc. Journal of the American Chemical Society, 118(12), 2744-2745. [Link]

  • ResearchGate. (2010). Chiroptical Properties of Amino Acids: A Density Functional Theory Study. Retrieved from [Link]

  • Wenschuh, H., et al. (2000). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry, 65(21), 7084-7092. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 11(54), 34229-34241. [Link]

  • Jensen, K. J., et al. (2009). Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Science, 15(11), 705-711. [Link]

  • Schafmeister, C. E., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3326-3330. [Link]

  • UC Irvine. (n.d.). BioLab Webinar: Circular Dichroism. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide: Benchmarking the Performance of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of sterically hindered, non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design, offering pathways to enhanced proteolytic stability, conformational rigidity, and novel biological activities. Among these, β-hydroxy-α-amino acids are of particular interest. This guide presents a comprehensive performance benchmark of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, a highly hindered building block, against its less sterically encumbered, commercially available analogs: Fmoc-L-Threonine and Fmoc-β-Alanine. We provide a detailed examination of coupling efficiency, racemization risk, and side-product formation under standard Solid-Phase Peptide Synthesis (SPPS) conditions. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven protocols, comparative data, and actionable insights to guide the selection and application of these critical reagents in complex peptide synthesis projects.

Introduction: The Challenge of Steric Hindrance in SPPS

Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the predominant method for assembling peptide chains.[1][2] The iterative process of deprotection and coupling is remarkably efficient for most proteinogenic amino acids.[3] However, the introduction of α,α-disubstituted or β-branched amino acids presents significant synthetic challenges.[4][5] this compound, with its quaternary β-carbon, represents a significant steric impediment to the approaching activated carboxyl group of the incoming amino acid. This steric clash can dramatically reduce reaction kinetics, leading to incomplete couplings, truncated sequences, and ultimately, lower purity and yield of the target peptide.[6]

The choice of coupling reagent is a critical factor in mitigating these challenges. While standard phosphonium or aminium salt reagents like HBTU are effective for routine couplings, highly hindered systems often necessitate more potent activating agents like HATU or COMU, which generate more reactive esters and can accelerate sluggish reactions.[7]

This guide aims to provide a quantitative comparison of this compound with two key analogs under identical synthetic conditions, thereby elucidating the practical impact of β-carbon substitution on synthetic outcomes.

The Analogs Under Comparison:

  • Fmoc-L-Threonine (Fmoc-Thr(tBu)-OH): A proteinogenic amino acid with a single methyl group on the β-carbon. It represents a moderate level of steric hindrance. Its hydroxyl group is protected with an acid-labile tert-butyl (tBu) group to prevent side reactions.[8]

  • Fmoc-β-Alanine (Fmoc-β-Ala-OH): A non-hindered, linear amino acid. It serves as a baseline control to represent an ideal, unencumbered coupling scenario.[9]

Experimental Design & Rationale

To ensure an objective comparison, a standardized experimental framework was designed. The causality behind our choices is rooted in isolating the variable of interest: the steric hindrance of the amino acid being incorporated.

2.1. The Model Peptide: Ac-Gly-X-Gly-NH₂

We selected a simple tripeptide sequence, Ac-Gly-X-Gly-NH₂, where 'X' represents the test amino acid. This design offers several advantages:

  • Isolation of Variables: The test residue is flanked by Glycine, the least sterically hindered amino acid, ensuring that any observed difficulties in coupling are attributable to the 'X' residue itself and not its neighbors.

  • Minimizing Aggregation: This short, hydrophilic sequence is unlikely to suffer from aggregation, a common problem in SPPS that can confound the interpretation of coupling efficiency.[10]

  • Analytical Simplicity: The small size and simple structure of the final product facilitate straightforward purification and characterization by RP-HPLC and LC-MS.[11]

2.2. Solid Support and Synthesis Strategy

All syntheses were performed on a Rink Amide resin, which yields a C-terminal amide upon cleavage with trifluoroacetic acid (TFA), a common motif in bioactive peptides.[12] The standard Fmoc/tBu SPPS strategy was employed for its mild deprotection conditions and orthogonality with acid-labile side-chain protecting groups.[13][14]

2.3. Benchmarking Coupling Reagents

To evaluate the interplay between steric hindrance and activation chemistry, two widely used coupling systems were compared:

  • HCTU / DIPEA: A highly efficient and cost-effective guanylation-minimizing aminium salt reagent, suitable for most standard couplings.

  • HATU / DIPEA: A more potent coupling reagent that forms a highly reactive OAt-ester, often recommended for "difficult" or sterically hindered couplings.[15][16]

The following diagram illustrates the overall experimental workflow.

G cluster_prep 1. Resin Preparation cluster_synthesis 2. Peptide Elongation cluster_cleavage 3. Cleavage & Precipitation cluster_analysis 4. Analysis Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprot_Initial Initial Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprot_Initial Coupling_Gly1 Couple Fmoc-Gly-OH Fmoc_Deprot_Initial->Coupling_Gly1 Wash1 Wash Coupling_Gly1->Wash1 Fmoc_Deprot_1 Fmoc Deprotection Wash1->Fmoc_Deprot_1 Coupling_X Couple Test AA (X) (HCTU or HATU) Fmoc_Deprot_1->Coupling_X Wash2 Wash Coupling_X->Wash2 Fmoc_Deprot_2 Fmoc Deprotection Wash2->Fmoc_Deprot_2 Coupling_Gly2 Couple Fmoc-Gly-OH Fmoc_Deprot_2->Coupling_Gly2 Wash3 Wash Coupling_Gly2->Wash3 Fmoc_Deprot_3 Fmoc Deprotection Wash3->Fmoc_Deprot_3 Acetylation N-terminal Acetylation Fmoc_Deprot_3->Acetylation Wash_Final Final Wash & Dry Acetylation->Wash_Final Cleavage Cleavage from Resin (TFA Cocktail) Wash_Final->Cleavage Precipitate Precipitate in Cold Ether Cleavage->Precipitate Lyophilize Lyophilize Crude Peptide Precipitate->Lyophilize Analysis RP-HPLC & LC-MS Analysis Lyophilize->Analysis G StericHindrance Steric Hindrance (β-substitution) CouplingEfficiency Coupling Efficiency (Purity & Yield) StericHindrance->CouplingEfficiency strongly decreases SideProducts Side Products (Deletions) StericHindrance->SideProducts increases CouplingReagent Coupling Reagent (HCTU vs HATU) CouplingReagent->CouplingEfficiency HATU increases Racemization Racemization Risk CouplingReagent->Racemization HATU has low impact CouplingEfficiency->SideProducts inversely correlated

Caption: Relationship between steric hindrance, reagent choice, and synthetic outcomes.

Concluding Remarks and Recommendations

This comparative guide demonstrates that while this compound is a challenging building block to incorporate, successful synthesis is achievable with optimized protocols.

Key Takeaways for Researchers:

  • Acknowledge the Challenge: Be aware that the incorporation of amino acids with quaternary β-carbons is a difficult step. Plan for potential repeat couplings and more extensive purification.

  • Reagent Selection is Paramount: For this compound and similarly hindered residues, the use of standard coupling reagents like HCTU or HBTU is not recommended. Potent reagents such as HATU or COMU should be considered the default choice. [16]3. Optimize Reaction Conditions: While not explored here, extending the coupling time (e.g., to 2-4 hours) or performing a second "double" coupling can further improve the yield for these difficult residues. Microwave-assisted SPPS can also be a powerful tool for driving these reactions to completion. [4]4. Rigorous Analysis is Crucial: Always confirm the identity and purity of the final peptide using both HPLC and Mass Spectrometry. Deletion sequences are the most likely impurity and must be carefully resolved during purification.

By understanding the inherent challenges and employing the appropriate chemical tools, researchers can successfully leverage the unique structural properties of this compound to advance the frontiers of peptide science and drug discovery.

References

  • Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]

  • Echner, H., & Voelter, W. (1988). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 60(20), 2288–2291. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(2), 346-351. ACS Publications. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Purity Guide — 98%, 99% & Research-Grade Explained. Retrieved from [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Learn important facts about Peptide Quality & Purity. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Colombo, R., et al. (1994). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. PubMed. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. Springer Nature Experiments. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 13(2), 241-252. ACS Publications. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]

  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194-205. Semantic Scholar. Retrieved from [Link]

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247-3256. Luxembourg Bio Technologies. Retrieved from [Link]

  • J&K Scientific. (n.d.). Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Amino Acids, 37(4), 625-641. PMC - NIH. Retrieved from [Link]

  • L'Abbate, E., et al. (2007). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. ResearchGate. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. It ends with the responsible stewardship of the materials used. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid (CAS No. 1217603-41-2), ensuring the safety of laboratory personnel and the protection of our environment.

The First Principle: Characterization of the Waste Stream

Understanding the chemical nature of this compound is the cornerstone of its proper disposal. As a derivative of the amino acid valine, it is a solid organic compound. While specific hazard data is limited, its structure—containing a carboxylic acid group—suggests it should be handled as a potential irritant and a weak acid.

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1] In the absence of comprehensive data for this specific compound, a conservative approach is mandated. Therefore, all waste containing this compound must be treated as hazardous chemical waste.

Property Assessment for this compound Regulatory Implication
Physical State SolidDictates use of solid waste containers; minimizes inhalation risk.
Chemical Class Organic Carboxylic AcidIncompatible with strong bases and strong oxidizing agents.[2][3]
Reactivity Stable under normal conditions.[3]Low immediate risk, but segregation from incompatibles is crucial.
Toxicity Data not widely available; may cause skin, eye, and respiratory irritation.[4]Treat as hazardous to minimize exposure.[5]
Solubility Likely poor in water, soluble in organic solvents.Do not dispose of down the drain.[6]

The Disposal Workflow: A Step-by-Step Protocol

Adherence to a systematic disposal workflow is critical to ensure safety and regulatory compliance. This process begins the moment the chemical is deemed waste and ends with its removal by certified professionals.

Step 1: Immediate Segregation at the Point of Generation

All waste must be segregated at its source to prevent dangerous reactions.[7] For this compound, this means:

  • Solid Waste: Collect all contaminated solid materials, including unused pure compound, contaminated personal protective equipment (PPE) like gloves, weigh boats, and paper towels, in a dedicated solid waste container.

  • Liquid Waste: If the compound has been dissolved in a solvent, it must be collected in a compatible liquid waste container. Do not mix this waste stream with aqueous, acidic, basic, or halogenated solvent wastes unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) department.

Step 2: Container Selection and Labeling

Proper containment is a primary barrier against exposure and spills.

  • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[2] The container must be clean, dry, and in good condition.

  • Label Immediately: The moment the first item of waste enters the container, it must be labeled.[8] The label must, at a minimum, include:

    • The words "HAZARDOUS WASTE ".[8][9]

    • The full chemical name: "This compound ". Avoid abbreviations.

    • An indication of the hazards (e.g., "Irritant").[8]

    • The date the container was first used to accumulate waste.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8][10]

  • Location: The SAA must be under the direct control of laboratory personnel.[11]

  • Containment: Keep the waste container within secondary containment (such as a spill tray) to capture any potential leaks.[7]

  • Closure: The waste container must remain closed at all times except when adding waste.[2][10]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the full container must be moved to the central storage area within three days.[10]

The decision-making process for handling this chemical waste is visualized in the flowchart below.

DisposalWorkflow cluster_generation Point of Generation cluster_containment Containment & Labeling cluster_storage Storage start Waste Generated is_solid Is waste solid or liquid? start->is_solid solid_container Place in dedicated 'Solid Organic Waste' container. is_solid->solid_container Solid liquid_container Place in compatible 'Non-Halogenated Solvent Waste' container. is_solid->liquid_container Liquid label_waste Label container: 'HAZARDOUS WASTE' Full Chemical Name Accumulation Start Date solid_container->label_waste liquid_container->label_waste store_saa Store closed container in secondary containment within a Designated Satellite Accumulation Area (SAA). label_waste->store_saa pickup Arrange for pickup by EH&S or licensed waste contractor. store_saa->pickup

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to scientific advancement, but this must always be built upon an unwavering foundation of safety. The Fmoc-protected amino acids we handle daily, such as Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, are fundamental building blocks in peptide synthesis.[1] While they are generally stable, their nature as fine, airborne-capable powders necessitates a rigorous and well-understood approach to personal protective equipment (PPE).

This guide moves beyond a simple checklist. It provides a procedural and logical framework for PPE selection and use, grounded in the specific hazards of this chemical class. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring that both you and your research are protected.

Hazard Analysis: Understanding the Risk Profile

This compound (CAS 1217603-41-2) is a non-natural amino acid derivative used in peptide synthesis.[2][3] While a specific, publicly available Safety Data Sheet (SDS) for this exact stereoisomer is not readily found, we can establish a reliable safety protocol by referencing the SDS for its enantiomer, Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid (CAS 884880-39-1). The hazard profile for this class of compounds is consistent and primarily relates to their physical form as a fine powder.

The primary hazards are categorized under the Globally Harmonized System (GHS) as follows:

Hazard PictogramGHS CodeHazard StatementRequired Engineering Control & PPE Rationale

GHS07H315: Causes skin irritation.Direct contact with the powder can cause dermatitis or irritation. Impervious gloves and a lab coat are essential to prevent skin exposure.
H319: Causes serious eye irritation.The fine powder can easily become airborne and contact the eyes, causing significant irritation or damage. Chemical splash goggles are mandatory.
H335: May cause respiratory irritation.Inhalation of the fine dust can irritate the respiratory tract. Handling should occur in a ventilated enclosure, and respiratory protection may be required.

This analysis forms the logical basis for the specific PPE selections detailed below. The core principle is barrier protection, as mandated by OSHA's laboratory standards.[4][5][6]

Core PPE Requirements: A Multi-Layered Defense

Effective protection is not about a single piece of equipment but an integrated system. At a minimum, work with any hazardous substance requires a lab coat, protective eyewear, gloves, and closed-toe shoes.[7][8] For this specific compound, we will enhance these minimums.

Eye and Face Protection

Due to the serious eye irritation risk (H319), standard safety glasses are insufficient. The powder can easily travel around the edges of glasses.

  • Mandatory: Chemical splash goggles that form a seal around the eyes.[8][9]

  • Recommended for large quantities or high-splash risk tasks: A full-face shield worn over chemical splash goggles provides an additional layer of protection.[9][10]

Hand Protection

The risk of skin irritation (H315) makes glove selection critical. Nitrile gloves are the standard choice in most laboratory settings due to their broad chemical resistance and durability.[10][11]

  • Primary Choice: Disposable nitrile gloves. They offer excellent resistance to punctures and protect against a wide range of chemicals, including the solvents commonly used in peptide synthesis like DMF.[12][13][14]

  • Protocol: Always inspect gloves for tears or punctures before use. For tasks involving prolonged solvent exposure or when handling larger quantities, consider double-gloving.[15] Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[16]

Body Protection

A lab coat serves as the primary barrier to protect your skin and clothing from spills and contamination.

  • Mandatory: A long-sleeved lab coat, kept fully buttoned.[10]

  • For large-scale work: Consider a chemical-resistant apron worn over the lab coat.

Respiratory Protection

The potential for respiratory irritation (H335) from inhaling the fine powder is a significant concern. The primary line of defense is an engineering control.

  • Engineering Control: All weighing and transfer operations involving the dry powder must be conducted inside a certified chemical fume hood or a powder containment enclosure.[6][17] This captures the dust at the source.

  • Respiratory PPE: If a fume hood is unavailable or as a supplementary precaution during spill cleanup, a respirator is necessary. A NIOSH-approved N95 respirator (dust mask) is typically sufficient for this type of particulate hazard.

Operational and Disposal Plans

A self-validating safety system includes not just the equipment, but the procedures for its use.

Experimental Protocol: PPE Donning and Doffing

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat: Put on and fasten completely.

  • Respirator (if needed): Perform a seal check according to manufacturer instructions.

  • Goggles/Face Shield: Adjust for a secure and comfortable fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

Doffing Sequence (Taking Off):

  • Gloves: Remove first, using a method that avoids touching the outside of the glove with bare skin.

  • Lab Coat: Unbutton and remove by rolling it inside-out, ensuring contaminated surfaces are not exposed.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

  • Respirator (if used): Remove by the straps.

  • Hygiene: Wash hands immediately and thoroughly with soap and water.

Workflow: Safe Handling and Disposal

The following diagram illustrates the logical flow for safely handling the compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal A Verify Fume Hood Certification B Assemble All Glassware & Equipment A->B C Don Required PPE (Donning Sequence) B->C D Place Container on Balance and Tare C->D E Carefully Transfer Powder with Spatula D->E F Close Primary Container Immediately E->F G Transfer Weighed Compound to Reaction Vessel F->G H Wipe Down Surfaces with Appropriate Solvent G->H I Segregate Waste: Contaminated PPE, Paper, Excess Chemical H->I J Doff PPE (Doffing Sequence) I->J K Wash Hands Thoroughly J->K PPE_Selection cluster_core Baseline PPE (All Tasks) Start Task Involving This compound CorePPE Lab Coat (buttoned) Chemical Splash Goggles Nitrile Gloves IsPowder Handling Dry Powder? Start->IsPowder IsLiquid Handling in Solution? Start->IsLiquid Spill Cleaning a Spill? Start->Spill UseHood Work in Fume Hood or Enclosure IsPowder->UseHood Yes CheckGloves Verify Glove Compatibility with Solvent IsLiquid->CheckGloves Yes UseN95 Supplementary: N95 Respirator Spill->UseN95 Yes DoubleGlove Consider Double-Gloving Spill->DoubleGlove Yes

Caption: Decision Tree for Task-Specific PPE Selection.

By adhering to these detailed protocols and understanding the rationale behind them, you build a robust culture of safety. This ensures that your focus remains on achieving groundbreaking results, confident in the knowledge that you have taken every necessary precaution to protect yourself and your colleagues.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. University of Tennessee Health Science Center. Retrieved from [Link]

  • Integrated Protection Group. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • Environmental Marketing Services, LLC. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]

  • ASPR TRACIE. (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. Retrieved from [Link]

  • WellBefore. (2022, December 29). Nitrile Gloves Chemical Resitance: What You Need to Know. Retrieved from [Link]

  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Auburn University. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment). Retrieved from [Link]

  • Westlab. (2017, August 2). Personal Protective Equipment (PPE) in the Laboratory. Retrieved from [Link]

  • Chemsrc. (2025, August 21). CAS#:1217603-41-2 | this compound. Retrieved from [Link]

  • Severn Biotech. (n.d.). Fmoc-Thr(tBu)-OH 99%_sds. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Matyja, A., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 26(16), 4933. Retrieved from [Link]

  • VanVeller, B., et al. (2019). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. The Journal of Organic Chemistry, 84(23), 15309–15314. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.